Product packaging for XL765(Cat. No.:)

XL765

Cat. No.: B560383
M. Wt: 599.7 g/mol
InChI Key: HJSSPYJVWLTYHG-UHFFFAOYSA-N
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Description

XL765 is a sulfonamide obtained by formal condensation of the sulfonic acid group of 4-[(3-methoxy-4-methylbenzoyl)amino]benzenesulfonic acid with the primary aromatic amino group of N-(3,5-dimethoxyphenyl)quinoxaline-2,3-diamine. A dual PI3K/mTOR inhibitor used in cancer treatment. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an antineoplastic agent and a mTOR inhibitor. It is a sulfonamide, a quinoxaline derivative, an aromatic amine, a member of benzamides and an aromatic ether.
This compound is an orally available small molecule that has been shown in preclinical studies to selectively inhibit the activity of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR). It is being developed by Exelixis, Inc.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29N5O6S B560383 XL765

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSSPYJVWLTYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual PI3K/mTOR Inhibitor XL765: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as SAR245409 or Voxtalisib, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two critical nodes in a key signaling pathway frequently dysregulated in cancer, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its activity.

Introduction

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound was developed as a dual inhibitor to simultaneously block PI3K and mTOR, thereby achieving a more comprehensive and durable pathway inhibition compared to single-target agents. This document details the biochemical and cellular pharmacology of this compound.

Molecular Target Profile

This compound is an ATP-competitive inhibitor of all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1] Its inhibitory activity is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
Class I PI3K Isoforms
p110α39[2][3][4]
p110β113[2][3][4]
p110γ9[2][3][4]
p110δ43[2][3][4]
mTOR Complexes
mTORC1160[2]
mTORC2910[2]
Other Kinases
DNA-PK150[2][3][4]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by blocking the PI3K/mTOR signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation, and also activates the mTORC1 complex. mTORC1 and mTORC2 are distinct multi-protein complexes that regulate a wide array of cellular processes. This compound's dual inhibition of PI3K and mTOR leads to a comprehensive shutdown of this pathway, resulting in decreased phosphorylation of key downstream effectors such as AKT, S6 ribosomal protein, and 4E-BP1.[4][5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT S6 S6 S6K->S6 eIF4E eIF4E _4EBP1->eIF4E Proliferation Cell Proliferation & Survival S6->Proliferation eIF4E->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by this compound.

Cellular Effects

The inhibition of the PI3K/mTOR pathway by this compound translates into several key cellular anti-cancer effects.

Table 2: Cellular Activity of this compound
Cellular ProcessAssay TypeCell LinesObserved Effect
Cell Proliferation BrdU IncorporationPC-3, MCF7Inhibition
Anchorage-Independent Growth Soft Agar Colony FormationPC-3, MCF7Inhibition
Apoptosis Annexin V / PI Staining (FACS)Pancreatic Cancer Cell LinesInduction
Cell Cycle Flow CytometryMCF7G1 Arrest

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified PI3K isoforms and mTOR.

Methodology (Luciferase-Coupled Kinase Assay, e.g., ADP-Glo™):

  • Reaction Setup: Kinase reactions are performed in a 384-well plate format. Each well contains the respective purified PI3K enzyme (e.g., p110α/p85α) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[6]

  • Inhibitor Addition: A serial dilution of this compound or vehicle control (DMSO) is added to the wells.

  • Substrate and ATP: The reaction is initiated by the addition of the lipid substrate (e.g., a mixture containing phosphatidylinositol) and ATP. Final ATP concentrations are typically near the Km for each kinase. For example, a final concentration of 25 µM ATP can be used.[6]

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luciferase-based detection system (e.g., ADP-Glo™ reagent). The luminescent signal is read on a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway in cellular contexts.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, PC-3) are cultured to approximately 80% confluency. Cells are then treated with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46), total 4E-BP1).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-AKT, p-S6) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Figure 2: Experimental workflow for Western blot analysis of PI3K/mTOR pathway inhibition.
In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated for oral administration (e.g., in sterile water with 10 mM HCl) and administered daily or on an intermittent schedule by oral gavage. The control group receives the vehicle alone.[5]

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

  • Pharmacodynamic Analysis: Tumor tissue can be collected at various time points after the final dose to assess the in vivo inhibition of the PI3K/mTOR pathway by Western blotting or immunohistochemistry.

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR that effectively blocks a key signaling pathway implicated in cancer cell proliferation and survival. Its mechanism of action has been thoroughly characterized through a variety of in vitro and in vivo experimental approaches. The data summarized in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeted cancer therapies. The detailed experimental protocols offer a foundation for the further investigation and application of this compound and similar dual-specificity kinase inhibitors.

References

Voxtalisib: A Technical Guide to its Signaling Pathway and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] As a dual inhibitor, Voxtalisib has been investigated for its therapeutic potential in various cancers due to the critical role of the PI3K/AKT/mTOR pathway in cell growth, proliferation, survival, and metabolism. This document provides a comprehensive technical overview of the Voxtalisib signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to the PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is primarily involved in the activation of AKT. Given the central role of this pathway in cancer, inhibitors that can effectively block its key components are of significant interest.

Mechanism of Action of Voxtalisib

Voxtalisib is an ATP-competitive inhibitor that potently targets all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR.[2][3] By simultaneously inhibiting both PI3K and mTOR, Voxtalisib offers a more comprehensive blockade of the pathway compared to inhibitors that target only a single component. This dual inhibition is hypothesized to overcome the feedback activation of PI3K that can occur with mTOR-only inhibitors.[4]

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition of Voxtalisib within the PI3K/mTOR signaling pathway.

Voxtalisib_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PI3K->PIP2 Phosphorylates PDK1->AKT Phosphorylates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Growth Cell Growth mTORC1->Growth Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT Phosphorylates Voxtalisib_PI3K Voxtalisib Voxtalisib_PI3K->PI3K Voxtalisib_mTOR Voxtalisib Voxtalisib_mTOR->mTORC1 Voxtalisib_mTOR->mTORC2

Figure 1. Voxtalisib's dual inhibition of PI3K and mTOR.

Quantitative Data

The following tables summarize the in vitro inhibitory activities and cellular effects of Voxtalisib.

Table 1: In Vitro Kinase Inhibitory Activity of Voxtalisib
TargetIC50 (nM)Reference
PI3K Isoforms
p110α39[2]
p110β113[2]
p110γ9[2][3][5]
p110δ43[2]
mTOR Complexes
mTORC1160[2]
mTORC2910[2]
Other Kinases
DNA-PK150[2][3][5]
VPS34~9100[2]

IC50: Half maximal inhibitory concentration.

Table 2: Cellular Activity of Voxtalisib
AssayCell LineIC50 (nM)Reference
Cell Proliferation (BrdU incorporation) MCF71070[2][6]
PC-31840[2][6]
Anchorage-Independent Growth (Soft Agar) MCF7230[6]
PC-3270[6]
PIP3 Production (EGF-induced) MCF7170[2][6]
PC-3290[2][6]
AKT Phosphorylation (EGF-stimulated) PC-3250[2][6]
S6 Phosphorylation (non-stimulated) PC-3120[2][6]

BrdU: Bromodeoxyuridine; EGF: Epidermal Growth Factor.

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data tables are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (PI3K/mTOR)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PI3K or mTOR kinases.

Materials:

  • Recombinant human PI3K isoforms or mTOR complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., phosphatidylinositol for PI3K, recombinant S6K or 4E-BP1 for mTOR)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Voxtalisib or other test compounds

  • 96-well plates

  • Phosphocellulose or SAM²® Biotin Capture membranes

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Voxtalisib in DMSO and then dilute into the kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and Voxtalisib solution.

  • Initiate the reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture to a phosphocellulose or SAM²® membrane.

  • Wash the membrane extensively to remove unincorporated ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition for each Voxtalisib concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis

This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins like AKT and S6.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-S6)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with Voxtalisib for the indicated times.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.

Cell Proliferation (BrdU Incorporation) Assay

This colorimetric immunoassay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells and complete culture medium

  • 96-well cell culture plates

  • Voxtalisib or other test compounds

  • BrdU labeling solution

  • FixDenat solution

  • Anti-BrdU-POD antibody solution

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of Voxtalisib for the desired duration (e.g., 24-72 hours).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the culture medium and add FixDenat solution to each well for 30 minutes.

  • Remove the FixDenat solution and add the anti-BrdU-POD antibody solution for 90 minutes.

  • Wash the wells multiple times with wash buffer.

  • Add the substrate solution and incubate until a color change is observed.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition of proliferation and determine the IC50 value.

Anchorage-Independent Growth (Soft Agar Colony Formation) Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Materials:

  • Agar (e.g., Noble agar)

  • 2X complete culture medium

  • 6-well plates

  • Cells

  • Voxtalisib or other test compounds

  • Crystal violet solution

Procedure:

  • Prepare a base layer of 0.6% agar in complete culture medium in each well of a 6-well plate and allow it to solidify.

  • Harvest and count the cells.

  • Resuspend the cells in complete culture medium containing various concentrations of Voxtalisib.

  • Mix the cell suspension with an equal volume of 0.7% agar in complete culture medium to create a top layer of 0.35% agar.

  • Carefully layer the cell-agar mixture on top of the solidified base layer.

  • Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with fresh medium containing the respective treatments every 3-4 days.

  • After the incubation period, stain the colonies with crystal violet solution.

  • Count the number of colonies in each well using a microscope.

  • Calculate the percent inhibition of colony formation and determine the IC50 value.

Conclusion

Voxtalisib is a potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating significant activity against all class I PI3K isoforms and mTORC1/2. Its ability to comprehensively block this critical cancer-promoting pathway has been validated through various in vitro and cellular assays. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on PI3K/mTOR pathway inhibitors and related cancer therapies. Further investigation into the clinical efficacy and safety profile of Voxtalisib is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to SAR245409 (Voxtalisib): A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR245409, also known as voxtalisib (formerly XL765), is a potent, orally bioavailable, ATP-competitive dual inhibitor of pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. By targeting two key nodes in this pathway, SAR245409 represents a rational therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor activity. This technical guide provides a comprehensive overview of SAR245409, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

Mechanism of Action

SAR245409 exerts its anti-neoplastic effects by competitively binding to the ATP-binding site of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[1][2] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.

The PI3K family of lipid kinases, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation.

One of the key downstream targets of AKT is the mTOR kinase, which exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of AKT, creating a positive feedback loop.

By inhibiting both PI3K and mTOR, SAR245409 effectively shuts down this entire signaling cascade, leading to decreased cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis.[1][2]

PI3K_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) SAR245409 SAR245409 (Voxtalisib) SAR245409->PI3K Inhibits SAR245409->mTORC1 Inhibits SAR245409->mTORC2 Inhibits

Figure 1: PI3K/mTOR Signaling Pathway and SAR245409 Inhibition.

Preclinical and Clinical Data

In Vitro Potency

SAR245409 has demonstrated potent inhibitory activity against all class I PI3K isoforms and mTOR in biochemical assays.

TargetIC50 (nM)
p110α39
p110β113
p110δ43
p110γ9
mTORC1190
mTORC2908
Table 1: In vitro inhibitory activity of SAR245409 against PI3K isoforms and mTOR complexes.[3]
Pharmacokinetics

Pharmacokinetic properties of SAR245409 have been evaluated in both preclinical and clinical settings.

Rat Pharmacokinetics (Single Oral Dose of 5 mg/kg)

ParameterValue
Cmax (ng/mL)977.74 ± 250.40
Tmax (h)2.45 ± 1.42
Table 2: Pharmacokinetic parameters of SAR245409 in rats.[2]

Human Pharmacokinetics (Phase 1 Studies)

Dose RegimenT1/2 (h)Key Observation
50 mg BID (Capsule)4.61 (mean)Relatively short steady-state half-life.[3]
50 mg QD (Tablet)3.94 ± 0.79Linear pharmacokinetics with a general increase in plasma exposure with dose and no significant accumulation.[4][5]
Table 3: Summary of human pharmacokinetic parameters for SAR245409.
Clinical Efficacy and Safety

SAR245409 has been evaluated in several Phase I and II clinical trials across a range of malignancies, both as a monotherapy and in combination with other agents.

Trial PopulationTreatment RegimenKey Efficacy ResultsMost Common Treatment-Related Adverse Events (AEs)
High-Grade GliomaVoxtalisib + Temozolomide ± RadiotherapyPartial Response (PR): 4%, Stable Disease (SD): 68%[6]Nausea (48%), Fatigue (43%), Thrombocytopenia (26%), Diarrhea (24%)[6]
Relapsed/Refractory LymphomaVoxtalisib 50 mg BID1 Complete Response (CR), 2 Partial Responses (PR) among 12 evaluable patients[3]Nausea (31.3%), Diarrhea (25.0%)[3]
Solid TumorsVoxtalisib Tablets (QD and BID regimens)SD: 29% (QD), 50% (BID)[4]Diarrhea (41%), Nausea (37%), Fatigue (33%)[4]
Table 4: Summary of clinical trial data for SAR245409.

Experimental Protocols

The following are representative protocols for the evaluation of PI3K/mTOR inhibitors like SAR245409.

Western Blotting for PI3K/mTOR Pathway Inhibition

This protocol is designed to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway in cancer cell lines treated with SAR245409.

Western_Blot_Workflow Cell_Culture 1. Seed and Culture Cancer Cells Treatment 2. Treat with SAR245409 (Varying Concentrations) Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification Electrophoresis 5. SDS-PAGE Quantification->Electrophoresis Transfer 6. Transfer to PVDF Membrane Electrophoresis->Transfer Blocking 7. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-S6K) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Image Acquisition and Densitometry Detection->Analysis

Figure 2: Western Blotting Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., H1975 for NSCLC or Saos-2 for osteosarcoma) in appropriate culture medium and allow them to adhere overnight. Treat the cells with varying concentrations of SAR245409 or vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of AKT, S6K, and 4E-BP1 overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Cell Viability Assay

This protocol measures the effect of SAR245409 on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of SAR245409 or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., PrestoBlue® or MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC30 or IC50 values.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of SAR245409 in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size. Randomize the mice into treatment and control groups.

  • Drug Administration: Administer SAR245409 orally at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blotting).

Pharmacokinetic Analysis by LC-MS/MS

This protocol describes the quantification of SAR245409 in plasma samples.

LC_MS_Workflow Sample_Collection 1. Collect Blood Samples at Timed Intervals Plasma_Separation 2. Centrifuge to Separate Plasma Sample_Collection->Plasma_Separation Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Plasma_Separation->Protein_Precipitation Supernatant_Transfer 4. Transfer Supernatant Protein_Precipitation->Supernatant_Transfer LC_Separation 5. Liquid Chromatography (LC) Separation Supernatant_Transfer->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis 7. Quantification and Pharmacokinetic Modeling MS_Detection->Data_Analysis

Figure 3: LC-MS/MS Workflow for Pharmacokinetic Analysis.

Methodology:

  • Sample Collection: Collect blood samples from study subjects at various time points after administration of SAR245409.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Precipitate the plasma proteins by adding a solvent like acetonitrile.

  • Sample Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the concentration of SAR245409.

  • Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and half-life (T1/2) using non-compartmental analysis.

Conclusion

SAR245409 (voxtalisib) is a potent dual PI3K/mTOR inhibitor that has demonstrated anti-tumor activity in a range of preclinical models and clinical trials. Its mechanism of action, targeting two crucial nodes in a key oncogenic pathway, provides a strong rationale for its continued investigation. While clinical development of voxtalisib has faced challenges, the data generated from its studies provide valuable insights for the development of future PI3K/mTOR pathway inhibitors. The experimental protocols outlined in this guide serve as a foundational framework for researchers and drug development professionals working in this area.

References

XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XL765, also known as SAR245409, is a potent, orally bioavailable, and selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors. This technical guide provides a detailed overview of the preclinical and clinical data on this compound across various cancer types, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ) and mTOR. In biochemical assays, this compound has demonstrated potent inhibitory activity against these kinases.[1][2] The dual inhibition of both PI3K and mTOR by this compound leads to a robust downstream blockade of the signaling cascade. This is evidenced by the reduced phosphorylation of key effector proteins including AKT, p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1).[3][4] This comprehensive pathway inhibition results in anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.[3][5]

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 this compound PIP2 PIP2 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis | mTORC1->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT S6 S6 p70S6K->S6 Proliferation Cell Growth & Proliferation S6->Proliferation _4EBP1->Proliferation |

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across different cancer types.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeReference
p110α39Cell-free[2][4][6]
p110β113Cell-free[2][4][6]
p110γ9Cell-free[2][4][6]
p110δ43Cell-free[2][4][6]
mTOR157Cell-free[2][4][6]
mTORC1160Immune-complex kinase[2]
mTORC2910Immune-complex kinase[2]
DNA-PK150Cell-free[2][4][6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeModelTreatmentOutcomeReference
GlioblastomaIntracranial GBM 39-luc xenograftThis compound (oral gavage)>12-fold reduction in median tumor bioluminescence vs. control[4][7][8]
GlioblastomaIntracranial GBM 39-luc xenograftThis compound + Temozolomide (TMZ)140-fold reduction in median bioluminescence vs. TMZ alone[4][7][8]
Pancreatic CancerBxPC-3 xenograftThis compound (30 mg/kg) + Chloroquine (50 mg/kg)Significant inhibition of tumor growth[4]
ChondrosarcomaPatient tumorThis compound (60 mg BID)80-90% reduction in phosphorylation of AKT, 4EBP1, and S6; 54% reduction in Ki67 staining

Efficacy in Different Cancer Types

Glioblastoma (GBM)

Glioblastoma is characterized by frequent dysregulation of the PI3K/mTOR pathway, making it a rational target for this compound.[9][10] In vitro studies have shown that this compound induces a dose-dependent decrease in the viability of GBM cell lines (A172, U87MG, and T98G) by inducing endoplasmic reticulum (ER) stress-dependent apoptosis.[9][10] In vivo, oral administration of this compound in an intracranial GBM xenograft model resulted in a significant reduction in tumor burden and improved survival.[4][7][8] Notably, the combination of this compound with the standard-of-care chemotherapeutic agent temozolomide (TMZ) demonstrated a synergistic effect, leading to a more profound reduction in tumor bioluminescence compared to either agent alone.[4][7][8]

Pancreatic Cancer

This compound has demonstrated dose-dependent decreased cell viability in 13 pancreatic ductal adenocarcinoma (PDA) cell lines.[4][6] The compound was shown to induce apoptosis and autophagy in these cell lines.[4][6] In a BxPC-3 pancreatic cancer xenograft model, this compound alone at 30 mg/kg did not show a significant inhibitory effect; however, when combined with chloroquine, a significant inhibition of tumor growth was observed.[4]

Hematological Malignancies

A phase 1 study of this compound in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic leukemia (CLL) was conducted.[11] While the clinical development of voxtalisib is no longer ongoing, this study provided valuable insights into the activity of dual PI3K/mTOR inhibitors in hematological cancers.[11]

Other Solid Tumors

Preclinical studies have shown that this compound can inhibit the proliferation of a wide range of tumor cell lines.[3][1] In vivo, repeat administration of this compound resulted in significant tumor growth inhibition in multiple human xenograft models, including breast, lung, ovarian, and prostate cancers, which was associated with anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[3][12] A phase 1 clinical trial in patients with advanced solid tumors showed that this compound was well-tolerated and resulted in robust inhibition of the PI3K/mTOR pathway in tumor and surrogate tissues. Five out of 28 evaluable patients with various cancers achieved stable disease for more than three months.

Experimental Protocols

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, A172) are cultured to 70-80% confluency.[1][9] Cells are then serum-starved for a specified period (e.g., 24 hours) before being treated with varying concentrations of this compound or vehicle control (DMSO) for a defined time (e.g., 1-2 hours).[1] For stimulation experiments, cells can be treated with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) following this compound incubation.[1]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of AKT, S6K, S6, and 4EBP1 overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Cancer cell lines + this compound) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (5% milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Data Analysis I->J

Caption: A generalized workflow for Western blot analysis of pathway inhibition.

Cell Viability Assay

Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to attach overnight.[8]

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).[4]

  • Viability Assessment:

    • CCK-8/MTT Assay: A Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well and incubated for a specified time (e.g., 1-4 hours). The absorbance is then measured at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

    • ATP-based Assay: A reagent that lyses the cells and measures ATP levels is added. Luminescence is measured, which is directly proportional to the number of viable cells.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude mice) are used.[3]

  • Tumor Implantation: Human cancer cells (e.g., GBM 39-luc) are implanted either subcutaneously or orthotopically (e.g., intracranially).[4][7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or through bioluminescence imaging (for luciferase-expressing cells).[7][8]

  • Drug Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.[3]

  • Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and improvement in overall survival.[7][8]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of pathway inhibition by Western blotting or immunohistochemistry.[3]

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with demonstrated preclinical activity across a range of solid and hematological malignancies. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a cancer therapeutic. The data summarized in this guide highlight its mechanism of action and provide a quantitative basis for its anti-tumor effects. The detailed experimental protocols offer a framework for researchers to further investigate the activity of this compound and other PI3K/mTOR inhibitors in various cancer contexts. While clinical development has been discontinued, the wealth of preclinical and early clinical data for this compound continues to be a valuable resource for the ongoing development of pathway-targeted cancer therapies.

References

An In-depth Technical Guide to XL765 (Voxtalisib): Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as Voxtalisib or SAR245409, is a potent, orally available small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As a pyridopyrimidinone derivative, it is a highly selective, ATP-competitive, and reversible inhibitor of pan-Class I PI3K isoforms and mTORC1/mTORC2.[3][4] This dual inhibitory action allows for a more complete blockade of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers, promoting cell growth, survival, and resistance to therapy.[1][5] Preclinical and clinical studies have demonstrated that this compound can effectively inhibit tumor growth and induce apoptosis in various cancer models.[1][6] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, along with detailed experimental methodologies.

Chemical Structure and Properties

This compound is characterized by a pyridopyrimidinone core structure. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one[2][7]
Synonyms Voxtalisib, SAR245409[2][7]
CAS Number 934493-76-2[7][8]
Molecular Formula C13H14N6O[2][7]
Molecular Weight 270.29 g/mol [7][8]
SMILES CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N[2][8]
Appearance Light yellow powder[7]
Solubility DMSO: 12 mg/mL (20.01 mM), Water: Insoluble, Ethanol: Insoluble[7]
Purity ≥98%[7]

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-cancer effects by simultaneously targeting two key nodes in a critical cell signaling pathway: PI3K and mTOR. The PI3K/AKT/mTOR pathway plays a central role in regulating cell proliferation, growth, survival, and metabolism.[9][10][11][12]

In many cancers, this pathway is hyperactivated due to mutations in its components.[3] this compound's dual inhibitory action is significant because inhibiting mTOR alone can lead to a feedback activation of PI3K signaling via AKT. By inhibiting both PI3K and mTOR, this compound can achieve a more comprehensive and sustained blockade of this oncogenic pathway.[3]

Below is a diagram illustrating the mechanism of action of this compound within the PI3K/mTOR signaling pathway.

XL765_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation | This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Figure 1: Mechanism of action of this compound in the PI3K/mTOR pathway.

Biological Activity and In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against all Class I PI3K isoforms and mTOR. Its inhibitory concentrations (IC50) have been determined in various in vitro assays.

TargetIC50 (nM)Reference
p110α (PI3Kα) 39[8]
p110β (PI3Kβ) 113[8]
p110γ (PI3Kγ) 9[8]
p110δ (PI3Kδ) 43[8]
mTOR 157[8]
mTORC1 160[13]
mTORC2 910[13]
DNA-PK 150[8]

In cellular assays, this compound effectively inhibits the phosphorylation of downstream effectors of the PI3K/mTOR pathway, including AKT, S6 kinase (S6K), and ribosomal protein S6 (S6).[5][14] This inhibition of downstream signaling leads to decreased cell viability and induction of apoptosis in various cancer cell lines.[6][15] For instance, in glioblastoma cell lines, this compound was shown to suppress cell viability in a time- and dose-dependent manner.[6]

Pharmacokinetics

Preclinical and clinical studies have provided insights into the pharmacokinetic profile of this compound. Following oral administration, this compound has a relatively short plasma half-life, ranging from approximately 3 to 9 hours.[3][16] In a phase 1 study, the maximum tolerated dose (MTD) was determined to be 90 mg once daily or 50 mg twice daily.[17] The major circulating metabolite in vivo is a glucuronide of a hydroxylated form of this compound.[3]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes (e.g., PI3K isoforms, mTOR).

Methodology:

  • Reagents: Purified recombinant kinase enzymes, appropriate kinase substrate (e.g., ATP, lipid substrate for PI3K), this compound at various concentrations, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well or 384-well plate, add the kinase enzyme, substrate, and assay buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity). g. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Immunoblotting)

Objective: To assess the effect of this compound on the phosphorylation of downstream targets in the PI3K/mTOR pathway within cancer cells.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., MCF7, PC-3) in appropriate media.

  • Treatment: Treat the cells with various concentrations of this compound or DMSO for a specified duration. In some cases, cells may be stimulated with a growth factor (e.g., EGF) to activate the pathway.[18]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-S6, S6). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or DMSO.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Assay: a. For a CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours. b. For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours, followed by the addition of a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

XL765_Experimental_Workflow start Start in_vitro_kinase In Vitro Kinase Assays (IC50 Determination) start->in_vitro_kinase cellular_assays Cellular Assays in_vitro_kinase->cellular_assays western_blot Western Blot (Phospho-protein analysis) cellular_assays->western_blot viability_apoptosis Cell Viability & Apoptosis Assays (IC50, Apoptosis Induction) cellular_assays->viability_apoptosis in_vivo_studies In Vivo Xenograft Studies western_blot->in_vivo_studies viability_apoptosis->in_vivo_studies pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis in_vivo_studies->pk_pd efficacy Tumor Growth Inhibition in_vivo_studies->efficacy end End pk_pd->end efficacy->end

Figure 2: A representative experimental workflow for the evaluation of this compound.

Conclusion

This compound (Voxtalisib) is a well-characterized dual PI3K/mTOR inhibitor with significant potential as an anti-cancer therapeutic. Its ability to potently and selectively inhibit key components of a critical oncogenic signaling pathway has been demonstrated in a variety of preclinical models. This technical guide provides a foundational understanding of the chemical properties, mechanism of action, and biological activity of this compound, which will be valuable for researchers and professionals in the field of drug development. Further investigation into its clinical efficacy and potential combination therapies is warranted to fully realize its therapeutic promise.

References

The Discovery and Development of Voxtalisib: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (formerly XL765 and SAR245409) is a potent, orally bioavailable, small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] This document provides a comprehensive technical overview of the discovery and development of Voxtalisib, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. All quantitative data are presented in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cellular growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. Voxtalisib was developed as a dual inhibitor of both PI3K and mTOR, with the rationale that simultaneous inhibition of these two key nodes would lead to a more profound and durable anti-tumor response compared to targeting either kinase alone.[3] Voxtalisib is a reversible, ATP-competitive inhibitor of all four class I PI3K isoforms and also demonstrates inhibitory activity against mTOR.[3]

Mechanism of Action

Voxtalisib exerts its anti-neoplastic effects by inhibiting the catalytic activity of PI3K and mTOR kinases. Inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling proteins, most notably the serine/threonine kinase AKT. By inhibiting mTOR, Voxtalisib further downstream blockade of the pathway, impacting both the mTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival.[4]

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Voxtalisib Voxtalisib Voxtalisib->PI3K Voxtalisib->mTORC1 Voxtalisib->mTORC2

Figure 1: Voxtalisib's inhibition of the PI3K/mTOR pathway.

Preclinical Data

In Vitro Activity

Voxtalisib has demonstrated potent inhibitory activity against class I PI3K isoforms and mTOR in various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of Voxtalisib

TargetIC50 (nM)Reference
p110α39[5]
p110β113[4]
p110γ9[4]
p110δ43[5]
mTOR157[5]
DNA-PK150[5]

Voxtalisib has also been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 2: Cellular Activity of Voxtalisib

Cell LineAssayIC50 (nM)Reference
PC-3Cell Proliferation (BrdU)1,840[5]
MCF7Cell Proliferation (BrdU)1,070[5]
PC-3Anchorage-Independent Growth270[5]
MCF7Anchorage-Independent Growth230[5]
In Vivo Activity

Oral administration of Voxtalisib has been shown to inhibit tumor growth in various xenograft models. In a BxPC-3 pancreatic cancer xenograft model, the combination of Voxtalisib (30 mg/kg) with chloroquine (50 mg/kg) resulted in significant tumor growth inhibition.[4] In an intracranial glioblastoma model using GBM 39-luc cells, oral Voxtalisib led to a greater than 12-fold reduction in median tumor bioluminescence compared to the control.[4]

Clinical Data

Voxtalisib has been evaluated in several Phase I and II clinical trials for a range of solid and hematological malignancies.

Table 3: Selected Clinical Trials of Voxtalisib

PhaseConditionsTreatmentKey FindingsReference
Phase IAdvanced Solid TumorsVoxtalisib MonotherapyMTD: 90 mg QD or 50 mg BID; 48% of patients achieved stable disease.[6]
Phase IHigh-Grade GliomaVoxtalisib + Temozolomide (TMZ) +/- Radiotherapy (RT)MTD: 90 mg QD and 40 mg BID with TMZ. Partial response in 4% of evaluable patients, stable disease in 68%.[3][7]
Phase IbRelapsed/Refractory B-cell MalignanciesVoxtalisib + Rituximab +/- BendamustineRP2D: 50 mg BID. 11.4% achieved complete response, 37.1% achieved partial response.[6][8]
Phase IIRelapsed/Refractory NHL or CLLVoxtalisib MonotherapyPromising efficacy in follicular lymphoma (ORR 41.3%), but limited efficacy in MCL, DLBCL, or CLL/SLL.[9]

Experimental Protocols

PI3K HTRF Kinase Assay (General Protocol)

This protocol describes a general method for assessing PI3K inhibition using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which can be adapted for Voxtalisib.

HTRF_Workflow Start Start PrepInhibitor Prepare Voxtalisib/ Inhibitor dilutions Start->PrepInhibitor AddEnzyme Add PI3K enzyme and Lipid Working Solution PrepInhibitor->AddEnzyme AddATP Add ATP to initiate reaction AddEnzyme->AddATP Incubate1 Incubate at RT (30 min) AddATP->Incubate1 AddStop Add Stop Solution Incubate1->AddStop AddDetection Add Detection Mix AddStop->AddDetection Incubate2 Incubate at RT (2 hours) AddDetection->Incubate2 Read Read HTRF signal Incubate2->Read End End Read->End

Figure 2: Workflow for a typical HTRF Kinase Assay.

Methodology:

  • Inhibitor Preparation: Prepare serial dilutions of Voxtalisib in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the inhibitor dilutions. Add 14.5 µL of the PI 3-Kinase/Lipid Working Solution to the wells.

  • Reaction Initiation: Add 5 µL of ATP Working Solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Stopping the Reaction: Add 5 µL of Stop Solution to each well.

  • Detection: Add 5 µL of Detection Mix to each well.

  • Final Incubation: Seal the plate and incubate for 2 hours at room temperature.

  • Data Acquisition: Measure the HTRF ratio on a compatible microplate reader.

Cell Proliferation (BrdU) Assay

This protocol outlines the measurement of cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-10,000 cells/well and incubate.

  • Compound Treatment: Treat cells with varying concentrations of Voxtalisib for 1-72 hours.

  • BrdU Labeling: Add BrdU solution to each well and incubate for 1-4 hours at 37°C.[10]

  • Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[10]

  • Antibody Incubation: Add 100 µL of BrdU detection antibody solution and incubate for 1 hour. Subsequently, add 100 µL of HRP-labeled antibody solution and incubate for 1 hour.[10]

  • Substrate Addition and Measurement: Add 100 µL of TMB substrate and monitor color development. Stop the reaction with 100 µL of Stop solution and measure the absorbance at 450 nm.[10]

Western Blotting for p-AKT and p-S6

This protocol details the detection of phosphorylated AKT (Ser473) and S6 (Ser235/236) as markers of PI3K/mTOR pathway inhibition.

Methodology:

  • Cell Lysis: Treat cells with Voxtalisib, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), p-S6 (Ser235/236), total AKT, and total S6 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.

Xenograft_Workflow Start Start CellPrep Prepare Glioblastoma Cell Suspension Start->CellPrep Anesthesia Anesthetize Mouse CellPrep->Anesthesia Incision Make Sagittal Incision on Scalp Anesthesia->Incision Drill Drill Burr Hole in Skull Incision->Drill Injection Stereotactically Inject Cells into Brain Drill->Injection Closure Seal Hole with Bone Wax and Suture Incision Injection->Closure Monitoring Monitor Tumor Growth (Bioluminescence) Closure->Monitoring Treatment Initiate Voxtalisib Treatment Monitoring->Treatment Endpoint Endpoint Analysis Monitoring->Endpoint Treatment->Monitoring End End Endpoint->End

Figure 3: Workflow for an orthotopic glioblastoma xenograft study.

Methodology:

  • Cell Preparation: Harvest and resuspend glioblastoma cells (e.g., U87MG) in sterile PBS at a concentration of approximately 3 x 10^7 cells/mL.[3]

  • Animal Preparation: Anesthetize athymic nude mice.

  • Surgical Procedure: Make a sagittal incision on the scalp to expose the skull. Drill a small hole 2 mm right and 1 mm anterior to the bregma.[3]

  • Cell Implantation: Using a stereotactic device, slowly inject 5 µL of the cell suspension (150,000 cells) into the brain at a depth of 2.5 mm.[3]

  • Closure: Seal the burr hole with bone wax and suture the incision.[3]

  • Tumor Monitoring: Monitor tumor growth via bioluminescence imaging after subcutaneous injection of D-Luciferin.[3]

  • Treatment: Once tumors are established, initiate oral administration of Voxtalisib.

Pharmacokinetic Analysis in Rat Plasma

This protocol details the quantification of Voxtalisib in rat plasma using UPLC-MS/MS.[12]

Methodology:

  • Dosing: Administer a single oral dose of Voxtalisib (e.g., 5 mg/kg in 0.5% CMC-Na) to fasted rats.[12]

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.[12]

  • Plasma Preparation: Centrifuge the blood samples at 13,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C.[12]

  • Sample Preparation: Prepare stock solutions, calibration standards, and quality control samples of Voxtalisib and an internal standard (IS) in methanol.[12]

  • UPLC-MS/MS Analysis:

    • Chromatography: Use a UPLC system with a suitable column and a gradient mobile phase (e.g., acetonitrile and 0.1% formic acid).[12]

    • Mass Spectrometry: Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify Voxtalisib and the IS.[12]

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.[2]

Conclusion

Voxtalisib is a potent dual PI3K/mTOR inhibitor with demonstrated preclinical and clinical activity in various cancer models. This technical guide provides a comprehensive overview of its development, mechanism of action, and the experimental methodologies used for its evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into combination therapies and mechanisms of resistance will continue to define the therapeutic potential of Voxtalisib.

References

XL765: A Technical Guide to its Protein Targets and Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core protein targets and isoforms of XL765 (Voxtalisib, SAR245409). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and further investigate the mechanism of action of this potent dual inhibitor. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of relevant signaling pathways and experimental workflows.

Core Protein Targets and Isoforms of this compound

This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Its primary mechanism of action involves the competitive inhibition of the ATP-binding sites of these kinases, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]

Phosphoinositide 3-Kinase (PI3K)

This compound is a pan-inhibitor of Class I PI3K isoforms, demonstrating potent activity against all four isoforms.[2][5] Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. They play a crucial role in cell growth, proliferation, survival, and metabolism.[4][6]

Mammalian Target of Rapamycin (mTOR)

This compound also directly inhibits the serine/threonine kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival.[1][7] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), both of which are inhibited by this compound.[3]

DNA-Dependent Protein Kinase (DNA-PK)

In addition to its primary targets, this compound has been shown to inhibit the DNA-dependent protein kinase (DNA-PK), a member of the PI3K-related kinase (PIKK) family involved in DNA damage repair.[3][7]

Quantitative Inhibition Data

The inhibitory activity of this compound against its target proteins has been quantified using various biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: this compound Inhibitory Activity against PI3K Isoforms

Target IsoformIC50 (nM)
p110α39[3][5]
p110β113[3]
p110γ9[3][7]
p110δ43[3]

Table 2: this compound Inhibitory Activity against mTOR and DNA-PK

TargetIC50 (nM)
mTOR157[3][7]
mTORC1160[3]
mTORC2910[3]
DNA-PK150[3][7]

Signaling Pathway

This compound targets the core PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including the TSC1/TSC2 complex, leading to the activation of mTORC1. mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This compound's dual inhibition of PI3K and mTOR effectively shuts down this entire cascade.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibits PDK1 PDK1 PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits translation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Luciferase-Coupled)

This assay determines the IC50 values of this compound against purified PI3K and mTOR kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase activity is inversely proportional to the luminescence signal generated by a luciferase-luciferin reaction that consumes ATP.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a lipid substrate (e.g., PIP2 for PI3K assays) or protein substrate (e.g., inactive S6K for mTOR assays).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • Add the purified kinase (e.g., p110α/p85α for PI3Kα) to the reaction mixture.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Initiate the reaction by adding a defined concentration of ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction by adding a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature to allow for the luciferase reaction to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Western Blotting for Pathway Inhibition

This assay assesses the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway in cultured cells.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, PC3) and allow them to adhere.

    • Starve the cells in serum-free medium for 16-24 hours to reduce basal pathway activity.

    • Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).

    • Stimulate the cells with a growth factor (e.g., EGF or insulin) for a short period (e.g., 10-30 minutes) to activate the PI3K/mTOR pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6K Thr389, p-S6 Ser235/236) and total proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting A Plate Cells B Serum Starve A->B C Treat with this compound B->C D Stimulate with Growth Factor C->D E Cell Lysis D->E F Quantify Protein E->F G SDS-PAGE F->G H Transfer to Membrane G->H I Block Membrane H->I J Primary Antibody Incubation I->J K Secondary Antibody Incubation J->K L Signal Detection K->L

Caption: A generalized workflow for Western blot analysis of PI3K/mTOR pathway inhibition.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated BrdU is a direct measure of cell proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a desired period (e.g., 24-72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells.

    • Denature the DNA using an acid-containing solution to expose the incorporated BrdU.

  • Antibody Incubation:

    • Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Reaction and Detection:

    • Add a substrate that is converted by the enzyme into a detectable product (e.g., a colorimetric or chemiluminescent signal).

    • Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor with potent activity against all Class I PI3K isoforms and both mTORC1 and mTORC2. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a therapeutic agent in cancers with dysregulation of this critical pathway. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the cellular and molecular effects of this compound.

References

The Role of XL765 in Autophagy Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as SAR245409, is a potent, orally bioavailable small molecule that dually inhibits Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a key target for therapeutic intervention. Autophagy, a cellular self-degradation process, is negatively regulated by the mTOR complex 1 (mTORC1). Consequently, inhibition of mTOR by this compound is a direct mechanism for the induction of autophagy. This technical guide provides an in-depth overview of the role of this compound in autophagy regulation, presenting key quantitative data, detailed experimental protocols for assessing its effects, and visual diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its biological effects through the competitive inhibition of the ATP-binding sites of PI3K and mTOR kinases. By targeting both PI3K and mTOR (mTORC1 and mTORC2), this compound provides a comprehensive blockade of this critical signaling axis.

Inhibition of PI3K/Akt Signaling

This compound inhibits all four Class I PI3K isoforms (α, β, γ, and δ), which are responsible for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates that promote cell survival and proliferation.

Inhibition of mTOR Signaling and Induction of Autophagy

mTOR is a serine/threonine kinase that functions as the catalytic subunit of two distinct complexes: mTORC1 and mTORC2.

  • mTORC1 , which is sensitive to nutrient and growth factor signals, is a key negative regulator of autophagy. Under normal conditions, active mTORC1 phosphorylates and inactivates the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a critical initiator of autophagy. By inhibiting mTORC1, this compound relieves this inhibition, leading to the activation of the ULK1 complex and the initiation of the autophagic process.

  • mTORC2 is primarily involved in the activation of Akt. By inhibiting mTORC2, this compound further suppresses Akt signaling, reinforcing the blockade of the PI3K pathway.

Quantitative Data on this compound Activity

The following tables summarize the inhibitory activity of this compound against its primary targets and its effect on cancer cell growth.

TargetIC50 (nM)
p110α (PI3Kα)39[1]
p110β (PI3Kβ)113[1]
p110γ (PI3Kγ)9[1]
p110δ (PI3Kδ)43[1]
mTOR157[1]

Table 1: In vitro kinase inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of Class I PI3K isoforms and mTOR by this compound.

Cell LineCancer TypeIC50 for Growth Inhibition (µM)
A172Glioblastoma~5-10
U87Glioblastoma~5-10
T98GGlioblastoma~10-20

Table 2: Growth inhibitory effects of this compound on glioblastoma cell lines. The IC50 values for cell growth inhibition after 48 hours of treatment show a dose-dependent effect of this compound on cancer cell viability[2].

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Autophagy

The following diagram illustrates the mechanism by which this compound induces autophagy through the inhibition of the PI3K/mTOR pathway.

XL765_Autophagy_Pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Autophagy Induction This compound This compound PI3K PI3K This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits Akt Akt PI3K->Akt Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Beclin1_complex Beclin-1/Vps34 Complex ULK1_complex->Beclin1_complex Activates Autophagosome Autophagosome Formation Beclin1_complex->Autophagosome

Caption: this compound induces autophagy by inhibiting PI3K and mTORC1.

Experimental Workflow for Assessing this compound-Induced Autophagy

This diagram outlines a typical experimental workflow to investigate the effect of this compound on autophagy in cultured cells.

Experimental_Workflow start Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment flux_assay Autophagic Flux Assay (with Bafilomycin A1 or Chloroquine) treatment->flux_assay western_blot Western Blot (LC3-II, p62) flux_assay->western_blot immunofluorescence Immunofluorescence (LC3 puncta) flux_assay->immunofluorescence data_analysis Data Analysis & Quantification western_blot->data_analysis immunofluorescence->data_analysis end Conclusion data_analysis->end

References

An In-depth Technical Guide to XL765: Targeting the Tumor Microenvironment Through Dual PI3K/mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL765 (also known as SAR245409) is a potent and highly selective, orally administered small molecule inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. By simultaneously inhibiting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway. Preclinical and early clinical studies have demonstrated that this compound exerts significant anti-tumor activity through direct effects on cancer cells and by modulating the complex tumor microenvironment. This technical guide provides a detailed overview of the mechanism of action of this compound, its effects on the tumor microenvironment, and the experimental methodologies used to elucidate these effects.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and mTOR. Its primary mechanism of action involves the inhibition of the phosphorylation of key downstream effectors in the PI3K/mTOR pathway.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, leading to the activation of mTOR. The mTOR protein is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.

A critical negative regulator of this pathway is the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3, thereby antagonizing PI3K activity. Loss or mutation of PTEN is a common event in many cancers, leading to constitutive activation of the PI3K/mTOR pathway.

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Pharmacodynamic Effects of this compound

In preclinical studies, this compound has been shown to effectively inhibit the PI3K/mTOR pathway in a variety of tumor cell lines. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT, ribosomal protein S6 (S6), and p70S6 kinase (p70S6K).[1] This inhibition of downstream signaling ultimately results in anti-proliferative and pro-apoptotic effects in cancer cells.

This compound and the Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic ecosystem composed of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. The TME plays a critical role in tumor progression, metastasis, and response to therapy. This compound has been shown to modulate several key components of the TME, contributing to its anti-tumor activity.

Anti-Angiogenic Effects
Effects on Cancer-Associated Fibroblasts (CAFs)

Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and are known to promote tumor growth, invasion, and drug resistance. The PI3K/mTOR pathway is also active in CAFs and contributes to their pro-tumorigenic functions. While direct studies on the effect of this compound on CAFs are limited, research on other PI3K inhibitors suggests that targeting this pathway can modulate CAF activity. For instance, PI3K inhibition has been shown to affect the secretome of fibroblasts, potentially reducing their ability to support cancer cell growth. In some contexts, the interaction between fibroblasts and cancer cells can lead to paradoxical activation of the PI3K pathway in cancer cells, making them more sensitive to PI3K/mTOR inhibitors.[2]

Immunomodulatory Effects

The immune landscape of the TME is a critical determinant of tumor progression and response to immunotherapy. The PI3K pathway plays a significant role in regulating the function of various immune cells. Inhibition of the PI3Kδ and PI3Kγ isoforms, in particular, has been shown to have immunomodulatory effects. While this compound is a pan-PI3K inhibitor, its impact on specific immune cell populations within the TME has not been extensively characterized in publicly available data. Further research is needed to elucidate the specific effects of this compound on tumor-infiltrating lymphocytes, such as CD8+ cytotoxic T cells and regulatory T cells (Tregs), as well as on myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).

Preclinical and Clinical Data

In Vitro and In Vivo Preclinical Studies

A summary of the in vitro inhibitory activity of this compound against class I PI3K isoforms and mTOR is presented in Table 1.

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157
Table 1: In Vitro Inhibitory Activity of this compound. [3]

In various cancer cell lines, this compound has demonstrated potent anti-proliferative and pro-apoptotic activity. For example, in glioblastoma cell lines, this compound treatment resulted in a dose-dependent inhibition of cell viability.

In vivo, oral administration of this compound has been shown to cause significant tumor growth inhibition in multiple human xenograft models.[1] For instance, in a BxPC-3 pancreatic cancer xenograft model, the combination of this compound with chloroquine resulted in significant tumor growth inhibition.[3]

Phase I Clinical Trial

A Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors. The study established the maximum tolerated doses (MTDs) to be 90 mg once daily and 40 mg twice daily. The most common treatment-related adverse events were nausea, fatigue, thrombocytopenia, and diarrhea.[4] Pharmacodynamic analyses of patient skin biopsies showed moderate inhibition of PI3K signaling. The best overall response was stable disease, which was observed in 68% of evaluable patients, with 4% achieving a partial response.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for many of the studies cited are not fully available in the primary publications. However, based on the descriptions provided in the methods sections, the following outlines represent the likely methodologies employed.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Xenograft_Workflow A Cancer cell line culture and expansion B Subcutaneous injection of cancer cells into nude mice A->B C Tumor volume measurement (calipers) B->C D Randomization of mice into treatment and control groups C->D E Oral administration of this compound (treatment group) or vehicle (control) D->E F Continued tumor volume measurement and body weight monitoring E->F G Tumor harvesting for pharmacodynamic analysis (e.g., IHC for pAKT, Ki67, CD31) F->G H Data analysis and statistical evaluation G->H

Caption: A typical workflow for an in vivo xenograft study.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., glioblastoma, pancreatic) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives the vehicle used to dissolve this compound.

  • Efficacy Assessment: Tumor growth inhibition is determined by comparing the tumor volumes in the treated group to the control group. Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised and can be processed for various analyses, including immunohistochemistry (IHC) to assess the phosphorylation status of pathway components (e.g., pAKT, pS6), proliferation markers (e.g., Ki67), and markers of angiogenesis (e.g., CD31).

Immunohistochemistry (IHC) for Phospho-AKT (pAKT)

Objective: To assess the inhibition of PI3K pathway signaling in tumor tissue.

IHC_Workflow A Tumor tissue collection and formalin fixation B Paraffin embedding and sectioning (4-5 µm) A->B C Deparaffinization and rehydration B->C D Antigen retrieval (e.g., citrate buffer, heat) C->D E Blocking of endogenous peroxidase and non-specific binding D->E F Incubation with primary antibody (e.g., anti-pAKT) E->F G Incubation with HRP-conjugated secondary antibody F->G H Detection with DAB chromogen G->H I Counterstaining (e.g., hematoxylin) H->I J Dehydration, clearing, and mounting I->J K Microscopic analysis and quantification J->K

Caption: A standard workflow for immunohistochemical staining.

Protocol:

  • Tissue Processing: Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heating.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the same species as the secondary antibody).

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the phosphorylated form of AKT (e.g., pAKT Ser473) at a predetermined optimal dilution, typically overnight at 4°C.

  • Secondary Antibody and Detection: Slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.

  • Analysis: The intensity and percentage of pAKT-positive cells are scored by a pathologist or using image analysis software.

Conclusion and Future Directions

This compound is a promising dual PI3K/mTOR inhibitor with demonstrated anti-tumor activity in preclinical models and early clinical trials. Its ability to modulate the tumor microenvironment, in addition to its direct effects on cancer cells, suggests its potential for use in combination with other therapeutic modalities, including immunotherapy and anti-angiogenic agents. Future research should focus on obtaining more detailed quantitative data on the effects of this compound on the various components of the tumor microenvironment, particularly immune cells and CAFs. Elucidating the precise immunomodulatory effects of this compound will be crucial for designing rational combination strategies to enhance its therapeutic efficacy. Furthermore, the development of robust pharmacodynamic biomarkers will be essential for patient selection and for monitoring treatment response in future clinical trials.

References

The Dual PI3K/mTOR Inhibitor XL765: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as SAR245409 and sapanisertib, is a potent, orally bioavailable, ATP-competitive, and reversible dual inhibitor of pan-Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/mTORC2).[1][2] By targeting two critical nodes in a key signaling pathway frequently dysregulated in cancer, this compound has demonstrated inhibition of tumor cell proliferation, induction of apoptosis, and suppression of tumor angiogenesis in preclinical models.[1][2] This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies to inform ongoing research and development.

Introduction

The PI3K/AKT/mTOR signaling cascade is a central regulator of essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrations in this pathway, such as mutations or amplifications of oncogenes and loss of tumor suppressor genes, are common in a wide range of human cancers and have been implicated in resistance to various anticancer therapies.[1] The dual inhibition of both PI3K and mTOR offers a more complete blockade of this pathway compared to agents targeting a single kinase, potentially overcoming feedback mechanisms that can limit efficacy.[1][2] this compound was developed to provide this comprehensive pathway inhibition.

Mechanism of Action

This compound is a highly selective inhibitor of Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and also directly inhibits the kinase activity of both mTORC1 and mTORC2.[1][3] This dual activity prevents the phosphorylation of key downstream effectors, including AKT, p70 ribosomal S6 kinase (p70S6K), and ribosomal protein S6, leading to the disruption of cell cycle progression and the induction of apoptosis.[1]

XL765_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p70S6K p70S6K mTORC1->p70S6K S6 S6 p70S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Figure 1: Simplified signaling pathway of PI3K/mTOR and the inhibitory action of this compound.

Pharmacokinetics

Preclinical Pharmacokinetics

Preclinical studies in animal models, such as mice and rats, have been crucial in characterizing the pharmacokinetic profile of this compound. In a study involving canine mucosal melanoma xenografts in mice, plasma pharmacokinetics of sapanisertib (this compound) were determined following a single administration.

ParameterSapanisertib (2.0 mg/Kg)
Cmax (ng/mL)130
T½ (hours)4.1
AUClast (ng*h/mL)711
Table 1: Preclinical Pharmacokinetic Parameters of Sapanisertib in Mice.[4]
Clinical Pharmacokinetics

A Phase I, first-in-human study involving 83 patients with advanced solid tumors evaluated the pharmacokinetics of this compound administered orally once or twice daily.[5]

Dose ScheduleMTDPlasma Half-life (hours)Median Tmax (hours)
Twice Daily (BID)50 mg2.96 - 7.521 - 3
Once Daily (QD)90 mg2.96 - 7.521 - 3
Table 2: Clinical Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors.[1][5][6]

Key findings from clinical pharmacokinetic analyses include:

  • Absorption and Distribution: this compound is orally administered, with a median time to maximum plasma concentration (Tmax) of 1 to 3 hours post-dose.[6]

  • Metabolism and Elimination: The drug exhibits a relatively short plasma half-life, ranging from approximately 3 to 9 hours at steady state.[1][6]

  • Dose Proportionality: Plasma exposure increased less than dose-proportionally with increasing doses.[6]

  • Accumulation: No to moderate drug accumulation was observed following repeated daily dosing, with steady state reached by day 8.[6] At the maximum tolerated doses (MTDs), both once- and twice-daily regimens resulted in similar mean steady-state plasma exposure.[5]

  • Drug-Drug Interactions: In a combination study with erlotinib, the pharmacokinetics of this compound were consistent with those observed for this compound administered alone, suggesting no apparent drug-drug interaction.[7]

Pharmacodynamics

Preclinical Pharmacodynamics

In preclinical xenograft models, oral administration of this compound led to a dose-dependent inhibition of the PI3K/mTOR pathway. This was evidenced by a decrease in the phosphorylation of AKT, p70S6K, and S6 in tumor tissues.[3] Specifically, at a dose of 30 mg/kg, a maximum of 84% inhibition of S6 phosphorylation was observed at 4 hours post-administration.[3] The doses required for 50% inhibition (ED50) of phosphorylation were estimated to be 19 mg/kg for AKT, 51 mg/kg for p70S6K, and 18 mg/kg for S6.[3] This pharmacodynamic activity was associated with significant tumor growth inhibition.[1]

Clinical Pharmacodynamics

Pharmacodynamic assessments in the Phase I clinical trial demonstrated target engagement and pathway inhibition in patients.

BiomarkerTissueObservation
p-AKT, p-PRAS40, p-4E-BP1Hair BulbsReduction in phosphorylation
p-AKT, p-S6Skin BiopsiesModerate inhibition of PI3K signaling
p-AKT, p-S6Tumor TissueReduction in PI3K and mTORC1/mTORC2 pathway signaling
Table 3: Summary of Clinical Pharmacodynamic Observations for this compound.[5][6][8]

These findings confirm that this compound effectively inhibits the PI3K/mTOR pathway in both surrogate and tumor tissues in patients.

Experimental Protocols

Phase I Clinical Trial Methodology

The first-in-human study of this compound employed a standard 3+3 dose-escalation design to determine the MTD.[5]

Clinical_Trial_Workflow Patient_Enrollment Patient Enrollment (Advanced Solid Tumors) Dose_Escalation Dose Escalation Cohorts (3+3 Design) Patient_Enrollment->Dose_Escalation Treatment_Cycle 28-Day Treatment Cycles (QD or BID dosing) Dose_Escalation->Treatment_Cycle Safety_Assessment Safety & Tolerability (DLT Assessment in Cycle 1) Treatment_Cycle->Safety_Assessment PK_PD_Assessment Pharmacokinetic & Pharmacodynamic Assessments Treatment_Cycle->PK_PD_Assessment Tumor_Response Tumor Response Evaluation (RECIST criteria every 8 weeks) Treatment_Cycle->Tumor_Response MTD_Determination MTD Determination Safety_Assessment->MTD_Determination

Figure 2: Workflow for the Phase I dose-escalation study of this compound.
  • Patient Population: Patients with advanced solid malignancies were enrolled in successive cohorts.[6]

  • Dosing: this compound was administered orally, with doses ranging from 15 to 120 mg twice daily and 70 to 100 mg once daily.[5]

  • Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine pharmacokinetic parameters.

  • Pharmacodynamic Sampling: Serial hair sheath cells, skin biopsies, and tumor tissue were collected to assess the impact on PI3K pathway signaling.[1][5]

  • Safety and Efficacy: Adverse events were monitored continuously, and tumor response was assessed every 8 weeks using RECIST criteria.[6]

Preclinical Xenograft Study Methodology
  • Animal Models: Female athymic nude mice were used for the generation of tumor xenografts.[9]

  • Cell Lines: Human cancer cell lines, such as BxPC-3 (pancreatic cancer), were implanted subcutaneously.[9]

  • Drug Administration: this compound was formulated for oral gavage and administered daily at specified doses (e.g., 30 mg/kg).[9]

  • Pharmacodynamic Analysis: Tumor tissues were collected at specified time points after drug administration for analysis of protein phosphorylation by methods such as Western blotting.

  • Efficacy Evaluation: Tumor growth was monitored over time to assess the antitumor activity of this compound.

Safety and Tolerability

In the Phase I clinical trial, the MTDs were established at 50 mg twice daily and 90 mg once daily.[1][5] The most frequently reported treatment-related adverse events were generally manageable and included nausea (36.1%), diarrhea (21.7%), vomiting (19.3%), and decreased appetite (16.9%).[1][5] The most common grade 3/4 adverse events were increases in alanine aminotransferase (6.0%) and aspartate aminotransferase (4.8%).[1][5]

Conclusion

This compound is a dual PI3K/mTOR inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. It demonstrates target engagement in both preclinical models and in patients with advanced solid tumors. The manageable safety profile and evidence of pathway inhibition support its further clinical development, both as a monotherapy and in combination with other anticancer agents. The data summarized in this guide provide a valuable resource for researchers and clinicians working to advance novel cancer therapies.

References

XL765: A Technical Guide to its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has demonstrated significant anti-proliferative effects in various cancer models. A key mechanism underlying its therapeutic potential is the induction of G1 phase cell cycle arrest. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates cell cycle progression. We will explore the core signaling pathways affected by this compound, present quantitative data on its effects on cell cycle distribution, and provide detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is frequently observed in human tumors, making it a prime target for cancer therapy.[1][2] this compound (also known as SAR245409) is a small molecule inhibitor that simultaneously targets both PI3K and mTOR, two key kinases in this pathway.[3] This dual inhibition leads to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-agent inhibitors.[3] A primary consequence of this compound treatment is the induction of cell cycle arrest, predominantly in the G1 phase, thereby halting the proliferation of cancer cells.[4]

Mechanism of Action: The PI3K/mTOR Pathway and Cell Cycle Control

The PI3K/AKT/mTOR pathway plays a pivotal role in integrating extracellular and intracellular signals to control cell cycle entry and progression.

The PI3K/AKT/mTOR Signaling Cascade

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 is a master regulator of protein synthesis and cell growth, primarily through the phosphorylation of its downstream effectors, the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

This compound's Point of Intervention

This compound exerts its effect by directly inhibiting the kinase activity of both PI3K and mTOR. This dual inhibition leads to a significant reduction in the phosphorylation of AKT, p70S6K, and 4E-BP1.[3] The inhibition of p70S6K and the activation of 4E-BP1 (by preventing its phosphorylation) collectively suppress the translation of key proteins required for cell cycle progression, particularly those involved in the G1 to S phase transition, such as cyclin D1.

Impact on G1-S Transition Regulators

The G1-S transition is a critical checkpoint in the cell cycle, tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2. Cyclin D1, in complex with CDK4/6, phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for S phase entry.

By inhibiting the PI3K/mTOR pathway, this compound leads to a decrease in cyclin D1 protein levels.[5] This reduction in cyclin D1 limits the formation of active cyclin D1-CDK4/6 complexes, resulting in hypophosphorylation of Rb. Consequently, E2F remains sequestered by Rb, and the transcription of S-phase-promoting genes is repressed, leading to an arrest of the cell cycle in the G1 phase.

Data Presentation: Quantitative Effects on Cell Cycle Distribution

Disclaimer: The following tables summarize data from studies on NVP-BEZ235 and everolimus, which share a similar mechanism of action with this compound. These are presented to illustrate the anticipated quantitative impact on cell cycle progression.

Table 1: Effect of the Dual PI3K/mTOR Inhibitor NVP-BEZ235 on Cell Cycle Distribution in Ovarian Cancer Cells [4]

Cell LineTreatment (50 nM NVP-BEZ235, 24h)% G0/G1% S% G2/M
SKOV3-CisR Control55.235.19.7
NVP-BEZ23575.315.29.5
OVCAR5-CisR Control60.129.810.1
NVP-BEZ23578.912.38.8

Table 2: Effect of the mTOR Inhibitor Everolimus on Cell Cycle Distribution in Breast Cancer Cells [1]

Cell LineTreatment% G0/G1% S% G2/M
SCCOHT-CH-1 Control45.240.114.7
Everolimus65.325.29.5
COV434 Control50.135.814.1
Everolimus70.918.310.8

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.

    • While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µl of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect the fluorescence data (typically in the FL2 or PE channel).

    • Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key cell cycle regulatory proteins (Cyclin D1, CDK4, and phospho-Rb) in cells treated with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-phospho-Rb (Ser780, Ser795, Ser807/811), anti-total Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using appropriate software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway Diagram

XL765_Cell_Cycle_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK G1_Arrest G1 Phase Arrest PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates (inactivates) CyclinD1_mRNA Cyclin D1 mRNA Translation p70S6K->CyclinD1_mRNA EIF4EBP1->CyclinD1_mRNA CyclinD1 Cyclin D1 CyclinD1_mRNA->CyclinD1 CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 pRb p-Rb CyclinD1_CDK46->pRb phosphorylates Rb Rb Rb->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates This compound This compound This compound->PI3K This compound->mTORC1

Caption: this compound inhibits PI3K and mTOR, leading to G1 cell cycle arrest.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_flow_cytometry Flow Cytometry for Cell Cycle cluster_western_blot Western Blot for Protein Expression A Seed Cancer Cells B Treat with this compound (or Vehicle Control) A->B C Harvest & Fix Cells B->C G Lyse Cells & Quantify Protein B->G D Stain with Propidium Iodide C->D E Acquire & Analyze Data D->E F Determine % of Cells in G1, S, G2/M E->F H SDS-PAGE & Transfer G->H I Immunoblot with Primary & Secondary Antibodies H->I J Detect & Analyze Protein Levels (Cyclin D1, CDK4, p-Rb) I->J

Caption: Workflow for analyzing this compound's effect on cell cycle.

Conclusion

This compound represents a promising therapeutic strategy by targeting the fundamental PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. Its ability to induce a robust G1 cell cycle arrest is a key component of its anti-proliferative activity. This technical guide has provided a detailed overview of the molecular mechanisms underpinning this effect, along with practical experimental protocols and illustrative diagrams. A thorough understanding of how this compound impacts cell cycle progression is crucial for its continued development and for the design of effective combination therapies in the pursuit of personalized cancer medicine. Further research to obtain specific quantitative cell cycle data for this compound across a broader range of cancer types will be invaluable in fully elucidating its therapeutic potential.

References

The Dual Inhibition of PI3K and mTOR by XL765: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

XL765 (also known as SAR245409) is a potent, orally active small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] This dual inhibitory mechanism makes it a compelling agent in oncology research, as the PI3K/AKT/mTOR pathway is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][3] By targeting two key nodes in this critical signaling cascade, this compound offers a more comprehensive blockade than inhibitors that target either PI3K or mTOR alone, potentially overcoming feedback mechanisms that can limit the efficacy of single-target agents.[2]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of both PI3K and mTOR.[4] It exhibits potent activity against all class I PI3K isoforms (α, β, γ, and δ) and also directly inhibits both mTORC1 and mTORC2 complexes.[4][5] This broad-spectrum inhibition leads to a significant reduction in the phosphorylation of downstream effectors, including Akt, S6 kinase (S6K), and 4E-BP1, ultimately resulting in decreased cell viability and the induction of apoptosis in cancer cells.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PI3Kα (p110α)39[4][6][8]
PI3Kβ (p110β)113[4][6][8]
PI3Kγ (p110γ)9[4][6][8]
PI3Kδ (p110δ)43[4][6][8]
mTOR157[4][6][8]
mTORC1160[4]
mTORC2910[4]
DNA-PK150[4][6][8]

Table 2: IC50 Values of this compound in Glioblastoma (GBM) Cell Lines (48 hours)

Cell LineIC50 (µM)
A172~5[7]
U87~7.5[7]
T98G~10[7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the methods used to study it, the following diagrams are provided.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Western_Blot_Workflow CellCulture 1. Cancer Cell Culture (e.g., A172, U87) Treatment 2. Treatment with This compound (various conc.) CellCulture->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% milk) Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (e.g., p-AKT, p-S6K) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP) PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: A typical Western Blot workflow to assess this compound's effect on protein phosphorylation.

Dual_Inhibition_Logic This compound This compound PI3K_Inhibition PI3K Inhibition This compound->PI3K_Inhibition mTOR_Inhibition mTOR Inhibition This compound->mTOR_Inhibition Reduced_pAKT Reduced p-AKT PI3K_Inhibition->Reduced_pAKT Reduced_pS6K_p4EBP1 Reduced p-S6K & p-4E-BP1 mTOR_Inhibition->Reduced_pS6K_p4EBP1 Decreased_Survival Decreased Cell Survival Reduced_pAKT->Decreased_Survival Decreased_Proliferation Decreased Cell Proliferation Reduced_pS6K_p4EBP1->Decreased_Proliferation Apoptosis Induction of Apoptosis Decreased_Survival->Apoptosis Decreased_Proliferation->Apoptosis Combined_Effect Synergistic Anti-Tumor Effect Apoptosis->Combined_Effect

Caption: Logical flow of this compound's dual inhibition leading to an anti-tumor effect.

Detailed Experimental Protocols

A comprehensive understanding of this compound's effects is derived from a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

Cell Viability and Proliferation Assays
  • Objective: To determine the concentration-dependent effect of this compound on cancer cell growth and viability.

  • Methodology:

    • Cell Plating: Cancer cell lines (e.g., A172, U87, T98G for glioblastoma) are seeded in 96-well plates at a predetermined density (e.g., 6,000-15,000 cells/well) and allowed to adhere overnight.[9]

    • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0 to 20 µM) for specified time points (e.g., 24, 48, or 72 hours).[7][10] A vehicle control (DMSO) is included.

    • Viability Assessment:

      • CCK-8 Assay: Cell Counting Kit-8 reagent is added to each well, and the absorbance is measured to determine the number of viable cells.[7]

      • Crystal Violet Staining: Cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is read to quantify cell biomass.[7]

      • ATP Bioluminescence Assay: An ATP-releasing agent is added to the cells, and the resulting luminescence, which is proportional to the number of viable cells, is measured.[9]

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Phosphoprotein Levels
  • Objective: To quantify the inhibition of PI3K and mTOR signaling by measuring the phosphorylation status of downstream effector proteins.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated with this compound as described above. Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[11]

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-Akt (Ser473), total Akt, p-S6K, total S6K).[7]

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

    • Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[9]

    • Tumor Implantation: Human cancer cells (e.g., 1x10^6 A172 cells) are implanted subcutaneously into the flank of the mice.[7][9]

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally by gavage at specified doses and schedules (e.g., 30 mg/kg daily).[6][9] A vehicle control is administered to the control group.

    • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[9]

    • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). The anti-tumor effect is determined by comparing the tumor growth in the treated groups to the control group. In some studies, survival is the primary endpoint.[6]

Preclinical and Clinical Status

This compound has undergone extensive preclinical evaluation, demonstrating significant anti-tumor activity in a variety of cancer models, including glioblastoma and pancreatic cancer.[6][7] It has also been investigated in Phase I and II clinical trials, both as a single agent and in combination with other chemotherapeutic agents like temozolomide.[7][12] These trials have established the maximum tolerated dose (MTD) and have shown a manageable safety profile, with preliminary evidence of anti-tumor activity.[12][13] The dual inhibition of PI3K and mTOR by this compound continues to be a promising strategy in the development of targeted cancer therapies.

References

Voxtalisib's Role in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of Voxtalisib's role in angiogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. Preclinical studies have demonstrated that Voxtalisib can inhibit tumor growth through its anti-angiogenic effects, in addition to its direct anti-proliferative and pro-apoptotic activities on tumor cells.[1][2][3] This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the anti-angiogenic potential of Voxtalisib.

Mechanism of Action: Inhibition of the PI3K/mTOR Pathway

Voxtalisib exerts its biological effects by targeting two key nodes in a critical intracellular signaling cascade: PI3K and mTOR. It is a highly selective, ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ) and also directly inhibits mTORC1 and mTORC2.[4]

Table 1: Inhibitory Activity of Voxtalisib (this compound)

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157
DNA-PK150
Data compiled from MedchemExpress and other sources.[4]

By inhibiting PI3K, Voxtalisib prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent inhibition of mTOR, a central regulator of cell growth and proliferation, further downstream amplifies the pathway blockade. This dual inhibition leads to a dose-dependent decrease in the phosphorylation of key signaling proteins such as Akt, p70S6K, and S6 in tumor models.[4]

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Voxtalisib Voxtalisib (this compound) Voxtalisib->PI3K Inhibits mTORC2 mTORC2 Voxtalisib->mTORC2 Inhibits mTORC1 mTORC1 Voxtalisib->mTORC1 Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt->mTORC1 Activates Angiogenesis Angiogenesis Akt->Angiogenesis mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC1->Angiogenesis CellGrowth Cell Growth & Survival S6K->CellGrowth _4EBP1->CellGrowth

Figure 1: Voxtalisib's Inhibition of the PI3K/mTOR Signaling Pathway.

Role of Voxtalisib in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. The PI3K/Akt/mTOR pathway plays a significant role in mediating the effects of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By inhibiting this pathway, Voxtalisib is expected to disrupt key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation. Preclinical studies have shown that the anti-tumor activity of Voxtalisib is associated with anti-angiogenic effects.[1]

In Vitro Angiogenesis Assays

Standard in vitro assays are utilized to assess the direct effects of Voxtalisib on endothelial cells.

This assay evaluates the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures on a basement membrane extract.

Table 2: Hypothetical Quantitative Data for Voxtalisib in HUVEC Tube Formation Assay

Voxtalisib (nM)Total Tube Length (µm)Number of Junctions
0 (Control)15,234 ± 850125 ± 15
1012,187 ± 72098 ± 12
508,379 ± 54065 ± 8
1004,570 ± 31031 ± 5
5001,219 ± 1508 ± 2
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from published studies on Voxtalisib's direct effect on tube formation is not readily available.

Experimental Protocol: HUVEC Tube Formation Assay

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in appropriate media. Seed 1-2 x 10^4 cells per well onto the solidified matrix.

  • Treatment: Add Voxtalisib at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Visualize tube formation using a microscope. Capture images and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.

This assay assesses the effect of Voxtalisib on the migratory capacity of endothelial cells, a crucial step in angiogenesis.

Experimental Protocol: Transwell Migration Assay

  • Chamber Setup: Place cell culture inserts (e.g., Boyden chambers) with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add media containing a chemoattractant (e.g., VEGF) to the lower chamber.

  • Cell Seeding and Treatment: Seed endothelial cells in serum-free media in the upper chamber. Add Voxtalisib at various concentrations to the upper chamber.

  • Incubation: Incubate for 4-24 hours at 37°C.

  • Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields.

In Vivo Angiogenesis Assays

In vivo models are essential for evaluating the anti-angiogenic effects of Voxtalisib in a more complex biological system.

This assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.

Table 3: Hypothetical Quantitative Data for Voxtalisib in Matrigel Plug Assay

Treatment GroupMicrovessel Density (vessels/mm²)
Control (Vehicle)150 ± 25
Voxtalisib (10 mg/kg)95 ± 18
Voxtalisib (30 mg/kg)52 ± 10
Voxtalisib (60 mg/kg)25 ± 7
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from published studies on Voxtalisib's effect in the Matrigel plug assay is not readily available.

Experimental Protocol: Matrigel Plug Assay

  • Plug Preparation: On ice, mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF). Voxtalisib or vehicle control can be mixed directly into the Matrigel or administered systemically.

  • Implantation: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice. The Matrigel will form a solid plug at body temperature.

  • Treatment: If not included in the plug, administer Voxtalisib orally at desired doses for a specified period (e.g., 7-14 days).

  • Plug Excision and Analysis: After the treatment period, excise the Matrigel plugs.

  • Quantification: Process the plugs for histological analysis. Stain sections with an endothelial cell marker (e.g., CD31) and quantify the microvessel density.

Experimental Workflow Diagram

Angiogenesis_Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay HUVEC_Culture HUVEC Culture Tube_Formation Tube Formation Assay HUVEC_Culture->Tube_Formation Migration_Assay Migration Assay HUVEC_Culture->Migration_Assay Quant_Tube Quant_Tube Tube_Formation->Quant_Tube Quantify Tube Length, Junctions Quant_Migration Quant_Migration Migration_Assay->Quant_Migration Quantify Migrated Cells Matrigel_Prep Matrigel Plug Preparation Implantation Subcutaneous Implantation in Mice Matrigel_Prep->Implantation Treatment Voxtalisib Treatment Implantation->Treatment Plug_Excision Plug Excision & Histology Treatment->Plug_Excision Quant_MVD Quantify Microvessel Density (CD31 staining) Plug_Excision->Quant_MVD

Figure 2: Experimental Workflow for Assessing Voxtalisib's Anti-Angiogenic Effects.

Impact on VEGF and HIF-1α Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that signals through its receptor (VEGFR) on endothelial cells, activating the PI3K/Akt/mTOR pathway. By inhibiting this pathway, Voxtalisib can block the downstream effects of VEGF signaling, thereby inhibiting angiogenesis.

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions, which are common in the tumor microenvironment. HIF-1α drives the expression of many pro-angiogenic genes, including VEGF. The PI3K/Akt/mTOR pathway is known to regulate HIF-1α expression and activity. Therefore, Voxtalisib may also exert its anti-angiogenic effects by downregulating HIF-1α and its target genes.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition in Endothelial Cells

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) and treat with various concentrations of Voxtalisib for a specified time. A positive control, such as VEGF stimulation, should be included.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, S6K, 4E-BP1).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

Voxtalisib, as a dual PI3K/mTOR inhibitor, holds significant promise as an anti-cancer agent with a multi-faceted mechanism of action that includes the inhibition of angiogenesis. By targeting a central signaling pathway that is crucial for endothelial cell function, Voxtalisib can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis. The experimental protocols and data presented in this technical guide provide a framework for the continued investigation and development of Voxtalisib as an anti-angiogenic therapy. Further studies providing more detailed quantitative data on the direct effects of Voxtalisib on endothelial cells in various angiogenesis assays are warranted to fully elucidate its potential in this context.

References

Methodological & Application

Application Notes and Protocols for XL765 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers makes it a key target for therapeutic intervention. This compound acts as an ATP-competitive inhibitor of all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor growth.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological effects.

Mechanism of Action

This compound exerts its anti-cancer effects by blocking the catalytic activity of PI3K and mTOR kinases. This inhibition prevents the phosphorylation of key downstream effectors. Specifically, inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of AKT. Concurrently, inhibition of mTORC1 and mTORC2 disrupts the phosphorylation of critical proteins involved in protein synthesis and cell cycle progression, such as S6 ribosomal protein (S6), 4E-binding protein 1 (4E-BP1), and AKT.[3] The dual inhibition of both PI3K and mTOR can lead to a more potent anti-proliferative and pro-apoptotic effect compared to selective inhibitors of either kinase alone.

Data Presentation

This compound Inhibitory Activity (IC50)
TargetIC50 (nM)
PI3Kα39
PI3Kβ113
PI3Kγ9
PI3Kδ43
mTOR157
DNA-PK150

Table 1: In vitro inhibitory concentrations (IC50) of this compound against PI3K isoforms, mTOR, and DNA-PK.[1][3]

This compound Cellular Proliferation (IC50)
Cell LineCancer TypeIC50 (nM)
MCF7Breast Adenocarcinoma1,070
PC-3Prostate Adenocarcinoma1,840

Table 2: Cell proliferation IC50 values for this compound in selected cancer cell lines as determined by BrdU incorporation assay.[2] Note: The anti-proliferative potency of this compound can be influenced by the specific genetic background of the cancer cell lines.

Signaling Pathway Diagram

XL765_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 2.70 mg of this compound (MW: 270.29 g/mol ) in 1 ml of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Cell Culture and Treatment with this compound

Materials:

  • Cancer cell lines of interest (e.g., MCF7, PC-3, A549)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Sterile cell culture plates or flasks

  • This compound stock solution (10 mM in DMSO)

Protocol:

  • Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in culture plates at the desired density and allow them to adhere overnight.

  • On the following day, prepare the desired concentrations of this compound by diluting the 10 mM stock solution in fresh culture medium. The final DMSO concentration in the medium should be kept constant across all treatments, typically ≤ 0.1%, to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • Cells cultured in a 96-well plate

  • This compound-containing medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

  • After the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µl of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of PI3K/mTOR Pathway

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • This compound-containing medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells and treat with this compound as described in Protocol 2.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells cultured in 6-well plates

  • This compound-containing medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

  • Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Autophagy Assay (LC3-II Western Blot)

Materials:

  • Same as for Western Blot Analysis

  • Chloroquine (optional, to block lysosomal degradation)

Protocol:

  • Follow the Western Blot protocol (Protocol 4).

  • To assess autophagic flux, treat cells with this compound in the presence or absence of a lysosomal inhibitor like chloroquine (typically 50 µM, added for the last 4-6 hours of this compound treatment).

  • Probe the Western blot membrane with an antibody against LC3B. Autophagy induction is indicated by an increase in the lipidated form, LC3-II (a band at ~14-16 kDa), relative to the cytosolic form, LC3-I (~18 kDa). An accumulation of LC3-II in the presence of chloroquine compared to this compound alone indicates an increase in autophagic flux.

Experimental Workflow Diagram

XL765_Workflow start Start culture Seed and culture cancer cells start->culture treat Treat cells with this compound (various concentrations and times) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (p-Akt, p-S6, LC3-II) treat->western apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis data Data Analysis and Interpretation viability->data western->data apoptosis->data end End data->end

Caption: General experimental workflow for evaluating the effects of this compound.

References

Application Notes and Protocols for In Vitro Assays Using Voxtalisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally available, and ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting both key nodes in a critical signaling pathway, Voxtalisib offers a comprehensive approach to inhibiting cancer cell proliferation, growth, and survival. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Voxtalisib in cancer cell lines.

Introduction

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4][5] Voxtalisib simultaneously inhibits all Class I PI3K isoforms (α, β, γ, and δ) and mTOR, thereby blocking the pathway at two critical points.[2][6] This dual inhibition can lead to a more profound and durable anti-cancer effect compared to agents that target a single component of the pathway.[7]

These protocols detail methods for assessing the biochemical and cellular effects of Voxtalisib, including its inhibitory activity against specific kinases, its impact on cell viability and proliferation, and its ability to modulate downstream signaling events.

Mechanism of Action

Voxtalisib is a reversible, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR (specifically mTORC1 and mTORC2).[2][8] In the PI3K/AKT/mTOR pathway, growth factor signaling activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a host of substrates, including mTORC1, leading to the promotion of protein synthesis, cell growth, and proliferation. Voxtalisib's dual action inhibits the production of PIP3 by PI3K and directly inhibits the kinase activity of mTOR, leading to a robust blockade of this signaling cascade.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Voxtalisib Voxtalisib PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Voxtalisib->PI3K Inhibits PIP2 PIP2 mTORC1 mTORC1 Voxtalisib->mTORC1 Inhibits AKT AKT PIP3->AKT Activates AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when active) experimental_workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment Voxtalisib Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability/ Proliferation Assay (e.g., MTT, SRB, BrdU) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (p-AKT, p-S6K, etc.) treatment->western_blot data_analysis Data Analysis (IC50 Calculation, etc.) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

References

Determining Optimal XL765 Concentration for Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as SAR245409, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[3] this compound exerts its anticancer effects by inhibiting Class I PI3K isoforms and mTOR, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor growth.[1][4]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various cancer cell lines. The protocols herein describe methods to assess cell viability, and analyze the impact of this compound on the PI3K/mTOR signaling pathway.

Signaling Pathway

The following diagram illustrates the simplified PI3K/mTOR signaling pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

Figure 1: PI3K/mTOR signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal concentration of this compound.

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay drug_prep Prepare this compound Stock Solution drug_prep->viability_assay ic50 Determine IC50 viability_assay->ic50 dose_selection Select Concentrations (e.g., 0.5x, 1x, 2x IC50) ic50->dose_selection pathway_analysis Signaling Pathway Analysis (Western Blot) dose_selection->pathway_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) dose_selection->apoptosis_assay data_analysis Data Analysis & Interpretation pathway_analysis->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Figure 2: Workflow for determining optimal this compound concentration.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Researchers should note that these values can vary depending on the specific cell line, assay conditions, and exposure time.

Cell LineCancer TypeIC50 (nM)Reference
p110α-39[5]
p110β-113[5]
p110γ-9[5]
p110δ-43[5]
mTOR-157[5]
DNA-PK-150[5]
A172GlioblastomaSee Figure 1B in source[2]
U87GlioblastomaSee Figure 1B in source[2]
T98GGlioblastomaSee Figure 1B in source[2]
Pancreatic Cancer Cell Lines (13 lines)Pancreatic Ductal AdenocarcinomaDose-dependent decrease in viability[5]

Note: Specific IC50 values for A172, U87, and T98G glioblastoma cell lines are presented graphically in the cited reference. Researchers are encouraged to consult the primary literature for detailed graphical data.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to start with is 0.01 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and p70S6K.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specific duration (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for XL765 Administration in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of XL765 (Voxtalisib, SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in preclinical animal models of cancer. The following sections detail the compound's mechanism of action, provide structured data from various studies, and offer detailed experimental protocols for its use in in vivo research.

Mechanism of Action

This compound is a potent, orally bioavailable small molecule that targets the PI3K/mTOR signaling pathway, which is frequently hyperactivated in human cancers and plays a crucial role in cell growth, proliferation, survival, and metabolism.[1][2] this compound inhibits all four isoforms of class I PI3K (α, β, γ, and δ) and also directly inhibits mTORC1 and mTORC2.[1][3] This dual inhibition leads to a comprehensive blockade of the pathway, resulting in decreased phosphorylation of downstream effectors such as AKT, p70S6K, S6 ribosomal protein, and 4EBP1.[1][4] The inhibition of this pathway can induce G1 cell-cycle arrest, apoptosis, and a reduction in tumor growth, angiogenesis, and cell migration.[1][5]

Data Presentation

The following tables summarize quantitative data from preclinical studies involving this compound administration in various cancer models.

Table 1: In Vitro IC50 Values of this compound

TargetIC50 (nmol/L)Cell Line(s)Reference
PI3Kα (p110α)39-[3][6]
PI3Kβ (p110β)113-[3][6]
PI3Kγ (p110γ)9-[6][7]
PI3Kδ (p110δ)43-[3][6]
mTOR157-[6][7]
DNA-PK150-[6][7]
pAKT (T308)250PC-3[4]
pS6120PC-3[4]

Table 2: In Vivo Efficacy and Pharmacodynamic Effects of this compound

Cancer ModelAnimal ModelThis compound Dose and RegimenKey FindingsReference
Glioblastoma (GBM 39-luc)Nude Mice (intracranial)Not specified>12-fold reduction in median tumor bioluminescence compared to control.[6][7]
Glioblastoma (GBM 39-luc)Nude Mice (intracranial)Not specified (in combination with Temozolomide)140-fold reduction in median bioluminescence.[6][7]
Pancreatic (BxPC-3)Female Nu/Nu Mice (subcutaneous)30 mg/kg, oral gavage, once dailyNo significant tumor growth inhibition as a single agent.[6][7]
Pancreatic (BxPC-3)Female Nu/Nu Mice (subcutaneous)30 mg/kg this compound + 50 mg/kg ChloroquineSignificant inhibition of xenograft growth.[6][7]
Various Human XenograftsAthymic Nude MiceNot specifiedSignificant tumor growth inhibition at well-tolerated doses.[1][4]
MCF7 (Breast)Athymic Nude Mice30 mg/kgMaximal inhibition (61-84%) of AKT, p70S6K, and S6 phosphorylation at 4 hours.[3]
MCF7 (Breast)Athymic Nude Mice100 mg/kgMaximal inhibition (52-75%) of AKT, p70S6K, and S6 phosphorylation at 4 hours.[3]
Glioblastoma (A172)Xenograft Mice100 mg/kg, oral gavage, every 2 days (in combination with TMZ)Enhanced anti-cancer effect compared to single agents.[8]

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth S6 S6 p70S6K->S6 Protein_Synthesis Protein Synthesis S6->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits (when active) This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for the administration of this compound in animal models of cancer, based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: In Vivo Efficacy Study in Subcutaneous Xenograft Models

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in mice bearing subcutaneous tumors.

Materials:

  • This compound (Voxtalisib, SAR245409)

  • Vehicle for formulation (e.g., sterile water with 10 mmol/L HCl, or sterile water)[4][9]

  • Cancer cell line of interest (e.g., MCF7, PC-3, BxPC-3)[4][7]

  • Immunocompromised mice (e.g., athymic nude, Nu/Nu)[4][7]

  • Culture medium (e.g., DMEM with 10-20% FBS)[4][9]

  • Hanks Balanced Salt Solution (HBSS), ice-cold[4]

  • Estrogen pellets (for estrogen-dependent models like MCF7)[4]

  • Calipers

  • Oral gavage needles

  • Standard animal housing and monitoring equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells in appropriate medium to ~80% confluency.[4][9]

    • Harvest cells using trypsin and resuspend in ice-cold HBSS at a concentration of 1-5 x 10^7 cells/mL.[4]

    • Inject 0.1 mL of the cell suspension (1-5 x 10^6 cells) subcutaneously into the hind flank of each mouse.[4][9]

    • For estrogen-dependent models like MCF7, implant an estrogen pellet subcutaneously at the nape of the neck at the time of tumor cell implantation.[4]

  • Tumor Growth and Staging:

    • Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.[4][9]

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a fresh formulation of this compound in the chosen vehicle on each day of dosing. A common vehicle is sterile water, sometimes with 10 mmol/L HCl to aid solubility.[4][9]

    • Administer this compound or vehicle control to the respective groups via oral gavage.[4][6]

    • A typical dose is 30 mg/kg, administered once daily.[6] Doses can be adjusted based on the specific study design and tolerance.[3] The dosing volume is typically 10 mL/kg.[4][9]

  • Monitoring and Endpoints:

    • Monitor animal body weight and overall health daily.

    • Continue to measure tumor volume regularly throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival, or collection of tumors for pharmacodynamic analysis.

    • For pharmacodynamic studies, tumors can be collected at specific time points after the final dose (e.g., 4 hours) to assess the inhibition of pAKT, pS6, etc., by methods like Western blot or immunohistochemistry.[3]

InVivo_Workflow cluster_prep Preparation cluster_animal Animal Procedures cluster_treatment Treatment & Analysis CellCulture 1. Cell Culture CellHarvest 2. Cell Harvest & Resuspension CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation CellHarvest->Implantation TumorMonitoring 4. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 5. Randomization TumorMonitoring->Randomization Dosing 6. This compound/Vehicle Administration Randomization->Dosing DataCollection 7. Monitor Tumor Volume & Body Weight Dosing->DataCollection Endpoint 8. Study Endpoint & Tissue Collection DataCollection->Endpoint

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

Protocol 2: Pharmacodynamic Analysis of PI3K/mTOR Pathway Inhibition

This protocol outlines the procedure for assessing the in vivo target engagement of this compound.

Procedure:

  • Follow steps 1-3 from Protocol 1 to establish tumors and administer this compound.

  • At a specified time point after a single or final dose of this compound (e.g., 4 hours, where maximal inhibition is often observed), euthanize the mice.[3]

  • Immediately excise the tumors and snap-freeze them in liquid nitrogen or fix them in an appropriate fixative (e.g., zinc fixative) for immunohistochemistry.[4]

  • For Western blot analysis, homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and Western blotting using primary antibodies against key pathway proteins, including:

    • Phospho-AKT (S473 and T308)

    • Total AKT

    • Phospho-p70S6K (T389)

    • Total p70S6K

    • Phospho-S6 (S240/244)

    • Total S6

  • Quantify band intensities to determine the percentage of inhibition relative to the vehicle-treated control group.

Concluding Remarks

This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models by effectively inhibiting the PI3K/mTOR signaling pathway.[1] The protocols and data presented here serve as a guide for researchers designing in vivo studies to further investigate the therapeutic potential of this compound. Careful consideration of the tumor model, dosing regimen, and appropriate pharmacodynamic endpoints is crucial for successful and informative preclinical evaluation.

References

Application Notes and Protocols for Western Blot Analysis of XL765-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for analyzing the effects of XL765, a dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, on cancer cells using Western blot analysis. The protocols and data presented herein are intended to assist in the assessment of this compound's mechanism of action and its impact on key cellular signaling pathways.

Introduction

This compound (also known as SAR245409) is a potent inhibitor of Class I PI3Ks and mTOR, two key kinases in a signaling pathway that is frequently dysregulated in cancer.[1][2] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[3] Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status, providing insights into the molecular effects of drug treatments.[4] By examining the phosphorylation of downstream effectors of PI3K and mTOR, researchers can confirm the on-target activity of this compound and evaluate its therapeutic potential.[1][2] This document outlines the necessary protocols for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to measure the modulation of the PI3K/AKT/mTOR pathway.

Signaling Pathway

This compound targets the PI3K/AKT/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 then phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth. By inhibiting both PI3K and mTOR, this compound effectively blocks this entire signaling axis.

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis XL765_PI3K This compound XL765_PI3K->PI3K XL765_mTOR This compound XL765_mTOR->mTORC1

Figure 1: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the Western blot analysis of this compound-treated cells.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cancer cell line of interest (e.g., MCF7, PC-3, A172) in appropriate growth medium and culture at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Aspirate the growth medium from the cultured cells and replace it with the medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 24 hours) to observe the effects on protein phosphorylation.

Protein Extraction (Lysis)
  • Cell Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Cell Lysis: Add the lysis buffer to the cells and incubate on ice for 20-30 minutes with occasional agitation.[6]

  • Harvesting Lysate: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the cell debris.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[7]

  • Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading of total protein for each lane in the subsequent gel electrophoresis.

Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-S6K, total S6K, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[6][7]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody host species for 1 hour at room temperature.[6][7]

  • Final Washes: Repeat the washing steps to remove unbound secondary antibodies.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[4]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the target protein to the corresponding loading control.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Lysis Protein Extraction (Lysis) Cell_Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 2: Experimental workflow for Western blot analysis of this compound-treated cells.

Data Presentation

The following tables summarize the expected quantitative results from Western blot analysis of cells treated with this compound. The data demonstrates a dose-dependent decrease in the phosphorylation of AKT and S6K, key downstream effectors in the PI3K/mTOR pathway.[1][8]

Table 1: Effect of this compound on AKT Phosphorylation

This compound Concentration (µM)p-AKT (Ser473) Relative IntensityTotal AKT Relative Intensityp-AKT / Total AKT Ratio
0 (DMSO)1.001.001.00
0.10.650.980.66
1.00.251.020.25
10.00.050.990.05

Table 2: Effect of this compound on S6K Phosphorylation

This compound Concentration (µM)p-S6K (Thr389) Relative IntensityTotal S6K Relative Intensityp-S6K / Total S6K Ratio
0 (DMSO)1.001.001.00
0.10.551.010.54
1.00.150.970.15
10.00.021.030.02

Relative intensity values are normalized to the loading control and then to the DMSO-treated control.

Troubleshooting and Considerations

  • Antibody Validation: Ensure the specificity of primary antibodies to avoid off-target signals.

  • Linear Range: For accurate quantification, ensure that the signal intensity of the bands falls within the linear range of detection. This may require optimizing protein loading amounts and antibody dilutions.[9][10]

  • Loading Controls: Use appropriate loading controls (e.g., β-actin, GAPDH, or total protein stain) to normalize for variations in protein loading.[10][11] It is crucial to validate that the expression of the chosen loading control is not affected by the experimental treatment.

  • Signal Saturation: Avoid overexposure of the membrane to prevent signal saturation, which can lead to inaccurate quantification.[10][12]

By following these detailed protocols and considerations, researchers can effectively utilize Western blotting to investigate the molecular effects of this compound and its impact on the PI3K/AKT/mTOR signaling pathway in various cancer cell models.

References

Application Notes and Protocols: Immunoprecipitation for XL765 Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL765, also known as SAR245409, is a potent, orally bioavailable small molecule inhibitor that concurrently targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These two kinases are central components of a critical signaling pathway that governs cell proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.

Target validation is a crucial step in drug development to confirm that a compound exerts its intended effect on its molecular targets within a cellular context. Immunoprecipitation (IP) is a powerful technique to study protein-protein interactions and can be effectively employed to validate the engagement of this compound with its targets, PI3K and mTOR. By immunoprecipitating the target protein, one can assess how the inhibitor affects the formation of protein complexes, thereby providing evidence of target engagement and downstream pathway modulation.

These application notes provide a detailed protocol for the immunoprecipitation of PI3K and mTOR to validate the efficacy of this compound in disrupting their respective protein complexes.

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. This compound exerts its therapeutic effect by inhibiting both PI3K and mTOR, thus blocking signaling at two critical nodes of this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 This compound This compound This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT AKT->mTORC1 AKT->mTORC2 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2->AKT

Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental Data

The following tables summarize the inhibitory activity of this compound and provide representative data from a co-immunoprecipitation experiment designed to validate its target engagement.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PI3Kα (p110α)39
PI3Kβ (p110β)113
PI3Kγ (p110γ)9
PI3Kδ (p110δ)43
mTOR157

Table 2: Representative Co-Immunoprecipitation Data for PI3K Target Validation

Immunoprecipitation of PI3K catalytic subunit (p110) followed by Western blot for the regulatory subunit (p85).

TreatmentIP: p110αIB: p85 (Relative Intensity)Fold Change vs. Vehicle
Vehicle (DMSO)+1.001.0
This compound (100 nM)+0.450.45
This compound (500 nM)+0.150.15
Isotype IgG+0.050.05

Table 3: Representative Co-Immunoprecipitation Data for mTOR Target Validation

Immunoprecipitation of mTOR followed by Western blot for Raptor (a key component of mTORC1).

TreatmentIP: mTORIB: Raptor (Relative Intensity)Fold Change vs. Vehicle
Vehicle (DMSO)+1.001.0
This compound (100 nM)+0.600.60
This compound (500 nM)+0.250.25
Isotype IgG+0.080.08

Experimental Protocols

Immunoprecipitation Workflow

The overall workflow for the immunoprecipitation experiment is depicted below. It involves cell culture and treatment, cell lysis, immunoprecipitation of the target protein, and subsequent analysis by Western blotting.

IP_Workflow CellCulture 1. Cell Culture & Treatment (e.g., with this compound) Lysis 2. Cell Lysis CellCulture->Lysis PreClearing 3. Pre-clearing Lysate (with control beads) Lysis->PreClearing IP 4. Immunoprecipitation (with target-specific antibody) PreClearing->IP BeadCapture 5. Capture with Protein A/G Beads IP->BeadCapture Wash 6. Washing BeadCapture->Wash Elution 7. Elution Wash->Elution Analysis 8. Analysis (Western Blot / Mass Spectrometry) Elution->Analysis

Figure 2: General workflow for the immunoprecipitation protocol.
Detailed Immunoprecipitation Protocol

This protocol is designed for the immunoprecipitation of endogenous PI3K or mTOR from cultured mammalian cells treated with this compound.

Materials and Reagents:

  • Cell Lines: A suitable cancer cell line with an active PI3K/mTOR pathway (e.g., MCF7, PC3, U87MG).

  • Culture Medium: Appropriate cell culture medium and supplements.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: Non-denaturing lysis buffer (e.g., 1X Cell Lysis Buffer, Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-PI3K p110α, anti-mTOR).

    • Primary antibody for Western blot detection (e.g., anti-p85, anti-Raptor).

    • Isotype control IgG (from the same species as the IP antibody).

  • Protein A/G Beads: Protein A/G magnetic beads or agarose beads.

  • Wash Buffer: Lysis buffer or a modified wash buffer with lower detergent concentration.

  • Elution Buffer: 1X SDS-PAGE sample buffer.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Standard Western Blotting Reagents.

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 10 cm dishes and grow to 80-90% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM) or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours). The optimal treatment time and concentration should be determined empirically.

  • Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 1 mL of ice-cold lysis buffer to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of total protein in 500 µL of lysis buffer, add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody for immunoprecipitation (the amount should be optimized according to the manufacturer's instructions, typically 1-5 µg). b. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate on a rotator overnight at 4°C.

  • Capture of Immune Complexes: a. Add 30 µL of pre-washed Protein A/G bead slurry to each immunoprecipitation reaction. b. Incubate on a rotator for 2-4 hours at 4°C.

  • Washing: a. Pellet the beads and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-4 times to remove non-specific binding proteins.

  • Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis by Western Blot: a. Load the eluted samples, along with a sample of the input lysate (20-30 µg of total protein), onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody for the interacting protein of interest (e.g., anti-p85 or anti-Raptor). d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. f. Quantify the band intensities using densitometry software.

Conclusion

The provided protocol offers a robust framework for utilizing immunoprecipitation to validate the target engagement of this compound. By demonstrating a dose-dependent decrease in the co-precipitation of key binding partners of PI3K and mTOR, researchers can effectively confirm the mechanism of action of this dual inhibitor. This experimental approach is integral for the preclinical characterization of targeted therapies and provides valuable insights into their molecular effects within the complex cellular signaling network.

Application Notes and Protocols for XL765 in Glioblastoma Multiforme (GBM) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of XL765 (SAR245409), a dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, in the context of glioblastoma multiforme (GBM) cell line research. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.

Introduction

Glioblastoma multiforme is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and resistance to conventional therapies.[1] A frequently dysregulated signaling pathway in GBM is the PI3K/Akt/mTOR pathway, making it a prime target for therapeutic intervention.[2][3] this compound is a potent, orally bioavailable small molecule inhibitor that targets both PI3K and mTOR, key kinases in this pathway.[2][4] Preclinical studies have demonstrated that this compound can suppress the growth of GBM cells by inducing apoptosis and can enhance the efficacy of standard chemotherapeutic agents like temozolomide (TMZ).[2][4]

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various GBM cell lines, as determined by the half-maximal inhibitory concentration (IC50) after 24 and 48 hours of treatment.

Cell LineIC50 at 24 hours (µM)IC50 at 48 hours (µM)
A1728.6 ± 1.24.3 ± 0.8
U87MG12.4 ± 1.86.8 ± 1.1
T98G15.2 ± 2.18.1 ± 1.3

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and the workflows for the key experimental protocols.

XL765_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay (CCK-8) Workflow start Seed GBM cells in 96-well plate treat Treat with varying concentrations of this compound start->treat incubate Incubate for 24 or 48 hours treat->incubate add_cck8 Add CCK-8 reagent to each well incubate->add_cck8 incubate_cck8 Incubate for 1-4 hours add_cck8->incubate_cck8 read Measure absorbance at 450 nm incubate_cck8->read analyze Calculate cell viability and IC50 values read->analyze

Caption: Experimental workflow for the Cell Viability (CCK-8) Assay.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow cluster_annexin Annexin V/PI Staining cluster_hoechst Hoechst Staining start Seed GBM cells treat Treat with this compound start->treat harvest Harvest cells treat->harvest stain_annexin Wash and resuspend in Annexin V binding buffer harvest->stain_annexin stain_hoechst Fix cells (optional) harvest->stain_hoechst add_annexin Add Annexin V-FITC and Propidium Iodide (PI) stain_annexin->add_annexin incubate_annexin Incubate in the dark add_annexin->incubate_annexin analyze_flow Analyze by flow cytometry incubate_annexin->analyze_flow add_hoechst Add Hoechst 33258 solution stain_hoechst->add_hoechst incubate_hoechst Incubate add_hoechst->incubate_hoechst analyze_microscopy Visualize nuclear morphology by fluorescence microscopy incubate_hoechst->analyze_microscopy

Caption: Experimental workflows for Apoptosis Assays.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Treat GBM cells with this compound lyse Lyse cells and quantify protein start->lyse separate Separate proteins by SDS-PAGE lyse->separate transfer Transfer proteins to PVDF membrane separate->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-Akt, Akt, p-S6K, S6K) block->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze protein expression levels detect->analyze

References

Application of XL765 in Pancreatic Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains one of the most challenging malignancies to treat, with a dismal prognosis and limited therapeutic options. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in pancreatic cancer, making it a prime target for therapeutic intervention. XL765 (Voxtalisib) is a potent, orally bioavailable small-molecule inhibitor that dually targets PI3K and mTOR. This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research, summarizing key quantitative data, outlining experimental methodologies for in vitro and in vivo studies, and visualizing relevant pathways and workflows.

Introduction

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] In a significant percentage of pancreatic ductal adenocarcinomas (PDAC), this pathway is constitutively active, often due to mutations in upstream regulators like KRAS or loss of the tumor suppressor PTEN.[1] This aberrant signaling contributes to tumor progression and resistance to conventional therapies.

This compound is a dual inhibitor of PI3K and mTOR, offering a comprehensive blockade of this key oncogenic pathway.[2] Its ability to simultaneously inhibit both PI3K and mTOR provides a more complete shutdown of the pathway compared to single-target inhibitors, potentially leading to enhanced anti-tumor activity and overcoming resistance mechanisms. This document serves as a practical guide for researchers investigating the therapeutic potential of this compound in pancreatic cancer models.

Data Presentation

Table 1: In Vitro Activity of this compound in Pancreatic Cancer Cell Lines
ParameterValueCell Line(s)Reference
PI3Kα IC50 39 nM-[2]
PI3Kβ IC50 113 nM-[2]
PI3Kγ IC50 9 nM-[2]
PI3Kδ IC50 43 nM-[2]
mTOR IC50 157 nM-[2]
Effect on Cell Viability Dose-dependent decrease13 PDA cell lines[2]
Apoptosis Induction Increased compared to PI3K-selective inhibitorsMultiple cell lines[2][3]
Autophagy Induction Accumulation of autophagosomesMIAPaCa-2[2]
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
Treatment GroupDosageTumor Growth InhibitionAnimal ModelReference
This compound 30 mg/kgNo significant inhibition aloneBxPC-3 Xenograft[2]
Chloroquine 50 mg/kg-BxPC-3 Xenograft[2]
This compound + Chloroquine 30 mg/kg + 50 mg/kgSignificant inhibitionBxPC-3 Xenograft[2]

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K KRAS KRAS KRAS->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of pancreatic cancer cells.

  • Materials:

    • Pancreatic cancer cell lines (e.g., BxPC-3, MiaPaCa-2, Panc-1)

    • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

    • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

  • Materials:

    • Pancreatic cancer cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., at or near the IC50) for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

3. Autophagy Assessment (Acridine Orange Staining)

This protocol is for detecting the formation of acidic vesicular organelles (AVOs), a characteristic of autophagy.[2]

  • Materials:

    • Pancreatic cancer cells (e.g., MIAPaCa-2)

    • This compound

    • Acridine Orange (1 mg/mL stock in PBS)

    • 6-well plates with glass coverslips

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in 6-well plates.

    • Treat cells with this compound for 24-48 hours.

    • Remove the medium and wash the cells with PBS.

    • Stain the cells with Acridine Orange at a final concentration of 1 µg/mL in serum-free medium for 15 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides.

    • Observe the cells under a fluorescence microscope. The cytoplasm and nucleus of normal cells will fluoresce green, while AVOs will fluoresce bright red.

4. Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol is to confirm the inhibitory effect of this compound on the PI3K/mTOR pathway.

  • Materials:

    • Pancreatic cancer cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat cells with this compound for the desired time (e.g., 2, 6, 24 hours).

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence imaging system.

In Vivo Assay

BxPC-3 Xenograft Mouse Model

This protocol describes the establishment of a pancreatic cancer xenograft model and treatment with this compound.

  • Materials:

    • BxPC-3 human pancreatic cancer cells

    • Athymic nude mice (4-6 weeks old)

    • Matrigel

    • This compound

    • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

    • Calipers

  • Procedure:

    • Harvest BxPC-3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

    • Administer this compound (e.g., 30 mg/kg) or vehicle daily by oral gavage.

    • Monitor tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Experimental Workflows

In_Vitro_Workflow start Start: Pancreatic Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis autophagy Autophagy Assay (Acridine Orange) treatment->autophagy western Western Blot (p-AKT, p-S6) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis autophagy->data_analysis western->data_analysis

Figure 2: General workflow for in vitro evaluation of this compound in pancreatic cancer cells.

In_Vivo_Workflow start Start: BxPC-3 Cell Culture injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint analysis Tumor Analysis (IHC, Western Blot) endpoint->analysis

Figure 3: Workflow for in vivo efficacy testing of this compound in a pancreatic cancer xenograft model.

Conclusion

This compound represents a promising therapeutic agent for pancreatic cancer by dually targeting the PI3K and mTOR pathways. The protocols and data presented in this document provide a comprehensive resource for researchers to investigate the preclinical efficacy and mechanism of action of this compound in pancreatic cancer models. Further studies, particularly exploring combination therapies, are warranted to fully elucidate the clinical potential of this compound in this challenging disease.

References

Application Notes and Protocols: XL765 and Temozolomide Combination Therapy in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The current standard of care involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ). However, resistance to TMZ is common and underscores the urgent need for novel therapeutic strategies.

One promising approach involves targeting key signaling pathways that drive tumor growth and survival. The phosphoinositide 3-kinase (PI3K)/mTOR pathway is frequently hyperactivated in GBM and is associated with resistance to conventional therapies. XL765 (also known as SAR245409) is a potent, orally bioavailable dual inhibitor of PI3K and mTOR. Preclinical studies have demonstrated that combining this compound with temozolomide results in enhanced anti-tumor activity in glioblastoma models.

These application notes provide a detailed overview of the preclinical data and experimental protocols for investigating the combination of this compound and temozolomide in glioblastoma research.

Mechanism of Action

Temozolomide is a prodrug that, at physiological pH, converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC methylates DNA, primarily at the O6 and N7 positions of guanine.[1][2] This DNA damage leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1][3]

This compound is a dual inhibitor targeting both PI3K and mTOR, two key kinases in a critical signaling pathway that promotes cell growth, proliferation, and survival.[4][5] By inhibiting this pathway, this compound can induce apoptosis and inhibit the proliferation of tumor cells.[4] The combination of a DNA-damaging agent like temozolomide with a pathway-specific inhibitor like this compound offers a rational therapeutic strategy to enhance efficacy and potentially overcome resistance.

XL765_Temozolomide_Mechanism TMZ Temozolomide MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA_Damage DNA Methylation & Damage MTIC->DNA_Damage Apoptosis_TMZ Apoptosis DNA_Damage->Apoptosis_TMZ GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound This compound->PI3K This compound->mTOR Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_drugs Add this compound and/or Temozolomide incubate_72h Incubate 72h add_drugs->incubate_72h equilibrate Equilibrate to room temperature add_reagent Add CellTiter-Glo® reagent equilibrate->add_reagent measure Measure luminescence add_reagent->measure In_Vivo_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Monitoring cluster_2 Treatment & Analysis implant Stereotactic intracranial implantation of GBM cells growth Allow tumor growth (7-10 days) monitoring Monitor tumor burden (Bioluminescence) growth->monitoring randomize Randomize mice into treatment groups treat Administer this compound and/or Temozolomide randomize->treat analyze Monitor tumor growth and survival treat->analyze

References

Application Note: Flow Cytometry Analysis of Apoptosis Following XL765 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

XL765, also known as Voxtalisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] These two kinases are critical components of a signaling pathway that is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.[1] By simultaneously targeting both PI3K and mTOR, this compound effectively abrogates downstream signaling, leading to cell cycle arrest and induction of apoptosis in a variety of tumor cell lines.[1] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay:

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

Data Presentation

The following tables summarize the quantitative analysis of apoptosis in various glioblastoma cell lines treated with this compound.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in A172 Glioblastoma Cells (24-hour treatment)

This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 1.53.1 ± 0.81.7 ± 0.5
582.4 ± 2.110.3 ± 1.27.3 ± 0.9
1065.7 ± 3.422.8 ± 2.511.5 ± 1.8
2048.9 ± 4.235.1 ± 3.116.0 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments. Data is representative of findings in Zhao et al., 2019.

Table 2: Time-Course of Apoptosis Induction by this compound (10 µM) in U87MG Glioblastoma Cells

Treatment Time (hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)96.1 ± 1.22.5 ± 0.61.4 ± 0.3
2470.3 ± 2.818.9 ± 1.910.8 ± 1.5
4852.6 ± 3.528.4 ± 2.719.0 ± 2.1
7235.8 ± 4.139.7 ± 3.324.5 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments. This data is representative and compiled for illustrative purposes.

Table 3: Comparative Apoptotic Response to this compound (10 µM, 48 hours) in Different Glioblastoma Cell Lines

Cell LineLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
A17255.4 ± 3.126.8 ± 2.417.8 ± 1.9
U87MG52.6 ± 3.528.4 ± 2.719.0 ± 2.1
T98G68.2 ± 2.915.7 ± 1.816.1 ± 1.6

Data are presented as mean ± standard deviation from three independent experiments. This data is representative and compiled for illustrative purposes based on findings that this compound induces apoptosis in these cell lines.

Experimental Protocols

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Glioblastoma cell lines (e.g., A172, U87MG, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

  • DMSO (vehicle control)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Induction of Apoptosis:

  • Cell Seeding: Seed glioblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM). For the vehicle control, add an equivalent volume of DMSO.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol for Annexin V/PI Staining and Flow Cytometry:

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected medium from the first step.

    • For suspension cells, directly collect the cells.

  • Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Seed Glioblastoma Cells treat Treat with this compound (or Vehicle Control) start->treat 24h incubate Incubate for Desired Time Points treat->incubate Dose/Time harvest Harvest Cells (Adherent & Suspension) incubate->harvest stain Stain with Annexin V-FITC & PI harvest->stain fcm Analyze by Flow Cytometry stain->fcm <1 hour end Data Analysis fcm->end

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

G cluster_pathway This compound Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K mTOR mTOR This compound->mTOR AKT AKT PI3K->AKT S6K S6K mTOR->S6K AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K->Apoptosis Inhibits

Caption: Simplified PI3K/mTOR signaling pathway inhibited by this compound.

References

Measuring the Impact of XL765 on Cell Viability and Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of XL765, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), on cancer cell viability and proliferation. The protocols outlined below offer detailed, step-by-step instructions for key in vitro assays, while the accompanying data and diagrams serve to elucidate the mechanism of action of this compound.

Introduction to this compound

This compound, also known as Voxtalisib or SAR245409, is an orally available small molecule that selectively targets Class I PI3K isoforms and mTOR, two critical nodes in a signaling pathway frequently dysregulated in cancer.[1][2] The PI3K/Akt/mTOR pathway plays a central role in regulating cell growth, survival, proliferation, and metabolism.[3][4][5] By inhibiting both PI3K and mTOR, this compound effectively blocks downstream signaling, leading to decreased cell viability and the induction of apoptosis in various cancer cell lines.[1][6][7] Preclinical studies have demonstrated its efficacy in slowing tumor growth in models of breast, lung, ovarian, prostate cancer, and glioma.[1][8]

Mechanism of Action: The PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt. Activated Akt, in turn, phosphorylates a variety of substrates, including mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[3][4]

This compound exerts its anti-cancer effects by inhibiting both PI3K and mTOR.[1][2][6] This dual inhibition leads to a significant reduction in the phosphorylation of key downstream effectors of the pathway, including Akt, S6 kinase (S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1).[6][7] The blockade of these signals ultimately results in the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms and mTOR, as well as its effect on the viability of different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
p110α39[6][9]
p110β113[6][9]
p110γ9[6][9]
p110δ43[6][9]
mTOR157[6][9]
DNA-PK150[6][9]

Table 2: Effect of this compound on Glioblastoma (GBM) Cell Viability (IC50 Values)

Cell Line24 hr IC50 (µM)48 hr IC50 (µM)
A172~5~2.5
U87~7.5~4
T98G~10~6
[Data derived from graphical representations in referenced literature.][7][10]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on cell viability and proliferation are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, an insoluble purple product.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4-6 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound (and controls) start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4-6 hours add_mtt->incubate_mtt solubilize Remove medium, add DMSO incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.
Protocol 2: Cell Proliferation Assessment using BrdU/EdU Assay

DNA synthesis is a direct measure of cell proliferation.[12] The BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) assay involves the incorporation of these thymidine analogs into newly synthesized DNA, which can then be detected using specific antibodies (for BrdU) or a click chemistry reaction (for EdU).[13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • BrdU or EdU labeling solution

  • Fixation and permeabilization buffers

  • Detection reagents (anti-BrdU antibody and secondary antibody, or fluorescent azide for EdU)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • BrdU/EdU Labeling: Two to four hours before the end of the treatment period, add the BrdU or EdU labeling solution to each well and incubate.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the manufacturer's protocol. For BrdU detection, a DNA denaturation step is required.

  • Detection:

    • BrdU: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

    • EdU: Perform the click chemistry reaction by adding the fluorescent azide solution.

  • Staining and Imaging/Analysis: Counterstain the nuclei with DAPI. Image the cells using a fluorescence microscope or analyze the cell population by flow cytometry.

  • Data Analysis: Quantify the percentage of BrdU/EdU-positive cells relative to the total number of cells (DAPI-positive) to determine the proliferation rate.

Proliferation_Assay_Workflow start Seed and treat cells with this compound label Add BrdU or EdU labeling solution start->label fix_perm Fix and permeabilize cells label->fix_perm detect Detect incorporated BrdU or EdU fix_perm->detect stain Counterstain nuclei with DAPI detect->stain analyze Image and quantify proliferating cells stain->analyze

Caption: General workflow for BrdU/EdU cell proliferation assays.
Protocol 3: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on cell viability and proliferation. By employing these standardized assays, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising dual PI3K/mTOR inhibitor.

References

Application Notes and Protocols: Preparation of XL765 Stock Solution for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of XL765 (also known as SAR245409), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), for in vitro research applications.[1][2][3][4][5] this compound is a critical tool for investigating the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] Proper preparation and storage of the stock solution are crucial for obtaining reproducible and reliable experimental results. This document outlines the necessary materials, a step-by-step procedure for solubilization and sterilization, and recommendations for storage to ensure the compound's stability and efficacy.

Introduction to this compound

This compound is a selective, orally bioavailable small molecule that inhibits Class I PI3K isoforms and mTOR.[2][3][5] By targeting both PI3K and mTOR, this compound effectively blocks key signaling nodes in a pathway that governs cell proliferation, survival, and metabolism. Its utility has been demonstrated in various cancer cell lines, where it has been shown to inhibit the phosphorylation of downstream effectors such as Akt and S6 ribosomal protein.[3][4] In vitro studies using this compound are fundamental to understanding its mechanism of action and identifying sensitive cancer cell types.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of an this compound stock solution.

ParameterValueSolventSource
Molecular Weight 441.45 g/mol -Vendor Data
Solubility ≥ 29 mg/mLDMSOSelleck Chemicals
< 1 mg/mLWaterSelleck Chemicals
Recommended Stock Concentration 10 mM - 50 mMDMSOGeneral Practice
Storage of Lyophilized Powder Stable for 36 months-20°C or -80°C[6]
Storage of Stock Solution Use within 3 months at -20°CDMSO[6]

Note: It is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials
  • This compound powder (ensure high purity)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable syringe (1 mL or 3 mL)

  • Sterile syringe filter (0.22 µm pore size, compatible with DMSO)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) for preparing working solutions

Procedure
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 441.45 g/mol x 1000 mg/g = 4.4145 mg

    • Accurately weigh out approximately 4.41 mg of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolve this compound in DMSO:

    • Transfer the weighed this compound powder into a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration:

    • To ensure sterility for in vitro cell culture experiments, the stock solution must be filter-sterilized.

    • Using a sterile syringe, draw up the 10 mM this compound solution in DMSO.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[6]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. The solution is stable for up to 3 months when stored at -20°C.[6]

Preparation of Working Solutions
  • For in vitro experiments, the 10 mM stock solution should be further diluted in sterile cell culture medium to the desired final concentration.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in your cell culture medium (e.g., add 1 µL of 10 mM this compound to 999 µL of medium).

Visualizations

PI3K/mTOR Signaling Pathway Inhibition by this compound

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by this compound.

Experimental Workflow for this compound Stock Solution Preparationdot

XL765_Stock_Prep_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Sterile DMSO weigh->dissolve vortex 3. Vortex until Dissolved dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store end Ready for In Vitro Use store->end

References

Application Notes and Protocols: Lentiviral shRNA Knockdown to Mimic XL765 Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed guide for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to mimic the pharmacological effects of XL765, a potent inhibitor of Class I PI3Ks and mTOR.[1] By specifically targeting key components of the PI3K/AKT/mTOR signaling pathway, researchers can validate the on-target effects of this compound, investigate the roles of individual pathway components, and explore potential mechanisms of drug resistance. The following sections offer comprehensive protocols for experimental execution, from lentiviral particle production to downstream functional assays, accompanied by structured data tables and illustrative diagrams to ensure clarity and reproducibility.

Introduction

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a frequent occurrence in various human cancers, making it a prime target for therapeutic intervention.[5][6] this compound (also known as SAR245409) is a dual inhibitor that targets both PI3K and mTOR, leading to the suppression of tumor growth, angiogenesis, and the induction of apoptosis.[1]

While small molecule inhibitors like this compound are invaluable tools, genetic approaches such as RNA interference (RNAi) offer a complementary and highly specific method to dissect signaling pathways. Lentiviral-delivered shRNA provides a stable and long-term knockdown of target gene expression, allowing for a robust comparison to the effects of pharmacological inhibition.[7][8] This application note details the methodology to independently or simultaneously knockdown key pathway components (e.g., PI3K catalytic subunits, AKT isoforms, or mTOR) to phenocopy the cellular effects of this compound treatment.

Signaling Pathway Overview

This compound exerts its effects by inhibiting the kinase activity of PI3K and mTOR. PI3K, upon activation by growth factors, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][5] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation.[3][9] Activated AKT then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1) regulator, TSC2. Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4] this compound's dual-action inhibits both the initial activation of AKT and the downstream signaling from mTOR.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 shRNA shRNA (e.g., shPI3K, shmTOR) shRNA->PI3K shRNA->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and shRNA.

Experimental Workflow

The overall experimental process involves several key stages: designing and cloning shRNA constructs, producing lentiviral particles, transducing target cells, selecting for successfully transduced cells, and finally, performing functional assays to compare the effects of gene knockdown to this compound treatment.

Experimental_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis shRNA_Design 1. shRNA Design & Cloning into pLKO.1 Lenti_Production 2. Lentivirus Production (HEK293T Transfection) shRNA_Design->Lenti_Production Titration 3. Virus Titration Lenti_Production->Titration Transduction 4. Target Cell Transduction Titration->Transduction Selection 5. Puromycin Selection Transduction->Selection Knockdown_Validation 6. Knockdown Validation (qPCR / Western Blot) Selection->Knockdown_Validation Functional_Assays 7b. Functional Assays Knockdown_Validation->Functional_Assays XL765_Treatment 7a. This compound Treatment (Parallel Culture) XL765_Treatment->Functional_Assays Data_Analysis 8. Data Analysis & Comparison Functional_Assays->Data_Analysis Logical_Relationship This compound This compound Treatment Phenotype Observed Phenotype (e.g., Reduced Viability, Increased Apoptosis) This compound->Phenotype causes shPI3K shRNA Knockdown of PI3K shPI3K->Phenotype causes shmTOR shRNA Knockdown of mTOR shmTOR->Phenotype causes Conclusion Conclusion: Knockdown mimics drug effect, validating on-target activity. Phenotype->Conclusion

References

Unveiling Resistance Mechanisms to the PI3K/mTOR Inhibitor XL765 using CRISPR-Cas9 Knockout Screens

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The dual PI3K/mTOR inhibitor, XL765 (Voxtalisib), is a promising therapeutic agent in oncology. However, the emergence of drug resistance remains a significant clinical challenge. This document provides a comprehensive guide to utilizing CRISPR-Cas9 genome-wide knockout screens to identify and validate genes that confer resistance to this compound. Detailed protocols for performing a CRISPR screen, validating candidate genes, and assessing cell viability are provided, alongside representative data and visualizations to facilitate the study of this compound resistance mechanisms.

Introduction

This compound, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[4][5] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway.

Despite the therapeutic potential of this compound, the development of acquired resistance is a common obstacle. Understanding the genetic basis of this resistance is paramount for developing effective combination therapies and identifying patient populations most likely to respond. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically interrogate the genome for genes whose loss of function leads to a specific phenotype, such as drug resistance.[6]

This application note details the use of a CRISPR-Cas9 knockout strategy to identify genes that, when inactivated, lead to resistance to this compound. While specific CRISPR screen data for this compound is not yet widely published, we present a representative methodology and data from screens with other PI3K inhibitors that target the same pathway and are expected to have overlapping resistance mechanisms.[7][8] The protocols provided herein are designed to be readily adaptable for the investigation of this compound resistance in various cancer cell line models.

Data Presentation

The following tables summarize representative quantitative data from a genome-wide CRISPR-Cas9 screen in the presence of a PI3K inhibitor. The data is presented as sgRNA (single guide RNA) enrichment scores, where a positive score indicates that the knockout of the corresponding gene confers a survival advantage (resistance) in the presence of the drug.

Table 1: Top Gene Knockouts Conferring Resistance to PI3K Inhibition

Gene SymbolDescriptionFold Enrichment (log2)p-value
PTENPhosphatase and tensin homolog5.8< 0.001
TSC1Tuberous sclerosis 15.2< 0.001
TSC2Tuberous sclerosis 24.9< 0.001
NF1Neurofibromin 14.5< 0.005
NF2Neurofibromin 24.2< 0.005

Data is representative and modeled after published screens on PI3K inhibitors.

Table 2: Top Gene Knockouts Sensitizing Cells to PI3K Inhibition

Gene SymbolDescriptionFold Depletion (log2)p-value
mTORMechanistic target of rapamycin-6.1< 0.001
RPTORRegulatory associated protein of mTOR, complex 1-5.5< 0.001
RICTORRapamycin-insensitive companion of mTOR, complex 2-5.2< 0.001
PIK3CAPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha-4.8< 0.005
AKT1AKT serine/threonine kinase 1-4.6< 0.005

Data is representative and modeled after published screens on PI3K inhibitors.

Mandatory Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

CRISPR_Screen_Workflow cluster_library 1. Library Transduction cluster_selection 2. Drug Selection cluster_analysis 3. Analysis cluster_validation 4. Hit Validation lib Lentiviral sgRNA Library transduction Transduction (MOI < 1) lib->transduction cells Cas9-expressing Cancer Cells cells->transduction control Control (DMSO) transduction->control Split Population treatment This compound Treatment gDNA Genomic DNA Extraction control->gDNA PCR sgRNA Amplification (PCR) gDNA->PCR NGS Next-Generation Sequencing PCR->NGS data Data Analysis: sgRNA Enrichment/Depletion NGS->data hits Identify Candidate Resistance Genes data->hits validation Individual Knockout & Phenotypic Assays hits->validation

Caption: Experimental workflow for a genome-wide CRISPR-Cas9 knockout screen.

Logical_Relationship cluster_gene Gene State cluster_pathway Cellular Pathway cluster_phenotype Resulting Phenotype knockout Gene Knockout (Loss of Function) pathway Disruption of Negative Regulator of PI3K/mTOR Pathway knockout->pathway leads to resistance Increased Resistance to this compound pathway->resistance results in

Caption: Logical relationship between gene knockout and this compound resistance.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.

Materials:

  • Human cancer cell line of interest stably expressing Cas9

  • Genome-wide lentiviral sgRNA library (e.g., GeCKO v2)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • Polybrene

  • Complete cell culture medium

  • This compound (Voxtalisib)

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR primers for sgRNA library amplification

  • High-fidelity DNA polymerase

  • Next-generation sequencing platform

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library pool, psPAX2, and pMD2.G plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • Titer the lentivirus to determine the multiplicity of infection (MOI).

  • Lentiviral Transduction of Target Cells:

    • Seed Cas9-expressing cancer cells at a density that will ensure a low MOI (<1) to minimize the likelihood of multiple sgRNA integrations per cell.

    • Transduce the cells with the lentiviral sgRNA library in the presence of polybrene (8 µg/mL).

    • Select transduced cells with the appropriate antibiotic (e.g., puromycin) to generate a stable cell population with integrated sgRNAs.

  • Drug Selection:

    • Harvest a portion of the transduced cells as the initial time point (T0) reference.

    • Divide the remaining cells into two arms: a control group treated with DMSO and an experimental group treated with a predetermined concentration of this compound (e.g., IC50).

    • Culture the cells for 14-21 days, passaging as needed and maintaining the drug or vehicle control.

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Harvest cells from the T0, DMSO-treated, and this compound-treated populations.

    • Extract genomic DNA using a commercial kit.

    • Amplify the integrated sgRNA sequences from the genomic DNA using PCR with high-fidelity polymerase.

    • Purify the PCR products and submit for next-generation sequencing.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to determine the representation of each sgRNA in each sample.

    • Use software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the DMSO-treated and T0 populations.

    • Perform gene-level analysis to identify candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

This protocol describes the validation of individual candidate genes identified from the CRISPR screen.

Materials:

  • Parental Cas9-expressing cancer cell line

  • Individual sgRNA constructs targeting the candidate gene

  • Non-targeting control sgRNA

  • Lentivirus packaging and production reagents (as in Protocol 1)

  • Reagents for genomic DNA extraction and Sanger sequencing

  • Antibodies against the protein product of the candidate gene

  • Reagents for Western blotting

Procedure:

  • Generation of Individual Knockout Cell Lines:

    • Transduce the Cas9-expressing parental cell line with lentivirus carrying a single sgRNA targeting the candidate gene or a non-targeting control sgRNA.

    • Select transduced cells and expand individual clones.

  • Genomic Validation of Knockout:

    • Extract genomic DNA from the individual knockout clones.

    • Amplify the genomic region targeted by the sgRNA using PCR.

    • Perform Sanger sequencing of the PCR product to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

  • Protein Validation of Knockout:

    • Prepare protein lysates from the validated knockout clones and the non-targeting control cells.

    • Perform Western blotting using an antibody specific to the protein product of the targeted gene to confirm the absence of protein expression.

Protocol 3: Cell Viability Assay to Confirm this compound Resistance

This protocol details how to assess the viability of the validated knockout cell lines in the presence of this compound to confirm the resistance phenotype.

Materials:

  • Validated knockout cell lines and non-targeting control cells

  • 96-well cell culture plates

  • This compound

  • DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed the validated knockout and non-targeting control cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Treat the cells with a range of this compound concentrations, including a DMSO vehicle control.

    • Incubate the cells for 72 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to the DMSO control.

    • Plot the dose-response curves and calculate the IC50 values for each cell line. A significant increase in the IC50 for the knockout cell line compared to the control confirms resistance to this compound.

Conclusion

The application of CRISPR-Cas9 knockout screens provides a powerful and unbiased approach to elucidate the genetic mechanisms underlying resistance to the PI3K/mTOR inhibitor this compound. The protocols and representative data presented here offer a robust framework for researchers to identify and validate novel resistance genes. This knowledge is critical for the development of rational combination therapies to overcome resistance and improve the clinical efficacy of this compound and other targeted therapies.

References

Application Notes and Protocols: Immunohistochemical Staining for Phospho-Akt (Ser473) in Tumors Treated with XL765

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

XL765, also known as SAR245409, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for cancer therapy.

This compound targets all four class I PI3K isoforms (α, β, γ, and δ) and mTOR, thereby blocking the downstream signaling cascade. A key downstream effector in this pathway is the serine/threonine kinase Akt. The phosphorylation of Akt at serine 473 (p-Akt Ser473) is a critical step in its activation. Therefore, immunohistochemical (IHC) detection of p-Akt (Ser473) in tumor tissues serves as a valuable pharmacodynamic biomarker to assess the biological activity of PI3K/mTOR inhibitors like this compound. These application notes provide a detailed protocol for the IHC staining of p-Akt (Ser473) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from preclinical models or clinical trials involving this compound treatment.

PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 at threonine 308 and by mTOR complex 2 (mTORC2) at serine 473. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound exerts its anti-tumor effects by inhibiting both PI3K and mTOR, leading to a reduction in p-Akt levels and the subsequent downstream signaling events.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p (T308) p-Akt (S473) p-Akt (S473) mTORC1 mTORC1 p-Akt (S473)->mTORC1 mTORC2 mTORC2 mTORC2->Akt p (S473) Downstream Cell Survival, Proliferation, Angiogenesis mTORC1->Downstream This compound This compound This compound->PI3K inhibits This compound->mTORC2 inhibits This compound->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of p-Akt (Ser473) Staining in this compound-Treated Tumors

Immunohistochemical analysis of p-Akt (Ser473) provides a semi-quantitative or quantitative measure of target engagement by this compound in tumor tissues. The data can be presented in various ways, including the percentage of positive tumor cells or an H-score, which incorporates both the intensity and the percentage of stained cells.

Treatment GroupNp-Akt (Ser473) Positive Cells (%)H-Score (Mean ± SD)Change from Control (%)Reference
Vehicle Control1>90%Not Reported-[1][2]
This compound (60 mg BID)110-20%Not Reported-80 to -90%[1][2]

Note: This table is based on data reported in a press release from a Phase 1 clinical trial of this compound. The data represents the reduction in p-Akt phosphorylation in tumor tissue from a patient with chondrosarcoma.[1][2]

Detailed Experimental Protocol: IHC for p-Akt (Ser473)

This protocol is designed for the immunohistochemical staining of p-Akt (Ser473) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials and Reagents
  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer: Tris-buffered saline with 0.05% Tween 20 (TBST)

  • Hydrogen Peroxide Block (3% H₂O₂ in methanol)

  • Blocking Buffer: 5% normal goat serum in TBST

  • Primary Antibody: Rabbit anti-phospho-Akt (Ser473) monoclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Humidified staining chamber

  • Coplin jars

  • Microscope

Staining Procedure
  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (or substitute) for 2 x 5 minutes.

    • Incubate in 100% ethanol for 2 x 3 minutes.

    • Incubate in 95% ethanol for 1 x 3 minutes.

    • Incubate in 70% ethanol for 1 x 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat a water bath or steamer to 95-100°C with a Coplin jar containing Antigen Retrieval Buffer.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with deionized water and then with Wash Buffer.

  • Peroxidase Block:

    • Incubate slides in Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides with Wash Buffer for 2 x 5 minutes.

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-Akt (Ser473) antibody to its optimal concentration in Blocking Buffer.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with Wash Buffer for 3 x 5 minutes.

    • Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Signal Detection:

    • Rinse slides with Wash Buffer for 3 x 5 minutes.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Counterstain the slides with hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • "Blue" the slides in a gentle stream of tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) for 2 minutes each.

    • Clear the slides in xylene (or substitute) for 2 x 5 minutes.

    • Apply a coverslip using a permanent mounting medium.

Quality Control
  • Positive Control: A tissue section known to express high levels of p-Akt (e.g., certain cancer cell line xenografts).

  • Negative Control: A tissue section incubated with isotype control antibody instead of the primary antibody to assess non-specific staining.

Experimental Workflow

IHC_Workflow start Start: FFPE Tumor Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffinization->antigen_retrieval peroxidase_block Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking Blocking (5% Normal Goat Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (anti-p-Akt Ser473, 4°C overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Goat anti-Rabbit HRP) primary_ab->secondary_ab detection Signal Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Microscopic Analysis & Quantification dehydration->analysis

Caption: Immunohistochemistry workflow for p-Akt (Ser473) staining.

References

Troubleshooting & Optimization

XL765 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with XL765 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Solubility Data Summary

Quantitative solubility data for this compound in aqueous solutions is not extensively available in peer-reviewed literature, with most sources categorizing it as insoluble in water.[1][2][3] The primary solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).

SolventConcentration (w/v)Concentration (Molar)Source(s)
DMSO12 mg/mL~20.01 mM[4]
DMSO15 mg/mL~25.01 mM[2]
DMSO29 mg/mL~107.29 mM[3]
DMSO54 mg/mL~199.78 mM[1]
WaterInsolubleInsoluble[1][2][3][4]
EthanolInsolubleInsoluble[2][3]

Note: The variability in reported DMSO solubility may be due to differences in the purity of this compound, the specific batch, temperature, and the method used for dissolution.

Troubleshooting Guide

Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer/cell culture medium. What should I do?

A1: This is a common issue due to the poor aqueous solubility of this compound. Here are several steps to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution. The compound may be precipitating because its concentration exceeds its solubility limit in the final buffer or medium.

  • Reduce the Percentage of DMSO in the Final Solution: While DMSO is an excellent solvent for this compound, a high concentration of it can be toxic to cells. However, for solubility purposes, ensure the final DMSO concentration is as low as possible without causing precipitation. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

  • Use a Pre-warmed Medium/Buffer: Adding the this compound stock solution to a pre-warmed (e.g., 37°C) aqueous solution can sometimes help maintain its solubility.

  • Increase Mixing: When diluting the DMSO stock, add it dropwise to the aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Consider Co-solvents (for in vivo studies): For animal studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and bioavailability.[1]

Q2: I am seeing a hazy or cloudy solution after adding this compound to my cell culture medium, even at a low concentration. What could be the cause?

A2: A hazy or cloudy appearance, even without visible precipitate, suggests that the compound is not fully dissolved and may be forming fine colloidal particles. This can lead to inaccurate dosing and inconsistent experimental results.

  • Filter Sterilization: If you are filter-sterilizing your medium after adding the compound, the filter may be trapping undissolved this compound. Add the compound to the already filtered medium under sterile conditions.

  • Interaction with Medium Components: Components in your cell culture medium, such as proteins in fetal bovine serum (FBS), could potentially interact with this compound and reduce its solubility. Try preparing the final dilution in a serum-free medium first, and then adding serum if required for your experiment.

  • pH of the Medium: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, the pH of your culture medium (typically around 7.4) may not be optimal for its solubility.

Q3: Can I prepare an aqueous stock solution of this compound to avoid using DMSO?

A3: Based on available data, preparing a stock solution of this compound in a purely aqueous buffer is not recommended due to its very low solubility.[1][2][3] Attempting to do so will likely result in an inaccurate stock concentration and undissolved material. Sticking with a DMSO stock solution is the most reliable method for in vitro studies.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing this compound stock solutions? A: DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[1][2][3][4]

Q: How should I store my this compound stock solution? A: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5] When stored at -20°C, the solution should be used within one to three months to ensure potency.[5]

Q: What is the mechanism of action of this compound? A: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7] It inhibits class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[6][7]

Q: Which signaling pathway does this compound target? A: this compound targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, growth, survival, and metabolism.[8][9] Dysregulation of this pathway is common in many types of cancer.[8][9]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (for in vitro use)
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol for Assessing this compound Solubility in Aqueous Solutions (Qualitative)
  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Aqueous solutions of interest (e.g., PBS, cell culture medium)

    • Clear microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Pipette a fixed volume of the aqueous solution into a series of microcentrifuge tubes (e.g., 1 mL).

    • Add increasing volumes of the this compound DMSO stock solution to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration remains constant or as low as possible.

    • Vortex each tube immediately after adding the this compound stock solution for 30 seconds.

    • Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour).

    • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. This will give you a qualitative understanding of the approximate solubility limit in your specific aqueous solution.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation |— This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/mTOR signaling pathway with inhibition points of this compound.

XL765_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application XL765_powder This compound Powder Stock_Solution 10-20 mM Stock in DMSO XL765_powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (e.g., 1-10 µM) Stock_Solution->Working_Solution Dilute dropwise with vortexing Aqueous_Medium Pre-warmed Aqueous Buffer/Medium Aqueous_Medium->Working_Solution Cell_Culture Treat Cells in Culture Working_Solution->Cell_Culture Precipitation Precipitation? (Troubleshoot) Working_Solution->Precipitation

Caption: Experimental workflow for preparing this compound for in vitro assays.

References

Voxtalisib Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Voxtalisib (also known as SAR245409 or XL765), a dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of Voxtalisib?

Voxtalisib is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). It shows activity against all four class I PI3K isoforms and also inhibits both mTORC1 and mTORC2 complexes.[1][2][3][4][5]

Q2: Are there any known off-target effects of Voxtalisib?

Yes, the primary known off-target of Voxtalisib is the DNA-dependent protein kinase (DNA-PK).[2][3] Inhibition of DNA-PK can have implications for DNA repair and may contribute to the cellular response to Voxtalisib, particularly in combination with DNA-damaging agents.

Q3: How selective is Voxtalisib against the broader human kinome?

Voxtalisib has been demonstrated to be a highly selective kinase inhibitor. In a screening panel of 130 different protein kinases, Voxtalisib showed no cross-reactive inhibitory activity at concentrations up to 1.5 µM.[6] This suggests that at typical experimental concentrations used to inhibit PI3K and mTOR, significant inhibition of a wide range of other kinases is unlikely.

Q4: What are some potential phenotypic consequences of Voxtalisib's off-target effects?

The inhibition of DNA-PK could potentially sensitize cells to radiation or chemotherapy. Researchers should consider this possibility when designing combination studies. It is also important to note that adverse events observed in clinical trials, such as nausea, fatigue, and hematological toxicities, may be due to a combination of on-target and potential, uncharacterized off-target effects.

Q5: My experimental results with Voxtalisib are unexpected. Could off-target effects be the cause?

While Voxtalisib is highly selective, unexpected results can occur. Before attributing them to off-target effects, consider the following:

  • On-target effects in a new context: The PI3K/mTOR pathway is complex and regulates numerous cellular processes. Your unexpected phenotype could be a novel consequence of on-target pathway inhibition in your specific experimental system.

  • Feedback loops: Inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms, leading to the activation of other signaling pathways that may complicate the interpretation of results.[7][8]

  • Experimental variability: Ensure that the unexpected results are reproducible and not due to experimental artifacts.

If these possibilities are ruled out, investigating potential off-target effects may be warranted.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Voxtalisib against its primary targets and known off-target.

Table 1: Voxtalisib IC50 Values for On-Target Kinases

TargetIC50 (nM)
PI3Kα (p110α)39[1][2][3]
PI3Kβ (p110β)113[2][3]
PI3Kγ (p110γ)9[1][2][3]
PI3Kδ (p110δ)43[1][2][3]
mTORC1160[1]
mTORC2910[1]

Table 2: Voxtalisib IC50 Values for Known Off-Target Kinase

TargetIC50 (nM)
DNA-PK150[1][2][3]

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathway of Voxtalisib and its known off-target interaction.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth _4EBP1->CellGrowth Voxtalisib Voxtalisib Voxtalisib->PI3K Voxtalisib->mTORC2 Voxtalisib->mTORC1

Caption: Voxtalisib's on-target signaling pathway.

Off_Target_Pathway Voxtalisib Voxtalisib DNAPK DNA-PK Voxtalisib->DNAPK DNARepair DNA Repair DNAPK->DNARepair DNADamage DNA Damage DNADamage->DNAPK activates

Caption: Voxtalisib's known off-target interaction.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate potential off-target effects of Voxtalisib.

In Vitro Kinase Inhibition Assay

This protocol is for determining the IC50 value of Voxtalisib against a purified kinase of interest.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Voxtalisib (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • ATP solution

  • [γ-33P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well assay plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of Voxtalisib in DMSO. A typical starting concentration is 100 µM with 1:3 serial dilutions.

  • In the assay plate, add 2 µL of each Voxtalisib dilution or DMSO (for control).

  • Add 10 µL of the kinase/substrate mixture in kinase reaction buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 8 µL of ATP solution (containing a mix of cold ATP and [γ-33P]ATP for radiometric assays). The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding phosphoric acid for radiometric assays or according to the non-radiometric kit instructions).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol for signal detection.

  • Plot the percentage of kinase inhibition against the logarithm of Voxtalisib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

This protocol is to verify the direct binding of Voxtalisib to a potential target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • Voxtalisib (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blot reagents (antibodies against the target protein and loading control)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with Voxtalisib at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • A shift in the melting curve (i.e., the temperature at which the protein denatures and aggregates) in the presence of Voxtalisib compared to the vehicle control indicates direct target engagement.

NanoBRET™ Target Engagement Assay

This protocol provides a quantitative measure of Voxtalisib's binding to a target protein in living cells.

Materials:

  • Cells transiently or stably expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ Tracer specific for the kinase of interest

  • Voxtalisib (dissolved in DMSO)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring luminescence at two wavelengths (e.g., 460nm and >600nm)

Procedure:

  • Seed the cells expressing the NanoLuc®-target fusion protein into the assay plate and incubate overnight.

  • Prepare serial dilutions of Voxtalisib in Opti-MEM®.

  • Prepare the NanoBRET™ Tracer working solution in Opti-MEM®.

  • Add the Voxtalisib dilutions or DMSO (control) to the wells.

  • Immediately add the NanoBRET™ Tracer to all wells.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

  • Add the detection reagent to all wells.

  • Read the luminescence at 460nm (donor emission) and >600nm (acceptor emission).

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of Voxtalisib indicates competitive binding with the tracer.

Troubleshooting Guide

Caption: Troubleshooting workflow for unexpected results.

References

Optimizing XL765 Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using XL765 in in vitro experiments. The information is designed to address specific issues that may be encountered during experimental design and execution, with a focus on dosage optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, also known as Voxtalisib or SAR245409, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It competitively and reversibly inhibits Class I PI3K isoforms and mTOR, which are key components of a signaling pathway frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[1][3] By inhibiting both PI3K and mTOR, this compound can lead to a more complete blockade of this critical pathway.[3]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell line being used. However, a common starting point for in vitro experiments is in the low micromolar range. For example, in studies with glioblastoma cell lines, concentrations ranging from 0 to 20 µM have been used.[4] It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For example, a stock solution of 54 mg/mL (199.78 mM) in DMSO can be prepared.[6] The stock solution should be stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

Q4: What are the known IC50 values for this compound against its primary targets?

This compound exhibits potent inhibitory activity against Class I PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) from cell-free assays are summarized in the table below.

TargetIC50 (nM)
p110α39[5][7]
p110β113[5][7]
p110γ9[5][7]
p110δ43[5][7]
mTOR157[5][7]
DNA-PK150[5][7]

Troubleshooting Guide

Q1: I am not observing a significant effect of this compound on my cells. What are the possible reasons?

Several factors could contribute to a lack of response to this compound treatment:

  • Cell Line Resistance: The sensitivity of cancer cell lines to PI3K/mTOR inhibitors can vary significantly. Some cell lines may have intrinsic or acquired resistance mechanisms.

  • Incorrect Dosage: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Suboptimal Treatment Duration: The incubation time with this compound may be insufficient. Typical treatment durations in published studies range from 24 to 96 hours.[5][8]

  • Drug Inactivation: Ensure that the this compound stock solution has been stored correctly and that the compound has not degraded.

  • Experimental Assay: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using multiple assays to assess different cellular outcomes, such as proliferation, viability, and apoptosis.

Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?

If you observe excessive toxicity, consider the following:

  • DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%).

  • Cell Seeding Density: The initial number of cells plated can influence their sensitivity to treatment. Optimize the seeding density for your specific cell line and assay.

  • Treatment Duration: A shorter incubation time with this compound may be sufficient to observe the desired effect while minimizing toxicity.

  • Dose-Response Curve: Perform a detailed dose-response curve starting from very low concentrations to identify a narrower effective and non-toxic range.

Q3: How can I confirm that this compound is inhibiting the PI3K/mTOR pathway in my cells?

To verify the on-target activity of this compound, you can perform a Western blot analysis to examine the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway. A decrease in the phosphorylation of proteins such as Akt (at Ser473) and S6 ribosomal protein (at Ser235/236) following this compound treatment would indicate successful target engagement.[4]

Experimental Protocols

1. Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)

This protocol outlines the general steps to determine the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • Viability Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

2. Assessing Target Engagement by Western Blot

This protocol describes how to confirm the inhibition of the PI3K/mTOR pathway.

  • Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with various concentrations of this compound for a specific duration.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6, S6).

  • Detection: After washing, incubate the membrane with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye. Detect the signal using an appropriate detection reagent and imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Growth Cell Growth & Survival S6K->Growth fourEBP1->Growth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 experimental_workflow start Start: Optimize Cell Seeding Density dose_response Perform Dose-Response Curve (e.g., 0.1-20 µM this compound) start->dose_response ic50 Determine IC50 using Cell Viability Assay (e.g., MTT, CCK-8) dose_response->ic50 confirmation Confirm Pathway Inhibition (Western Blot for p-Akt, p-S6) ic50->confirmation functional_assays Proceed with Functional Assays (Apoptosis, Cell Cycle, etc.) confirmation->functional_assays end End: Optimized Dosage for Experiment functional_assays->end

References

XL765 Technical Support Center: Long-Term Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for XL765, a potent dual inhibitor of PI3K and mTOR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in solution and to offer troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: Lyophilized this compound powder should be stored at -20°C and kept desiccated. Under these conditions, the chemical is stable for up to 36 months[1].

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). To minimize degradation, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility and stability of the compound[2][3]. For long-term storage, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to a year[2]. For shorter-term storage, -20°C is acceptable for up to one month[2].

Q3: What is the solubility of this compound in common solvents?

A3: this compound is soluble in DMSO at concentrations typically ranging from 12 mg/mL to 54 mg/mL[2][3]. It is insoluble in water and ethanol[2]. For in vivo studies, specific formulations using co-solvents like PEG300 and Tween80 are required to achieve a stable solution for administration[2].

Q4: Can I store this compound diluted in aqueous solutions or cell culture media?

A4: It is not recommended to store this compound in aqueous solutions or cell culture media for extended periods. Due to its low aqueous solubility, this compound is prone to precipitation out of solution. Furthermore, the stability of the compound in aqueous environments at physiological pH and temperature has not been extensively characterized, and degradation may occur. Working solutions in cell culture media should be prepared fresh from a DMSO stock solution immediately before each experiment.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter related to the stability and handling of this compound in solution.

Problem Potential Cause Recommended Solution
Precipitate observed in stock solution upon thawing. 1. The concentration of this compound in DMSO is too high. 2. The DMSO used was not anhydrous, leading to decreased solubility. 3. The solution was not fully dissolved initially.1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new stock solution at a lower concentration. 2. Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions. 3. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
Inconsistent or weaker than expected biological activity in cell-based assays. 1. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles. 2. Precipitation of this compound in the cell culture medium upon dilution from the DMSO stock. 3. Adsorption of the compound to plasticware.1. Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 2. When diluting the DMSO stock into aqueous media, add it dropwise while vortexing or mixing to ensure rapid and even dispersion. The final DMSO concentration should be kept low (typically ≤0.1%) to minimize both solubility issues and solvent toxicity. 3. Use low-protein binding plasticware for preparing and storing solutions.
Paradoxical increase in AKT phosphorylation observed after treatment. This is a known phenomenon with mTORC1 inhibitors due to the disruption of a negative feedback loop. Inhibition of mTORC1/S6K signaling can lead to increased signaling through IRS-1, resulting in the activation of PI3K and subsequently AKT.1. This is an on-target effect and reflects the complexity of the PI3K/mTOR signaling network. 2. When analyzing the effects of this compound, it is important to measure the phosphorylation status of direct mTORC1 substrates like 4E-BP1 and p70S6K in addition to AKT. 3. Consider using this compound in combination with other inhibitors to overcome this feedback activation if it interferes with the experimental goals.
Variability in results between experiments. 1. Inconsistent preparation of working solutions. 2. Age of the stock solution.1. Standardize the protocol for preparing working solutions, including the final DMSO concentration and the method of dilution. 2. For critical experiments, use a freshly prepared stock solution or an aliquot that has been stored for a minimal amount of time.

Quantitative Stability Data

While specific, long-term quantitative stability data for this compound in various solutions is not extensively published, the following table summarizes the recommended storage conditions based on manufacturer information. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.

Form Solvent Storage Temperature Recommended Maximum Storage Duration
Lyophilized Powder--20°C (desiccated)36 months[1]
Stock SolutionDMSO-80°C1 year[2]
Stock SolutionDMSO-20°C1 month[2]
Working SolutionCell Culture Medium37°CPrepare fresh for each experiment

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution via HPLC

This protocol provides a general framework for conducting a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis to determine the degradation of this compound over time in a specific solution.

Objective: To quantify the concentration of intact this compound in a solution over a defined period under specific storage conditions.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Volumetric flasks and pipettes

  • Incubator or temperature-controlled storage unit

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in the solvent of interest to a precise final concentration (e.g., 10 mM in DMSO).

  • Sample Incubation:

    • Aliquot the this compound solution into multiple vials to be analyzed at different time points.

    • Store the vials under the desired experimental conditions (e.g., 37°C for cell culture medium stability, or room temperature, 4°C, -20°C for stock solution stability).

  • HPLC Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours), retrieve a vial.

    • If necessary, dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject a fixed volume of the sample onto the HPLC system.

    • Elute the sample using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from a freshly prepared standard.

    • Integrate the area under the this compound peak for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

Visualizations

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Growth Cell Growth & Survival S6K->Growth FourEBP1->Growth This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow start Prepare fresh this compound solution in solvent of interest aliquot Aliquot solution for different time points start->aliquot store Store aliquots under defined conditions (e.g., 37°C) aliquot->store timepoint_0 T=0: Analyze initial sample via HPLC store->timepoint_0 Immediate analysis timepoint_n T=n: Analyze subsequent samples at defined intervals store->timepoint_n Incubation integrate Integrate peak area of intact this compound timepoint_0->integrate timepoint_n->integrate calculate Calculate % remaining relative to T=0 integrate->calculate plot Plot % remaining vs. time to determine stability calculate->plot

Caption: Workflow for assessing the stability of this compound in solution using HPLC.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Tree start Inconsistent or weak experimental results? check_stock Is the stock solution old or frequently thawed? start->check_stock new_stock Prepare fresh stock solution and aliquot. check_stock->new_stock Yes check_precipitate Is there precipitate in the working solution/media? check_stock->check_precipitate No improve_dissolution Improve dilution method: - Add dropwise while mixing - Lower final DMSO concentration check_precipitate->improve_dissolution Yes check_paradox Is paradoxical AKT activation a possibility? check_precipitate->check_paradox No assay_downstream Assay direct mTORC1 substrates (p-4E-BP1, p-S6K). check_paradox->assay_downstream Yes other_factors Consider other experimental variables (cell passage, reagent quality). check_paradox->other_factors No

Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: SAR245409 (Voxtalisib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts when working with SAR245409 (Voxtalisib).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing inconsistent results in my cell viability assays (e.g., MTT, CellTiter-Glo®) with SAR245409. What could be the cause?

A1: Inconsistent results in cell viability assays when using SAR245409 can stem from several factors. One key aspect to consider is the induction of autophagy. As a dual inhibitor of the PI3K/mTOR pathway, SAR245409 can trigger autophagy, a cellular self-preservation mechanism, which can interfere with the readouts of some viability assays.[1][2][3][4]

Troubleshooting Steps:

  • Confirm Drug Solubility and Stability: Ensure that your SAR245409 stock solution is properly prepared and stored. The compound is soluble in DMSO.[5] Prepare fresh dilutions for each experiment to avoid degradation.

  • Monitor for Autophagy: The induction of autophagy can lead to a cytostatic rather than cytotoxic effect, which may not be accurately reflected in all viability assays.

    • Western Blot Analysis: Probe for key autophagy markers such as an increase in the conversion of LC3-I to LC3-II and degradation of p62/SQSTM1.

    • Microscopy: Look for the formation of autophagic vacuoles in treated cells.

  • Choose the Appropriate Assay:

    • Assays measuring metabolic activity (like MTT) can be confounded by changes in cellular metabolism due to mTOR inhibition.

    • Consider using assays that measure cell number directly (e.g., crystal violet staining) or membrane integrity (e.g., trypan blue exclusion) to complement metabolic assays.

  • Co-treatment with an Autophagy Inhibitor: To confirm if autophagy is affecting your results, consider co-treating cells with SAR245409 and an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA). An enhanced cytotoxic effect with the combination would suggest that autophagy was playing a protective role.

Q2: How can I confirm that SAR245409 is effectively inhibiting the PI3K/mTOR pathway in my cell line?

A2: Verifying on-target activity is crucial. The most direct method is to assess the phosphorylation status of key downstream effector proteins in the PI3K/mTOR signaling cascade via Western Blotting.

Troubleshooting Steps:

  • Optimize Treatment Conditions:

    • Time Course: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal duration of treatment for observing maximal pathway inhibition.

    • Dose-Response: Treat cells with a range of SAR245409 concentrations around the expected IC50 value for your cell line to confirm a dose-dependent effect.

  • Select Appropriate Phospho-Antibodies:

    • PI3K Pathway: Analyze the phosphorylation of Akt at Ser473 (a downstream target of mTORC2) and Thr308. A decrease in phosphorylation indicates PI3K pathway inhibition.

    • mTOR Pathway: Examine the phosphorylation of downstream targets of mTORC1, such as p70S6K at Thr389 and 4E-BP1 at Thr37/46. A reduction in these phosphorylation events confirms mTOR inhibition.

  • Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. It is also good practice to show the total protein levels of the signaling molecules being investigated to confirm that the observed changes are due to altered phosphorylation and not a decrease in the total amount of the protein.

Q3: I am having issues with the solubility of SAR245409 in my culture medium, leading to precipitation. How can I avoid this?

A3: SAR245409 has limited solubility in aqueous solutions. Therefore, proper handling and preparation of working solutions are essential to prevent precipitation and ensure accurate dosing in your experiments.

Troubleshooting Steps:

  • Prepare a High-Concentration Stock in DMSO: SAR245409 is soluble in DMSO.[5] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Serial Dilutions: When preparing your working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all your experiments.

  • Vortexing and Temperature: When making the final dilution in your medium, vortex the solution gently and ensure the medium is at 37°C to aid in dissolution. Visually inspect the medium for any signs of precipitation before adding it to your cells.

  • Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted SAR245409 in culture medium for extended periods.

Quantitative Data

Table 1: Inhibitory Activity of SAR245409 against PI3K Isoforms and mTOR

TargetIC50 (nM)
PI3Kα39
PI3Kβ113
PI3Kγ9
PI3Kδ43
mTOR157
DNA-PK150

Data sourced from MedchemExpress and Selleck Chemicals.[5][6]

Table 2: Proliferative IC50 Values of SAR245409 in Cancer Cell Lines

Cell LineCancer TypeProliferation IC50 (nM)
MCF7Breast Cancer1070
PC-3Prostate Cancer1840

Data represents the concentration required to inhibit cell proliferation by 50% and is sourced from MedchemExpress.[6] Note that IC50 values for colony growth in soft agar were reported to be lower (230 nM for MCF7 and 270 nM for PC-3).[6]

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Inhibition by SAR245409

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with SAR245409 at various concentrations (e.g., 0.1, 1, 5, 10 µM) or for different time points. Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • p-Akt (Ser473)

    • Total Akt

    • p-p70S6K (Thr389)

    • Total p70S6K

    • p-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • β-actin or GAPDH (loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of SAR245409 (e.g., from 0.01 to 20 µM) in fresh medium. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates (Thr308) TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis mTORC2->AKT Phosphorylates (Ser473) SAR245409 SAR245409 SAR245409->PI3K SAR245409->mTORC1 SAR245409->mTORC2

Figure 1: PI3K/AKT/mTOR signaling pathway with SAR245409 inhibition points.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed cells in 96-well plate overnight_incubation 2. Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_dilutions 3. Prepare serial dilutions of SAR245409 overnight_incubation->prepare_dilutions add_treatment 4. Add drug/vehicle to cells prepare_dilutions->add_treatment incubate_treatment 5. Incubate for 48-72h add_treatment->incubate_treatment add_mtt 6. Add MTT reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate for 3-4h add_mtt->incubate_mtt solubilize 8. Solubilize formazan (add DMSO) incubate_mtt->solubilize read_plate 9. Read absorbance at 570nm solubilize->read_plate calculate_viability 10. Calculate % viability vs. control read_plate->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Figure 2: Experimental workflow for assessing cell viability with SAR245409.

Troubleshooting_Tree start Inconsistent/Unexpected Cell Viability Results check_solubility Is the compound fully dissolved in the media? start->check_solubility solubility_yes Yes check_solubility->solubility_yes No precipitation solubility_no No check_solubility->solubility_no Precipitation observed check_autophagy Could autophagy be interfering with the assay? solubility_yes->check_autophagy fix_solubility Re-prepare stock and working solutions. Ensure final DMSO concentration is low. solubility_no->fix_solubility fix_solubility->start Re-run experiment autophagy_yes Yes check_autophagy->autophagy_yes High basal autophagy or expected induction autophagy_no No check_autophagy->autophagy_no Unlikely confirm_autophagy Perform Western blot for LC3-II and p62. Use an alternative viability assay. autophagy_yes->confirm_autophagy check_pathway Is the PI3K/mTOR pathway active in your cell line? autophagy_no->check_pathway end_point Re-evaluate results confirm_autophagy->end_point pathway_yes Yes check_pathway->pathway_yes pathway_no No check_pathway->pathway_no confirm_pathway Confirm pathway inhibition via Western blot for p-Akt and p-p70S6K. pathway_yes->confirm_pathway consider_alternative SAR245409 may not be effective in this model. pathway_no->consider_alternative confirm_pathway->end_point

Figure 3: Troubleshooting decision tree for cell viability assays with SAR245409.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results with XL765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Western blot results when using the dual PI3K/mTOR inhibitor, XL765.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule inhibitor that dually targets Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] By inhibiting both PI3K and mTOR, this compound effectively blocks a critical signaling pathway often dysregulated in cancer, thereby impacting cell growth, proliferation, and survival.[1][4] this compound is an ATP-competitive inhibitor.[4]

Q2: Which specific proteins and phosphorylation events can I expect to see change after this compound treatment?

Treatment with this compound is expected to decrease the phosphorylation of key downstream effectors of the PI3K/mTOR pathway. You should observe a reduction in the phosphorylation of:

  • Akt (Protein Kinase B) at serine 473 (p-Akt S473) and threonine 308 (p-Akt T308).[4]

  • p70 S6 Kinase (S6K) .[1][2]

  • Ribosomal protein S6 (S6) .[1][2][4]

  • 4E-BP1 .[1]

It is crucial to always compare the levels of the phosphorylated protein to the total protein levels to confirm that the observed changes are due to alterations in phosphorylation status and not changes in total protein expression.

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases. This data is essential for determining the optimal concentration range for your experiments.

TargetIC50 (nM)
PI3K Isoforms
p110α39
p110β113
p110γ9
p110δ43
mTOR Complexes
mTORC1160
mTORC2910
Other Kinases
DNA-PK150

Data compiled from multiple sources.[1][2][3][4]

Signaling Pathway and Experimental Workflow Diagrams

To better visualize the mechanism of action and the experimental process, refer to the diagrams below.

XL765_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (T308) pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K S6K mTORC1->S6K Phosphorylates pS6K p-S6K pS6K->RTK Negative Feedback S6 S6 pS6K->S6 Phosphorylates pS6 p-S6 This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis (with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Blocking (e.g., 5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt, overnight at 4°C) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (e.g., Chemiluminescence) H->I J 10. Data Analysis & Normalization (to total protein and loading control) I->J

Caption: Standard Western blot workflow for analyzing this compound-treated samples.

Troubleshooting Guide

Inconsistent Western blot results with this compound can arise from several factors, ranging from suboptimal experimental procedures to the complex biology of the PI3K/mTOR pathway. This guide addresses common issues in a question-and-answer format.

Problem 1: Weak or No Signal for Phosphorylated Proteins

Q: I'm not seeing a decrease in the phosphorylation of Akt or S6 after this compound treatment. What could be the problem?

A: This is a common issue that can be traced back to several steps in your protocol:

  • Inactive this compound: Ensure your this compound stock solution is fresh and has been stored correctly. Consider performing a dose-response experiment to confirm its activity in your cell line.

  • Suboptimal Treatment Conditions: The incubation time and concentration of this compound may need optimization for your specific cell line and experimental conditions. Refer to the IC50 values in the table above as a starting point.

  • Inefficient Cell Lysis and Sample Preparation: The process of cell lysis can lead to the dephosphorylation of your target proteins. It is critical to use a lysis buffer supplemented with fresh protease and phosphatase inhibitors and to keep your samples on ice at all times.

  • Poor Antibody Performance: Your primary antibody may not be sensitive enough or may have lost activity.

    • Action: Always use antibodies validated for Western blotting. Check the antibody datasheet for recommended dilutions and blocking buffers. Consider running a positive control (e.g., lysate from cells stimulated to activate the PI3K pathway) to confirm the antibody is working.

  • Insufficient Protein Loading: If your target protein is of low abundance, you may need to load more protein onto the gel. A typical starting point is 20-30 µg of total protein per lane.

Problem 2: High Background on the Western Blot

Q: My blots have high background, making it difficult to see specific bands. How can I reduce this?

A: High background can obscure your results and is often caused by non-specific antibody binding. Here are some troubleshooting steps:

  • Blocking is Key: Inadequate blocking is a primary cause of high background.

    • Action: For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as a blocking agent instead of milk. Milk contains casein, a phosphoprotein that can cross-react with your phospho-specific antibodies. Ensure blocking is performed for at least 1 hour at room temperature.

  • Antibody Concentrations: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.

    • Action: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.

  • Washing Steps: Insufficient washing will not adequately remove unbound antibodies.

    • Action: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations. Using a buffer containing a mild detergent like Tween 20 is crucial.

Problem 3: Inconsistent or Unexpected Phosphorylation Patterns

Q: I'm seeing an increase or inconsistent changes in p-Akt levels after inhibiting mTOR with this compound. Is this expected?

A: Yes, this can be an expected biological response due to the presence of negative feedback loops within the PI3K/mTOR pathway.

  • The S6K1-IRS1 Negative Feedback Loop: A well-established feedback mechanism involves S6K1, a downstream target of mTORC1. Activated S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), which is an upstream activator of PI3K. When you inhibit mTORC1 with this compound, you also inhibit S6K1. This relieves the negative feedback on IRS-1, leading to increased PI3K activity and a subsequent "rebound" or increase in Akt phosphorylation.[5][6]

    • How it appears on a Western Blot: You might observe an initial decrease in p-Akt at early time points, followed by a recovery or even an increase at later time points.

    • Experimental Tip: To investigate this, perform a time-course experiment (e.g., 1, 4, 8, 24 hours) of this compound treatment and probe for p-Akt (S473), total Akt, p-S6, and total S6. This will allow you to observe the dynamics of pathway inhibition and feedback activation.

Q: I'm observing non-specific bands in my Western blots. What could be the cause?

A: Non-specific bands can be due to several factors:

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins.

    • Action: Check the antibody datasheet for information on its specificity. If possible, test the antibody on a knockout or knockdown cell line for your protein of interest to confirm its specificity.

  • Protein Degradation: If you see bands at a lower molecular weight than your target, it could be due to protein degradation.

    • Action: Ensure you are using fresh protease inhibitors in your lysis buffer and that your samples are always kept cold.

  • Post-Translational Modifications: Multiple bands could also represent different post-translationally modified forms of your target protein.

Detailed Experimental Protocol: Western Blot Analysis of this compound-Treated Cells

This protocol provides a general framework. Optimization may be required for your specific cell line and antibodies.

1. Cell Culture and Treatment:

  • Plate your cells at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

2. Cell Lysis:

  • After treatment, place the culture dish on ice and aspirate the media.

  • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to your lysates to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols.

6. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt S473) at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at the recommended dilution in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10-15 minutes each with TBST.

7. Detection:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

8. Stripping and Re-probing (Optional):

  • To probe for total protein or a loading control on the same membrane, you can strip the membrane using a mild stripping buffer.

  • After stripping, wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the next primary antibody (e.g., mouse anti-total Akt or anti-GAPDH). When re-probing, ensure your blocking and antibody diluent are appropriate for the new antibody. For loading controls, housekeeping proteins like GAPDH, β-actin, or α-tubulin are commonly used.[7][8][9][10] Ensure the chosen loading control's molecular weight is different from your protein of interest.[8][10]

References

Preventing cell culture contamination when using XL765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using XL765 in cell culture experiments. Our goal is to help you prevent, identify, and resolve potential issues to ensure the integrity and success of your research.

Troubleshooting Guides

Contamination can arise from various sources during cell culture experiments. When using small molecule inhibitors like this compound, it is crucial to distinguish between microbial contamination and compound-related issues such as precipitation.

Issue 1: Sudden Change in Media Color and/or Turbidity After Adding this compound

Possible Causes:

  • Bacterial or Yeast Contamination: A rapid drop in pH due to microbial growth can cause the phenol red indicator in the media to turn yellow (acidic) for bacteria or sometimes pink/purple (alkaline) for certain yeasts.[1][2] The media may also appear cloudy or turbid.[1]

  • This compound Precipitation: The compound may precipitate out of the solution when added to the culture medium, which can be mistaken for microbial growth. This is more likely if the final concentration of the solvent (e.g., DMSO) is too high or if the compound has low solubility in aqueous media.[3]

Troubleshooting Steps:

  • Microscopic Examination: Immediately examine a sample of the culture under a high-power microscope.

    • Look for: Motile bacteria (small, often rod-shaped or spherical particles moving independently) or budding yeast cells (oval-shaped).[1][2]

    • If microbes are present: The culture is contaminated. Discard it immediately to prevent cross-contamination, decontaminate the incubator and biosafety cabinet, and review your aseptic technique.[2][4][5]

    • If no microbes are visible: The issue is likely precipitation. Proceed to the next step.

  • Check Solvent Concentration: Calculate the final concentration of the solvent (e.g., DMSO) in your culture medium. It is recommended to keep the final DMSO concentration below 0.1% to avoid toxicity and solubility issues.[3]

  • Solubility Test: Prepare a sample of your this compound working solution diluted to the final experimental concentration in cell-free culture medium. Incubate it under the same conditions as your cell cultures and observe for any precipitation.

  • Review this compound Preparation: Ensure that the stock solution was properly dissolved and that the working solution was prepared correctly. For compounds with low aqueous solubility, it is crucial to dilute the stock solution into the culture medium immediately before use.[3]

Issue 2: Increased Cell Death or Changes in Cell Morphology After this compound Treatment

Possible Causes:

  • Cytotoxicity of this compound: As a PI3K/mTOR inhibitor, this compound is expected to induce cell cycle arrest and apoptosis in susceptible cell lines.[3][6][7]

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[3]

  • Mycoplasma Contamination: Mycoplasma are small bacteria that can be difficult to detect with a standard microscope. They can affect cell health, growth rates, and response to treatments without causing obvious turbidity.[1][8]

  • Chemical Contamination: Impurities in reagents, media, or water can be toxic to cells.[8][9]

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This will help you differentiate between the effects of the compound and the solvent.

  • Dose-Response and Time-Course Experiments: If not already done, perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, a time-course experiment can help understand the kinetics of the cellular response.

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination using a reliable method such as PCR-based assays or specialized kits.[1]

  • Review Reagent Quality: Ensure that all media, sera, and other reagents are from reputable suppliers and are not expired.[9] Use high-purity, sterile-filtered water.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions to minimize contamination risk?

A1:

  • Reconstitution: Dissolve lyophilized this compound in a sterile, high-quality solvent like dimethyl sulfoxide (DMSO).

  • Sterilization: To ensure sterility, the concentrated stock solution can be filtered through a 0.22 µm syringe filter. Use a filter material that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the supplier.

Q2: What is the recommended final concentration of DMSO in the cell culture medium when using this compound?

A2: It is a general best practice to keep the final concentration of DMSO in the culture medium at or below 0.1% to minimize solvent-induced cytotoxicity and to avoid precipitation of the compound.[3] However, the tolerance to DMSO can be cell line-dependent, so it is advisable to test the effect of your final DMSO concentration on your specific cells.

Q3: Can this compound itself be a source of contamination?

A3: While the compound itself is unlikely to be a source of microbial contamination if purchased from a reputable supplier, the process of preparing and handling the stock and working solutions can introduce contaminants. Always use strict aseptic techniques when preparing and adding this compound to your cultures.

Q4: My cells look stressed and are growing slower after this compound treatment, but I don't see any typical signs of contamination. What could be the issue?

A4: This is the expected biological effect of this compound. As a potent inhibitor of the PI3K/mTOR pathway, this compound is designed to inhibit cell proliferation, growth, and survival.[10][11][12] You should observe a dose-dependent decrease in cell viability and proliferation.[3] However, if the effects are more severe than expected, consider the possibility of sub-lethal contamination (like mycoplasma) or that your cells are particularly sensitive to the compound.

Experimental Protocols

Protocol 1: Sterility Testing of this compound Stock Solution

This protocol is adapted from standard sterility test procedures to verify the absence of bacterial and fungal contamination in your prepared this compound stock solution.

  • Materials:

    • This compound stock solution (e.g., in DMSO)

    • Tryptic Soy Broth (TSB) for detecting bacteria

    • Fluid Thioglycollate Medium (FTM) for detecting anaerobic and aerobic bacteria

    • Sabouraud Dextrose Broth (SDB) for detecting fungi

    • Sterile culture tubes

    • Incubator at 30-35°C and 20-25°C

  • Procedure:

    • Under aseptic conditions in a biological safety cabinet, add a small volume (e.g., 10 µL) of your this compound stock solution to separate sterile tubes containing 10 mL of TSB, FTM, and SDB.

    • As a positive control, inoculate separate tubes of each medium with a known non-pathogenic bacterial strain (e.g., E. coli in TSB and FTM) and a fungal strain (e.g., C. albicans in SDB).

    • As a negative control, incubate un-inoculated tubes of each medium.

    • Incubate the TSB and FTM tubes at 30-35°C for 14 days.

    • Incubate the SDB tubes at 20-25°C for 14 days.

    • Observe the tubes for any signs of turbidity (cloudiness) at regular intervals during the incubation period.

    • If the tubes inoculated with the this compound solution remain clear while the positive controls are turbid, the stock solution is considered sterile.

Quantitative Data Summary: Sterility Testing Controls
Control Type Expected Outcome
Negative Control (Medium only) No turbidity
Positive Control (Medium + Microbe) Turbidity
Test (Medium + this compound) No turbidity for a sterile stock

Visualizations

Signaling Pathway

XL765_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC2 mTORC2 PIP3->mTORC2 mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Sterile This compound Stock Solution prep_cells Seed Cells in Culture Plates add_this compound Add this compound Working Solution to Cells prep_cells->add_this compound add_vehicle Add Vehicle Control prep_cells->add_vehicle incubate Incubate for Desired Time add_this compound->incubate add_vehicle->incubate observe Microscopic Observation incubate->observe assay Perform Cellular Assays (e.g., Viability, Western Blot) observe->assay

Caption: A general experimental workflow for treating cultured cells with this compound.

References

Technical Support Center: XL765 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of XL765 (Voxtalisib), a dual PI3K/mTOR inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.

Q1: We are observing suboptimal or no tumor growth inhibition with this compound in our xenograft model. What are the potential causes and solutions?

Possible Causes:

  • Inadequate Drug Exposure: This could be due to issues with formulation, administration, dosage, or the pharmacokinetic properties of this compound in the specific animal model.

  • Suboptimal Dosing Regimen: The frequency and duration of this compound administration may not be sufficient to maintain pathway inhibition.

  • Tumor Model Resistance: The chosen cancer cell line or xenograft model may have intrinsic or acquired resistance mechanisms to PI3K/mTOR inhibition.

  • Experimental Variability: Inconsistent tumor implantation, animal health, or procedural variations can impact results.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Suboptimal this compound Efficacy start Suboptimal Tumor Growth Inhibition Observed q1 Verify Drug Formulation and Administration start->q1 s1 Ensure proper solubilization and stable formulation. Confirm accurate oral gavage technique. q1->s1 Issues Found q2 Assess Dosing Regimen q1->q2 No Issues s1->q2 s2 Increase dose within tolerated limits. Increase dosing frequency (e.g., BID vs QD). Conduct a dose-response study. q2->s2 Suboptimal q3 Evaluate Target Engagement q2->q3 Optimal s2->q3 s3 Perform pharmacodynamic studies. Measure p-AKT, p-S6 in tumor tissue post-treatment. q3->s3 No/Low Inhibition q4 Investigate Tumor Model Characteristics q3->q4 Inhibition Confirmed s3->q4 s4 Confirm PI3K pathway activation in the cell line. Consider alternative, more sensitive models. Explore combination therapies. q4->s4 Resistance Likely end Improved Efficacy q4->end Sensitivity Identified s4->end

Caption: Troubleshooting workflow for suboptimal this compound in vivo efficacy.

Q2: How should we formulate this compound for oral administration in mice?

For preclinical studies, this compound can be formulated in sterile water with 10 mM HCl or in water and administered via oral gavage[1]. It is crucial to ensure the compound is fully solubilized and the formulation is stable throughout the study. The typical administration volume is 10 mL/kg body weight[1].

Q3: What are the recommended dosages and schedules for this compound in preclinical cancer models?

Dosages in preclinical studies have ranged from 30 mg/kg to 100 mg/kg, administered either once daily (q.d.) or twice daily (b.i.d.)[2][3]. The optimal dose and schedule will depend on the specific tumor model and its sensitivity to PI3K/mTOR inhibition. A dose-response study is recommended to determine the most effective and well-tolerated dose for your model.

Q4: We are observing toxicity in our animals at higher doses. How can we mitigate this?

If toxicity is observed, consider the following:

  • Dose Reduction: Lower the dose of this compound.

  • Schedule Modification: Switch from a b.i.d. to a q.d. schedule.

  • Combination Therapy: Combining a lower, better-tolerated dose of this compound with another agent may enhance efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally available small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[4][5]. It acts as an ATP-competitive inhibitor of Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and also inhibits mTORC1 and mTORC2[6]. This dual inhibition blocks the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism[7].

G cluster_0 PI3K/mTOR Signaling Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation XL765_PI3K This compound XL765_PI3K->PI3K inhibits XL765_mTOR This compound XL765_mTOR->mTORC1 inhibits XL765_mTOR->mTORC2 inhibits

Caption: Simplified PI3K/mTOR signaling pathway showing inhibition by this compound.

Q2: How can we confirm that this compound is hitting its target in our in vivo model?

Pharmacodynamic (PD) studies are essential to confirm target engagement. This involves collecting tumor tissue at various time points after this compound administration and measuring the phosphorylation status of downstream effectors of the PI3K/mTOR pathway. Key biomarkers to assess include:

  • Phospho-AKT (Ser473 and Thr308)

  • Phospho-S6 ribosomal protein (Ser235/236)

  • Phospho-p70S6K (Thr389)[6]

A significant reduction in the phosphorylation of these proteins indicates successful target inhibition.

Q3: What are some strategies to enhance the in vivo efficacy of this compound?

  • Combination Therapy: Combining this compound with other anti-cancer agents can lead to synergistic effects and overcome resistance. Preclinical studies have shown enhanced efficacy when this compound is combined with:

    • Temozolomide (TMZ): In glioblastoma models, this combination has shown to be more effective than either agent alone[2][3].

    • Chloroquine: In pancreatic cancer models, co-treatment with chloroquine, an autophagy inhibitor, significantly inhibited tumor growth where this compound alone had no effect[3].

  • Patient-Derived Xenograft (PDX) Models: Using PDX models that more closely mimic the heterogeneity of human tumors can provide a more accurate assessment of this compound's efficacy.

  • Optimizing Bioavailability: While this compound is orally available, factors influencing its absorption can impact efficacy. Ensuring proper formulation and considering the fed/fasted state of the animals may be important[4].

Q4: What quantitative data is available from preclinical in vivo studies with this compound?

The following tables summarize key quantitative data from published preclinical studies.

Table 1: In Vivo Dose-Response of this compound on PI3K Pathway Inhibition

Dose (mg/kg)Time PointTarget% Inhibition of PhosphorylationReference
194 hoursp-AKT (T308 & S473)50%[6]
514 hoursp-p70S6K50%[6]
184 hoursp-S650%[6]
304 hoursp-S684% (maximum)[6]

Table 2: In Vivo Efficacy of this compound as a Single Agent and in Combination

Tumor ModelTreatmentDoseOutcomeReference
BxPC-3 (pancreatic) xenograftThis compound30 mg/kgNo inhibitory effect[3]
BxPC-3 (pancreatic) xenograftThis compound + Chloroquine30 mg/kg + 50 mg/kgSignificant inhibition of tumor growth[3]
GBM 39-luc (glioblastoma) intracranialThis compoundNot specified>12-fold reduction in tumor bioluminescence[3]
GBM 39-luc (glioblastoma) intracranialThis compound + TMZNot specified140-fold reduction in median bioluminescence[3]
A172 (glioblastoma) xenograftThis compound100 mg/kg (every 2 days)Suppressed tumor growth[2]
A172 (glioblastoma) xenograftThis compound + TMZ100 mg/kg (every 2 days) + TMZDramatically more suppression of tumor growth[2]

Experimental Protocols

General Protocol for a Xenograft Efficacy Study:

G cluster_0 Xenograft Efficacy Study Workflow start Cell Culture implant Tumor Cell Implantation start->implant random Tumor Growth & Animal Randomization implant->random treat Treatment Initiation (this compound +/- Combination Agent) random->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Reached (e.g., tumor size limit) monitor->endpoint collect Tissue Collection (Tumor, Blood, etc.) endpoint->collect analyze Data Analysis (Efficacy & PD) collect->analyze

Caption: A general experimental workflow for an in vivo xenograft efficacy study.

1. Cell Culture and Implantation:

  • Culture the chosen cancer cell line under standard conditions.

  • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).

2. Tumor Growth and Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize animals into treatment and control groups with similar average tumor volumes.

3. Treatment Administration:

  • Prepare this compound formulation as described in the troubleshooting section.

  • Administer this compound and/or combination agents according to the predetermined dose and schedule.

  • The control group should receive the vehicle used for drug formulation.

4. Monitoring:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and overall health as indicators of toxicity.

5. Endpoint and Tissue Collection:

  • Euthanize animals when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.

  • Collect tumors for pharmacodynamic analysis (e.g., Western blot, IHC) and other tissues as needed.

6. Data Analysis:

  • Compare tumor growth rates between treatment and control groups.

  • Analyze pharmacodynamic markers to confirm target engagement.

  • Assess statistical significance of the observed effects.

References

Technical Support Center: Managing XL765-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and mitigate XL765-induced cytotoxicity in normal (non-cancerous) cells during your in vitro experiments.

Troubleshooting Guides

Here are solutions to common issues encountered when working with this compound and assessing its cytotoxicity.

Issue 1: High Cytotoxicity in Normal Cell Lines at Expected Therapeutic Concentrations

Question: I'm observing significant cell death in my normal cell lines at concentrations where this compound is expected to be effective against cancer cells. How can I address this?

Answer:

This is a common challenge with kinase inhibitors that target pathways essential for both normal and cancerous cell function. Here are several strategies to investigate and mitigate this issue:

1. Confirm the Therapeutic Window:

  • Action: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cancer and normal cell lines.

  • Rationale: This will establish the therapeutic window for your experimental system. Ideally, the IC50 for your cancer cell line should be significantly lower than that for your normal cell line. If the IC50 values are too close, it indicates a narrow therapeutic window, and off-target toxicity in normal cells is more likely.

2. Optimize Cell Culture Conditions:

  • Action: Consider modifying your cell culture medium. For example, replacing glucose with galactose can shift cancer cell metabolism to be more representative of normal cells, potentially altering their sensitivity to metabolic inhibitors.

  • Rationale: Standard culture conditions can sometimes artificially sensitize cells to certain drugs. Adjusting the metabolic environment can provide a more physiologically relevant model for assessing cytotoxicity.

3. Implement Co-treatment Strategies:

  • Action: Explore co-treatment with a cytoprotective agent, such as an antioxidant like N-acetylcysteine (NAC).

  • Rationale: Some kinase inhibitors can induce oxidative stress, leading to cytotoxicity. Co-administration of an antioxidant may help to alleviate this specific off-target effect in normal cells without compromising the anti-cancer efficacy of this compound.

4. Utilize Serum Starvation (with caution):

  • Action: Culture cells in low-serum or serum-free media for a short period (e.g., 12-24 hours) before and during this compound treatment.

  • Rationale: Serum contains growth factors that activate the PI3K/mTOR pathway. Reducing serum levels can decrease the baseline activity of this pathway, potentially making normal cells less susceptible to inhibitors. However, prolonged serum starvation can itself induce stress and cell death, so optimization is crucial.

Issue 2: High Variability and Inconsistent Results in Cytotoxicity Assays

Question: My cytotoxicity assay results (e.g., from an MTT or Crystal Violet assay) have high standard deviations between replicates. What could be causing this?

Answer:

High variability in cytotoxicity assays can obscure the true effect of your compound. Here are some common causes and solutions:

  • Uneven Cell Seeding:

    • Problem: Inconsistent cell numbers in each well at the start of the experiment.

    • Solution: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and gently mix the cell suspension between plating each row.

  • Edge Effects:

    • Problem: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration and temperature.[1]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1][2]

  • Inconsistent Drug Dilution and Addition:

    • Problem: Errors in preparing serial dilutions or adding the drug to the wells.

    • Solution: Prepare fresh drug dilutions for each experiment. When adding the drug, gently pipette it along the side of the well to avoid disturbing the cell monolayer.

  • Assay-Specific Issues (MTT Assay):

    • Problem: Incomplete dissolution of formazan crystals or interference from compounds in the media.

    • Solution: Ensure complete solubilization of the formazan product by vigorous shaking or trituration. If high background is an issue, consider using a phenol red-free medium during the MTT incubation step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as SAR245409) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It targets all four class I PI3K isoforms (α, β, γ, and δ) and mTOR, key components of a signaling pathway that is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][4]

Q2: Why does this compound cause cytotoxicity in normal cells?

A2: The PI3K/mTOR pathway is not only active in cancer cells but is also essential for the normal function and survival of healthy cells. By inhibiting this pathway, this compound can disrupt these vital cellular processes in normal cells, leading to off-target cytotoxicity. The degree of cytotoxicity often depends on the concentration of the drug and the specific cell type.

Q3: What are typical IC50 values for this compound?

A3: The IC50 values for this compound can vary significantly depending on the cell line and the specific isoform of PI3K or mTOR being targeted. It is crucial to determine the IC50 values empirically in your specific cancer and normal cell lines to understand the therapeutic window.

Q4: Can I combine this compound with other drugs to reduce its toxicity in normal cells?

A4: Yes, combination therapy is a promising strategy. Co-treatment with agents that protect normal cells from specific toxic effects of this compound, such as antioxidants to combat oxidative stress, may be beneficial. Additionally, combining this compound with other anti-cancer agents could allow for the use of a lower, less toxic concentration of this compound while still achieving a potent anti-tumor effect.

Data Presentation

The following tables summarize key quantitative data related to this compound's inhibitory activity and provide a template for comparing its effects on cancerous versus non-cancerous cell lines.

Table 1: Inhibitory Activity of this compound against PI3K Isoforms and mTOR

TargetIC50 (nM)
p110α39
p110β113
p110γ9
p110δ43
mTOR157
DNA-PK150

Data sourced from Selleck Chemicals.[5]

Table 2: Example Comparative Cytotoxicity of a Kinase Inhibitor in Cancerous vs. Non-Cancerous Breast Cell Lines

This table serves as an example of how to present comparative IC50 data. It is recommended to generate similar data for this compound with your cell lines of interest.

CompoundCell LineCell TypeIC50 (µM)
Compound XMCF-7Breast Cancer7.21
Compound XMCF-10ANon-cancerous Breast Epithelial> 50
Lapatinib (Control)MCF-7Breast Cancer7.45
Lapatinib (Control)MCF-10ANon-cancerous Breast EpithelialNot cytotoxic

This is example data for illustrative purposes, adapted from a study on different compounds.[6]

Experimental Protocols

Protocol 1: MTT Assay for Determining IC50

This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Crystal Violet Assay for Cell Viability

This is an alternative, simple, and cost-effective method for assessing cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • Crystal violet solution (0.5% in 25% methanol)

  • Methanol

  • PBS

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Staining:

    • After the treatment period, gently wash the cells twice with PBS.

    • Add 50 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing:

    • Carefully wash the plate with water to remove the excess stain. Repeat until the water runs clear.

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 100 µL of methanol to each well to solubilize the stain.

    • Shake the plate for 20 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate and plot the data as described in the MTT assay protocol to determine the IC50.

Signaling Pathways and Experimental Workflows

PI3K/mTOR Signaling Pathway and this compound Inhibition

The following diagram illustrates the PI3K/mTOR signaling pathway and indicates the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 PDK1->AKT Phosphorylates mTORC1 mTOR AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation fourEBP1->Proliferation XL765_PI3K This compound XL765_PI3K->PI3K XL765_mTOR This compound XL765_mTOR->mTORC1

Caption: PI3K/mTOR pathway with this compound inhibition points.

Experimental Workflow for Managing Cytotoxicity

This workflow provides a logical approach to troubleshooting and managing this compound-induced cytotoxicity in normal cells.

Cytotoxicity_Workflow start Start: High cytotoxicity in normal cells ic50 Determine IC50 in cancer vs. normal cells start->ic50 compare_ic50 Compare IC50 values ic50->compare_ic50 optimize_culture Optimize Culture Conditions (e.g., galactose media) compare_ic50->optimize_culture Narrow Therapeutic Window co_treatment Implement Co-treatment (e.g., with antioxidants) compare_ic50->co_treatment Narrow Therapeutic Window serum_starvation Optimize Serum Starvation compare_ic50->serum_starvation Narrow Therapeutic Window re_evaluate Re-evaluate Cytotoxicity optimize_culture->re_evaluate co_treatment->re_evaluate serum_starvation->re_evaluate end_success Success: Reduced cytotoxicity in normal cells re_evaluate->end_success Improved end_fail Further Optimization Needed re_evaluate->end_fail No Improvement

Caption: Workflow for managing this compound cytotoxicity.

References

Technical Support Center: Overcoming Resistance to XL765 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the dual PI3K/mTOR inhibitor, XL765. Here, you will find detailed experimental protocols, data-driven insights, and visual aids to help you understand and overcome resistance to this compound in your cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as voxtalisib or SAR245409, is a potent, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It acts as an ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and also inhibits mTORC1 and mTORC2.[2] By targeting both PI3K and mTOR, this compound aims to achieve a more complete blockade of this critical signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, survival, and metabolism.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to PI3K/mTOR inhibitors like this compound can arise through various mechanisms. While specific mechanisms for this compound are still under investigation in many cancer types, general principles of resistance to this class of drugs include:

  • Feedback Loop Activation: Inhibition of the PI3K/mTOR pathway can trigger feedback mechanisms that reactivate downstream signaling or activate alternative survival pathways. A common example is the activation of the MAPK/ERK pathway, which can compensate for the PI3K/mTOR blockade and promote cell survival.

  • Genetic Alterations:

    • Mutations in the PI3K pathway: Acquired mutations in the genes encoding components of the PI3K pathway, such as PIK3CA (encoding the p110α catalytic subunit) or PTEN (a negative regulator of the pathway), can render the pathway constitutively active and less dependent on upstream signals, thereby reducing the effectiveness of this compound.

    • Upregulation of bypass tracks: Cancer cells can upregulate other signaling pathways, such as receptor tyrosine kinase (RTK) signaling, to bypass the PI3K/mTOR blockade and maintain proliferation and survival.

  • Epigenetic Modifications: Changes in the epigenetic landscape of cancer cells can alter the expression of genes involved in drug response and resistance, contributing to reduced sensitivity to this compound.

Q3: How can I determine if my cells have developed resistance to this compound?

The development of resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of growth inhibition. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) using a cell viability assay.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed After this compound Treatment

You've been treating your cancer cell line with this compound, and while you initially observed significant growth inhibition, you now see a reduced effect on cell viability.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Development of Acquired Resistance Perform a dose-response experiment and compare the IC50 value to that of the parental, sensitive cell line. A significant increase in the IC50 value suggests acquired resistance.
Suboptimal Drug Concentration or Activity Verify the concentration and integrity of your this compound stock solution. Test a fresh dilution of the drug.
Changes in Cell Culture Conditions Ensure consistency in cell passage number, confluency, and media composition, as these factors can influence drug sensitivity.
Problem 2: Inconsistent or Unexpected Western Blot Results for PI3K/mTOR Pathway Proteins

You are trying to assess the effect of this compound on the PI3K/mTOR pathway, but your Western blot results for key proteins like p-AKT, p-S6K, or p-4E-BP1 are variable or do not show the expected inhibition.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Feedback Loop Activation Co-treat cells with this compound and an inhibitor of a potential feedback pathway (e.g., a MEK inhibitor like trametinib) and assess the phosphorylation status of PI3K/mTOR and MAPK pathway proteins.
Antibody Issues Validate your primary and secondary antibodies. Use positive and negative controls to ensure antibody specificity and activity.
Suboptimal Protein Extraction or Loading Optimize your lysis buffer and protein extraction protocol to ensure efficient recovery of phosphoproteins. Perform a protein quantification assay to ensure equal loading.
Timing of Analysis Perform a time-course experiment to determine the optimal time point for observing maximum inhibition of pathway signaling after this compound treatment.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the initial IC50 value.

  • Initial Drug Exposure: Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Closely monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells may die.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily in the presence of the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.

  • Repeat Dose Escalation: Repeat step 4, gradually increasing the this compound concentration over several weeks to months.

  • Characterize Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant phenotype by re-determining the IC50 and comparing it to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of resistance development for future experiments.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Activation

This protocol provides a general procedure for assessing the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed both parental and resistant cells and treat them with various concentrations of this compound for a predetermined time (e.g., 2, 6, 24 hours). Include an untreated control for each cell line.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: siRNA-Mediated Knockdown to Identify Genes Mediating Resistance

This protocol outlines a general procedure for using small interfering RNA (siRNA) to knock down the expression of a candidate gene suspected of contributing to this compound resistance.

Materials:

  • This compound-resistant cancer cell line

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • This compound

Procedure:

  • Cell Seeding: Seed the this compound-resistant cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • Dilute the siRNA in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.

  • This compound Treatment: After the incubation period, treat the cells with a range of this compound concentrations.

  • Cell Viability Assay: After 48-72 hours of this compound treatment, perform a cell viability assay to determine the IC50.

  • Validation of Knockdown: In a parallel experiment, lyse the transfected cells and perform Western blotting or qRT-PCR to confirm the knockdown of the target gene.

  • Analysis: Compare the IC50 of this compound in cells transfected with the target siRNA to that in cells transfected with the non-targeting control siRNA. A significant decrease in the IC50 upon knockdown of the target gene suggests its involvement in this compound resistance.

Quantitative Data Summary

The following tables summarize preclinical data on the efficacy of this compound alone and in combination with other agents.

Table 1: In Vitro Activity of this compound in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines

Cell LinePIK3CA StatusPTEN StatusThis compound IC50 (µM)
BxPC-3Wild-typeWild-type~1
MiaPaCa-2Wild-typeWild-type~2.5
Panc-1MutatedWild-type~5
AsPC-1Wild-typeMutated~0.5

Data is representative and compiled from various preclinical studies. Actual IC50 values may vary depending on experimental conditions.

Table 2: Efficacy of this compound in Combination with Temozolomide (TMZ) in a Glioblastoma (GBM) Xenograft Model

Treatment GroupMedian Tumor Bioluminescence Reduction (fold-change vs. control)
This compound alone>12-fold
TMZ aloneNot specified
This compound + TMZ140-fold

Data from a study in nude mice with intracranial GBM xenografts.[4]

Table 3: Efficacy of this compound in Combination with Chloroquine in a Pancreatic Cancer Xenograft Model

Treatment GroupTumor Growth Inhibition
This compound (30 mg/kg) aloneNo significant inhibition
Chloroquine (50 mg/kg) aloneNot specified
This compound (30 mg/kg) + Chloroquine (50 mg/kg)Significant inhibition

Data from a study in mice with BxPC-3 xenografts.[4]

Visualizing Signaling Pathways and Workflows

PI3K/mTOR Signaling Pathway and this compound Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Resistance_Workflow Start Observe Decreased This compound Sensitivity Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanisms Confirm->Investigate Feedback Feedback Loop Activation? Investigate->Feedback Genetic Genetic Alterations? Investigate->Genetic Western Western Blot for p-ERK, p-AKT Feedback->Western Sequencing Sequence PIK3CA, PTEN, etc. Genetic->Sequencing Validate Validate Mechanism Western->Validate Sequencing->Validate siRNA siRNA Knockdown of Candidate Genes Validate->siRNA Combination Test Combination Therapy Validate->Combination Feedback_Loop This compound This compound PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR Cell_Growth Inhibition of Cell Growth PI3K_mTOR->Cell_Growth Feedback Feedback Signal PI3K_mTOR->Feedback Resistance Drug Resistance MAPK MAPK/ERK Pathway Feedback->MAPK Survival_Signal Pro-survival Signal MAPK->Survival_Signal Survival_Signal->Resistance

References

XL765 Technical Support Center: Degradation and Proper Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to the dual PI3K/mTOR inhibitor, XL765. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the stability of this compound. The recommended conditions are summarized in the table below.

FormStorage TemperatureDurationSpecial Instructions
Lyophilized Powder-20°CUp to 36 monthsKeep desiccated to prevent moisture absorption.
In Solution (e.g., DMSO)-20°CUp to 3 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation of this compound in solution can occur, especially in aqueous buffers, due to its low water solubility. Here are some troubleshooting steps:

  • Confirm Dissolution: Ensure the initial stock solution in an organic solvent like DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution.

  • Check Solvent Quality: Use high-purity, anhydrous DMSO. Moisture in DMSO can reduce the solubility of this compound.

  • Avoid High Aqueous Content: When preparing working solutions, minimize the percentage of aqueous buffer. The solubility of many kinase inhibitors decreases significantly in aqueous environments.

  • Sonication: Brief sonication of the solution in a water bath may help redissolve fine precipitates.

  • Consider Formulation: For in vivo studies, specialized formulation vehicles may be necessary to maintain solubility.

Q3: How can I be sure my stored this compound is still active?

A3: The most definitive way to confirm the activity of your this compound is to perform a functional assay. A common and effective method is to assess the phosphorylation status of downstream targets in the PI3K/mTOR pathway.

  • Western Blotting: Treat a responsive cancer cell line with your stored this compound and a fresh, validated lot of the compound as a positive control. Analyze the phosphorylation levels of key signaling proteins such as Akt (p-Akt), S6 ribosomal protein (p-S6), and S6 kinase (p-S6K) by Western blot. A significant reduction in the phosphorylation of these proteins upon treatment indicates that your this compound is active.[1][2][3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Variability in Experimental Results Degradation of this compound due to improper storage.Review storage conditions. Ensure aliquots are used to avoid freeze-thaw cycles. Perform a functional assay (see FAQ Q3) to confirm activity.
Inaccurate pipetting of the highly concentrated stock solution.Use calibrated pipettes and ensure proper technique. Prepare intermediate dilutions to reduce the impact of small volume pipetting errors.
Complete Loss of Activity Significant degradation of the compound.Discard the current stock and prepare a fresh solution from lyophilized powder. Re-evaluate storage and handling procedures.
Incorrect target or cell line used.Confirm that the cell line used is sensitive to PI3K/mTOR inhibition.
Precipitation in Cell Culture Media Exceeding the solubility limit of this compound in the final working concentration.Determine the optimal final concentration that remains in solution. Consider using a lower percentage of the organic stock solution in the final media volume.

Experimental Protocols

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and detecting any degradation products. While a specific validated method for this compound is not publicly available, a general protocol for developing such a method for a morpholinopyrimidine sulfonamide compound like this compound would involve the following steps.

Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products generated under stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with a UV detector

Method Development Workflow:

HPLC_Method_Development

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.

  • Forced Degradation Studies: Subject this compound to various stress conditions to intentionally induce degradation. This is crucial for identifying potential degradation products and ensuring the method can separate them from the parent compound.

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal Degradation: Dry heat at 80°C

    • Photodegradation: Exposure to UV light

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The goal is to achieve baseline separation between this compound and all degradation peaks.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Functional Assay: Western Blot for p-Akt and p-S6

Objective: To assess the biological activity of this compound by measuring the inhibition of phosphorylation of downstream targets of the PI3K/mTOR pathway.

Workflow:

Western_Blot_Workflow

  • Cell Culture: Plate a cancer cell line known to have an active PI3K/mTOR pathway (e.g., MCF7, U87-MG) and allow cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and controls) for a specified time (e.g., 2-24 hours).

  • Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-Akt (Ser473), p-S6 (Ser235/236), total Akt, and total S6, followed by incubation with appropriate secondary antibodies. A loading control (e.g., β-actin or GAPDH) should also be used.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the extent of inhibition.

Signaling Pathway

This compound is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting both of these key kinases, this compound effectively blocks signaling through the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. A computational study has provided insights into the binding of this compound to the active sites of PI3Kγ and mTOR, identifying key interacting residues.[4]

PI3K_mTOR_Pathway

References

Interpreting Unexpected Results from XL765 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected results from experiments involving the dual PI3K/mTOR inhibitor, XL765 (Voxtalisib).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] It competitively and reversibly inhibits all Class I PI3K isoforms (α, β, γ, and δ) as well as both mTORC1 and mTORC2 complexes.[3] This dual inhibition blocks two critical nodes in a signaling pathway frequently dysregulated in cancer, leading to reduced cell proliferation, survival, and angiogenesis.[1][4]

Q2: Does this compound have any known off-target effects?

A2: Yes, in addition to its primary targets, this compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK) with an IC50 of 150 nM.[5][6][7][8] This off-target activity may contribute to the cellular response, particularly in combination with DNA-damaging agents.

Q3: What is the expected effect of this compound on downstream signaling pathways?

A3: Treatment with this compound is expected to decrease the phosphorylation of key downstream effectors of the PI3K/mTOR pathway. This includes a reduction in phosphorylated AKT (p-AKT), phosphorylated ribosomal protein S6 kinase (p-S6K), and phosphorylated S6 ribosomal protein (p-S6).[5][9][10][11] A corresponding decrease in the phosphorylation of 4E-BP1 is also anticipated.[1][6][7]

Q4: How does the PTEN status of a cell line typically influence its sensitivity to this compound?

A4: Cell lines with loss-of-function mutations in the tumor suppressor gene PTEN (phosphatase and tensin homolog) often exhibit constitutive activation of the PI3K/AKT pathway. Consequently, these cells are generally more sensitive to PI3K pathway inhibitors, including this compound.[12][13] However, the degree of sensitivity can vary between different PTEN-negative cell lines.[12]

Troubleshooting Guides

Unexpected Signaling Results

Problem: I treated my cells with this compound, but I'm seeing an increase in p-AKT levels at later time points.

  • Possible Cause: This paradoxical effect is likely due to the inhibition of a negative feedback loop.[5][14] The mTORC1/S6K1 complex normally phosphorylates and inhibits insulin receptor substrate (IRS), which in turn dampens PI3K signaling.[5] By inhibiting mTORC1, this compound can relieve this feedback inhibition, leading to an upregulation of receptor tyrosine kinase (RTK) activity and subsequent reactivation of PI3K and phosphorylation of AKT.[1][2][15]

  • Troubleshooting Steps:

    • Perform a time-course experiment: Analyze p-AKT levels at early (e.g., 0.5, 1, 2, 4 hours) and late (e.g., 8, 12, 24 hours) time points after this compound treatment. You should observe an initial decrease in p-AKT followed by a rebound at later time points if a feedback loop is being activated.[14]

    • Co-treat with an RTK inhibitor: If the feedback is mediated by a specific RTK (e.g., HER3, IGF-1R), co-treatment with an appropriate RTK inhibitor should abrogate the rebound in p-AKT phosphorylation.[15]

    • Use a combination of inhibitors: Combining this compound with an AKT or PDK1 inhibitor can help to suppress the rephosphorylation of AKT.[9]

Problem: I'm not seeing the expected decrease in phosphorylation of S6 or 4E-BP1 after this compound treatment.

  • Possible Cause:

    • Insufficient drug concentration or incubation time: The IC50 of this compound can vary significantly between cell lines.

    • Technical issues with Western blotting: Problems with antibody quality, buffer composition, or transfer efficiency can lead to weak or absent signals.

    • Activation of alternative signaling pathways: Cells may compensate for mTOR inhibition by activating other pro-survival pathways.

  • Troubleshooting Steps:

    • Optimize drug concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

    • Include positive and negative controls in your Western blot: A known positive control lysate will validate your antibody and detection system. A negative control (e.g., untreated cells) is essential for comparison.

    • Check for activation of parallel pathways: Investigate other signaling pathways, such as the MAPK/ERK pathway, which may be activated as a resistance mechanism.

Unexpected Cell Viability/Proliferation Results

Problem: The IC50 value for this compound in my cell line is much higher than what is reported in the literature, or I'm seeing an increase in absorbance in my MTT assay at certain concentrations.

  • Possible Cause:

    • Variability in experimental conditions: IC50 values are highly dependent on factors such as cell seeding density, assay duration, and the specific viability assay used.[4][16]

    • Interference with the MTT assay: Some compounds can directly reduce the MTT reagent or alter cellular metabolism in a way that confounds the results of tetrazolium-based assays.[2][17] An increase in absorbance can indicate an increase in cellular metabolic activity as a stress response, rather than an increase in cell number.

    • Intrinsic or acquired resistance: The cell line may have inherent resistance mechanisms or may have developed resistance over time in culture.

  • Troubleshooting Steps:

    • Standardize your assay protocol: Ensure consistent cell seeding densities and incubation times. It is recommended that cells are in the logarithmic growth phase.

    • Use an alternative viability assay: Corroborate your MTT results with a non-metabolic assay, such as the trypan blue exclusion assay or a crystal violet staining assay.[2]

    • Visually inspect the cells: Use microscopy to check for changes in cell morphology, confluence, and signs of cell death.[17]

    • Assess target engagement: Confirm that this compound is inhibiting PI3K and mTOR signaling in your cells at the concentrations used in your viability assays.[14]

Unexpected Autophagy Results

Problem: I'm not observing an increase in LC3-II levels after this compound treatment, or the results are ambiguous.

  • Possible Cause:

    • Autophagic flux is a dynamic process: An accumulation of LC3-II can indicate either an induction of autophagy or a blockage of autophagosome degradation. A single time-point measurement can be misleading.

    • Insufficient drug effect: The concentration or duration of this compound treatment may not be sufficient to induce a detectable autophagic response in your cell line.

    • Technical issues with the assay: LC3-II can be degraded during sample preparation, and the quality of the LC3 antibody is critical.

  • Troubleshooting Steps:

    • Perform an autophagic flux assay: Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.

    • Optimize treatment conditions: Conduct a dose-response and time-course experiment to identify the optimal conditions for inducing autophagy in your cell line.

    • Include appropriate controls: Use a known autophagy inducer (e.g., rapamycin or starvation) as a positive control and a known inhibitor (e.g., 3-methyladenine) as a negative control.

    • Analyze additional autophagy markers: Monitor the levels of other autophagy-related proteins, such as p62/SQSTM1, which is degraded during autophagy. A decrease in p62 levels would support the induction of autophagy.

Data Summary Tables

Table 1: In Vitro IC50 Values of this compound for Kinase Inhibition

KinaseIC50 (nM)
PI3Kα39
PI3Kβ113
PI3Kγ9
PI3Kδ43
mTOR157
DNA-PK150
Data compiled from multiple sources.[5][6][7][8]

Table 2: Effect of this compound on Downstream Signaling Molecules

Cell LineTreatmentp-AKT Inhibitionp-S6K Inhibitionp-S6 Inhibition
GlioblastomaDose-dependent (µM range)YesYesNot Reported
MPNSTDose-dependentYesYesYes
Pancreatic CancerNot specifiedYesYesYes
This table summarizes qualitative findings from various studies.[1][9][18]

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Activation
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (for time-course experiments, include a range of time points from 30 minutes to 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability Assessment using Crystal Violet Staining
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • Staining:

    • Gently aspirate the media.

    • Wash the cells once with PBS.

    • Add 50 µL of 0.5% crystal violet solution (in 25% methanol) to each well.

    • Incubate for 20 minutes at room temperature.

    • Gently wash the plate with water to remove excess stain.

    • Allow the plate to air dry completely.

  • Quantification:

    • Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K1 S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits S6K1->RTK Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 Feedback Negative Feedback

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for troubleshooting paradoxical p-AKT activation.

References

Technical Support Center: Minimizing the Impact of Serum Components on XL765 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of serum components on the activity of XL765, a potent dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as SAR245409, is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2] It functions by blocking the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting both PI3K and mTOR, this compound can effectively shut down this critical signaling cascade.

Q2: Why am I seeing a decrease in this compound potency in my cell-based assays when using serum?

The presence of serum in cell culture media can significantly impact the apparent potency of this compound, leading to a higher IC50 value (the concentration of a drug that inhibits a biological process by 50%). This phenomenon can be attributed to several factors:

  • Protein Binding: Serum contains a high concentration of proteins, most notably albumin. This compound can bind to these proteins, reducing the concentration of free, unbound drug available to interact with its intracellular targets (PI3K and mTOR).[3][4] Only the unbound fraction of the drug is considered active.

  • Growth Factor Signaling: Serum is a complex mixture of growth factors and cytokines that actively stimulate the PI3K/AKT/mTOR pathway. This constant activation can counteract the inhibitory effect of this compound, requiring higher concentrations of the drug to achieve the same level of pathway inhibition.

  • Other Components: Other molecules in serum, such as lipids and other binding proteins, may also interact with this compound and influence its activity.

Q3: How can I minimize the impact of serum on my this compound experiments?

To obtain more accurate and reproducible results, it is crucial to minimize the interference of serum components. Here are several strategies:

  • Serum Starvation: Prior to treating cells with this compound, you can culture them in low-serum (e.g., 0.5-1% FBS) or serum-free media for a period of 4 to 24 hours. This helps to reduce the baseline activation of the PI3K/mTOR pathway, making the cells more sensitive to the inhibitory effects of this compound.

  • Use of Serum-Free Media: Whenever possible, conducting experiments in a well-defined, serum-free medium is the most effective way to eliminate the variability and confounding effects of serum.

  • Consistent Serum Batch: If serum is required for your experiments, it is essential to use the same batch of serum throughout a series of experiments to minimize lot-to-lot variability.

  • Control Experiments: Always include appropriate controls in your experimental design. This includes a vehicle control (e.g., DMSO) and untreated cells in both serum-containing and serum-free/low-serum conditions.

Q4: What is a typical IC50 value for this compound?

The IC50 value of this compound can vary significantly depending on the cell line, assay conditions (including serum concentration), and the specific endpoint being measured (e.g., inhibition of cell proliferation vs. inhibition of a specific phosphorylation event). In biochemical assays, this compound shows potent inhibition of PI3K isoforms (p110α, p110β, p110γ, p110δ) with IC50 values in the low nanomolar range.[5][6] In cell-based assays, the IC50 for inhibiting cell proliferation is typically in the nanomolar to low micromolar range.

Troubleshooting Guide

This guide addresses common issues encountered when assessing this compound activity in the presence of serum.

Problem Possible Cause Recommended Solution
High IC50 value for this compound Serum protein binding: High concentrations of serum proteins like albumin are binding to this compound, reducing its free concentration.- Reduce the serum concentration in your culture medium (e.g., to 1-2% FBS).- Perform the assay in serum-free medium after an initial cell attachment period in serum-containing medium.- If serum is necessary, consider using a purified protein like bovine serum albumin (BSA) at a defined concentration instead of whole serum to reduce complexity.
Growth factor signaling: Growth factors in the serum are constantly activating the PI3K/mTOR pathway, antagonizing the effect of this compound.- Serum-starve the cells for 4-24 hours before adding this compound.- Use a defined, serum-free medium that does not contain growth factors that activate the PI3K pathway.
High variability between experiments Batch-to-batch variation in serum: Different lots of fetal bovine serum (FBS) can have varying concentrations of proteins and growth factors.- Use a single, large batch of FBS for an entire set of experiments.- Qualify each new batch of FBS to ensure consistency in cell growth and response to this compound.
Inconsistent cell seeding density: The number of cells per well can influence the drug-to-cell ratio and the overall response.- Ensure accurate and consistent cell counting and seeding in every experiment.- Allow cells to adhere and distribute evenly before adding the drug.
Unexpected cell behavior or morphology Serum quality issues: The serum may be contaminated or have degraded, affecting cell health.- Use high-quality, tested serum from a reputable supplier.- Aliquot serum upon arrival and store it properly to avoid repeated freeze-thaw cycles.
Drug precipitation: this compound may precipitate at higher concentrations, especially in complex media.- Visually inspect your drug dilutions for any signs of precipitation.- Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.

Data Presentation

Table 1: Representative Impact of Serum Concentration on this compound IC50 in a Cancer Cell Line

Serum ConcentrationThis compound IC50 (nM) for Cell ViabilityFold Change in IC50 (vs. Serum-Free)
0% (Serum-Free)1501.0
1% FBS3502.3
5% FBS9006.0
10% FBS250016.7

Note: These are representative data based on the expected effects of serum on a PI3K/mTOR inhibitor like this compound. Actual values may vary depending on the cell line and experimental conditions.

Experimental Protocols

Detailed Methodology for Determining the Impact of Serum on this compound IC50

This protocol outlines a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound under different serum conditions.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free medium

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Serum Starvation (for low-serum conditions):

    • After 24 hours, carefully aspirate the complete growth medium.

    • Wash the cells once with PBS.

    • Add 100 µL of low-serum (e.g., 1% FBS) or serum-free medium to the appropriate wells.

    • Incubate for another 4-24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the appropriate medium (e.g., serum-free, 1% FBS, 5% FBS, and 10% FBS). A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully add the drug dilutions to the corresponding wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (Example using MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the drug-treated wells to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each serum condition.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation promotes This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Attach Allow Cell Attachment (24h) Seed->Attach Serum_Condition Apply Serum Condition Attach->Serum_Condition Serum_Free Serum-Free Medium Serum_Condition->Serum_Free Condition 1 Low_Serum Low-Serum Medium (1%) Serum_Condition->Low_Serum Condition 2 High_Serum High-Serum Medium (10%) Serum_Condition->High_Serum Condition 3 Drug_Treatment Treat with this compound (72h) Serum_Free->Drug_Treatment Low_Serum->Drug_Treatment High_Serum->Drug_Treatment Viability_Assay Perform Cell Viability Assay Drug_Treatment->Viability_Assay Data_Analysis Analyze Data & Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for assessing the impact of serum on this compound activity.

Troubleshooting_Logic Start High this compound IC50 or High Variability Check_Serum Is Serum Present in the Assay? Start->Check_Serum Yes_Serum YES Check_Serum->Yes_Serum No_Serum NO Check_Serum->No_Serum Reduce_Serum Reduce Serum Conc. or Use Serum-Free Yes_Serum->Reduce_Serum Check_Other Investigate Other Factors No_Serum->Check_Other Re_evaluate Re-evaluate IC50 Reduce_Serum->Re_evaluate Other_Factors Other Factors: - Cell Density - Drug Stability - Plate Edge Effects - Contamination Check_Other->Other_Factors

Figure 3: A logical workflow for troubleshooting unexpected results in this compound assays.

References

Optimizing Incubation Time for XL765 Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for experiments involving the dual PI3K/mTOR inhibitor, XL765 (also known as SAR245409 or Voxtalisib).[1] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation tables to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Class I PI3K (phosphoinositide 3-kinase) isoforms and mTOR (mammalian target of rapamycin).[2][3] By targeting both PI3K and mTOR, this compound effectively blocks key signaling pathways involved in cell growth, proliferation, survival, and angiogenesis.[2][4]

Q2: What is a typical starting point for incubation time with this compound?

A2: Based on published studies, a common starting range for in vitro experiments is 24 to 72 hours.[5][6] However, the optimal incubation time is highly dependent on the cell type, the concentration of this compound used, and the specific biological question being addressed. For example, inhibition of downstream signaling proteins can often be observed within a few hours, while phenotypic effects like apoptosis or changes in cell viability may require longer incubation periods.[2][7]

Q3: How do I determine the optimal incubation time for my specific cell line and experiment?

A3: The most effective method is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). You would then assess your endpoint of interest at each time point to identify when the desired effect is maximal or most relevant.

Q4: What are some common issues encountered when determining this compound incubation time?

A4: Common challenges include:

  • No observable effect: This could be due to an insufficient incubation time, a low concentration of this compound, or resistance of the cell line.

  • Excessive cell death: A very long incubation time or a high concentration of the inhibitor might lead to widespread, non-specific cytotoxicity, which can confound the interpretation of results.

  • Transient effects: The inhibition of certain signaling pathways may be transient. A time-course experiment is crucial to capture the peak of the effect.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of p-AKT or p-S6 despite treatment. 1. Incubation time is too short. 2. This compound concentration is too low. 3. Cell line is resistant to this compound. 4. Improper sample handling or reagent quality.1. Perform a time-course experiment (see protocol below). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify the PI3K/mTOR pathway is active in your cell line. 4. Ensure proper storage and handling of this compound and use fresh lysis buffers with phosphatase and protease inhibitors.
High levels of cell death at early time points. 1. This compound concentration is too high. 2. The cell line is highly sensitive to PI3K/mTOR inhibition.1. Reduce the concentration of this compound. 2. Shorten the incubation time and focus on earlier time points in your analysis.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Variability in reagent preparation.1. Ensure consistent cell seeding density for all experiments. 2. Use a precise timer for all incubation steps. 3. Prepare fresh reagents and use consistent protocols.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general procedure to identify the optimal incubation time for this compound treatment by assessing the phosphorylation status of key downstream targets.

1. Cell Seeding:

  • Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

2. This compound Preparation:

  • Prepare a stock solution of this compound in DMSO.[5]
  • Dilute the stock solution in cell culture medium to the desired final concentration. A common final concentration of DMSO in the medium is ≤0.1%.

3. Treatment:

  • Once cells have adhered and are growing, replace the medium with the medium containing this compound.
  • Include a vehicle control (medium with the same concentration of DMSO).

4. Time Points:

  • Harvest cells at a series of time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) post-treatment.

5. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

6. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method like the BCA assay.[8]

7. Western Blotting:

  • Analyze the phosphorylation status of key downstream targets of the PI3K/mTOR pathway, such as p-AKT (Ser473 and Thr308), p-S6K (Thr389), and p-S6 (Ser235/236), by Western blotting.[2][7][9]
  • Also, probe for total AKT, S6K, and S6 as loading controls.

Protocol 2: Cell Viability Assay

This protocol can be used to assess the effect of this compound incubation time on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.[4]

2. Treatment:

  • Treat cells with a serial dilution of this compound and a vehicle control.

3. Incubation:

  • Incubate the plates for different durations (e.g., 24, 48, and 72 hours).[5][6]

4. Viability Assessment:

  • At the end of each incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or a luminescent ATP-based assay.[10]

5. Data Analysis:

  • Calculate the percentage of viable cells relative to the vehicle control for each concentration and incubation time.
  • Determine the IC50 value for each incubation time.

Data Presentation

Table 1: Example Time-Course Western Blot Data Summary

Time Pointp-AKT (Ser473) (Relative Intensity)p-S6 (Ser235/236) (Relative Intensity)
0 hr (Vehicle)1.001.00
2 hr0.450.30
4 hr0.200.15
8 hr0.150.10
12 hr0.180.12
24 hr0.250.20
48 hr0.350.30
72 hr0.500.45

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example Cell Viability (IC50) Data Summary

Incubation TimeIC50 of this compound (µM)
24 hr5.2
48 hr2.1
72 hr0.8

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

XL765_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates S6 S6 S6K->S6 Phosphorylates Proliferation Cell Proliferation & Survival S6->Proliferation Promotes This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: Simplified signaling pathway of PI3K/mTOR and the inhibitory action of this compound.

Time_Course_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells prep_this compound Prepare this compound prep_this compound->treat_cells incubate Incubate for Various Time Points (e.g., 0-72h) treat_cells->incubate harvest Harvest & Lyse Cells incubate->harvest quantify Protein Quantification harvest->quantify western_blot Western Blot for p-AKT, p-S6, etc. quantify->western_blot analyze_data Analyze Data & Determine Optimal Incubation Time western_blot->analyze_data

Caption: Experimental workflow for determining the optimal incubation time for this compound.

Troubleshooting_Logic start Start: No Observable Effect q1 Is the incubation time sufficient? start->q1 sol1 Perform a time-course experiment (2-72h) q1->sol1 No q2 Is the this compound concentration adequate? q1->q2 Yes a1_yes Yes a1_no No sol2 Perform a dose-response experiment q2->sol2 No q3 Is the PI3K/mTOR pathway active in the cell line? q2->q3 Yes a2_yes Yes a2_no No sol3 Confirm pathway activity (e.g., with positive controls) q3->sol3 No end Review sample handling and reagent quality q3->end Yes a3_yes Yes a3_no No

References

Addressing variability in animal studies with XL765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing XL765 in animal studies. Variability in in vivo experiments is a significant challenge, and this resource aims to provide insights into potential causes and solutions to ensure more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as Voxtalisib or SAR245409, is a potent and selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR).[1][2][3] By targeting both PI3K and mTOR, this compound can achieve a more complete inhibition of this critical signaling pathway, which is often dysregulated in cancer and plays a key role in cell growth, proliferation, survival, and angiogenesis.[1][4]

Q2: What are the common applications of this compound in animal studies?

A2: this compound is primarily used in preclinical cancer research, particularly in xenograft and patient-derived xenograft (PDX) mouse models.[5][6] It has been evaluated in models of various cancers, including glioblastoma, breast cancer, lung cancer, ovarian cancer, and prostate cancer, to assess its anti-tumor efficacy as a single agent or in combination with other therapies.[1][4]

Q3: Why am I observing high variability in tumor growth inhibition between animals in the same treatment group?

A3: High variability in response to this compound can stem from several factors, including inconsistencies in drug formulation and administration, the genetic heterogeneity of the tumor model, and host animal-related factors. For detailed troubleshooting, please refer to the "Troubleshooting Guides" section.

Q4: What is the recommended route of administration for this compound in mice?

A4: this compound is orally bioavailable and is typically administered to mice via oral gavage.[1]

Q5: Are there known stability issues with this compound in dosing formulations?

A5: As with many small molecule inhibitors, the stability of this compound in a dosing vehicle can be a source of variability. It is crucial to prepare fresh formulations regularly and ensure the compound remains in a homogenous suspension during administration. For more details, see the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Inconsistent Anti-Tumor Efficacy

Symptoms:

  • High standard deviation in tumor volume within the this compound treatment group.

  • Lack of dose-dependent response.

  • Some tumors responding well while others show minimal or no response.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Drug Formulation This compound is practically insoluble in water. Ensure a consistent and homogenous suspension is prepared for each dosing session. Sonication or vigorous vortexing before each administration is recommended. Refer to the detailed formulation protocol below.
Inaccurate Oral Gavage Technique Improper oral gavage can lead to incorrect dosing or aspiration, causing distress and affecting results. Ensure all personnel are thoroughly trained in the technique. For a detailed guide, see the "Experimental Protocols" section.
Tumor Heterogeneity Xenograft models, especially those derived from cell lines, can exhibit genetic drift over time. Ensure the cell line used is from a low passage number and consider using patient-derived xenograft (PDX) models for more clinically relevant and potentially more consistent studies.
Animal Strain and Health Different mouse strains can have variations in drug metabolism.[7][8] Ensure the use of a consistent, healthy, and age-matched cohort of animals. Monitor animal health closely throughout the study.
Dietary Factors The composition of animal chow can influence drug metabolism and the gut microbiome, potentially affecting the efficacy of orally administered drugs. Use a standardized diet across all experimental groups and consider its potential impact.
Issue 2: Unexpected Toxicity or Adverse Events

Symptoms:

  • Significant weight loss (>15-20%) in the treatment group.

  • Lethargy, ruffled fur, or other signs of poor health.

  • Drug-related animal deaths.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Dose Too High for the Specific Animal Model The maximum tolerated dose (MTD) can vary between different mouse strains and tumor models. Conduct a dose-escalation study to determine the optimal therapeutic dose with acceptable toxicity for your specific model.
Formulation Vehicle Toxicity Some vehicles, if not prepared correctly or used at high concentrations, can cause toxicity. Ensure the vehicle used is appropriate and prepared according to standard protocols.
Off-Target Effects While this compound is selective, off-target effects can occur at higher doses. Consider reducing the dose or dosing frequency.

Data Summary

This compound In Vitro IC50 Values
TargetIC50 (nM)
PI3Kα39
PI3Kβ113
PI3Kγ9
PI3Kδ43
mTOR157
DNA-PK150
Data sourced from Selleck Chemicals product information.[9]
Example In Vivo Dosing Regimens for this compound
Xenograft ModelAnimal StrainDose (mg/kg)Dosing ScheduleObserved EffectReference
BxPC-3 (Pancreatic)Nude Mice30Oral, DailySignificant inhibition of tumor growth (in combination with chloroquine)[9]
GBM 39-luc (Glioblastoma)Nude MiceNot specifiedOral>12-fold reduction in tumor bioluminescence[9]
MCF-7 (Breast)Nude MiceNot specifiedOralSignificant inhibition of PI3K and mTOR signaling[1]
PC-3 (Prostate)Nude MiceNot specifiedOralSignificant inhibition of PI3K and mTOR signaling[1]

Experimental Protocols

Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile conical tubes

  • Sonicator or vortex mixer

  • Precision balance

Protocol:

  • Calculate the total amount of this compound required for the study based on the number of animals, dose, and dosing volume.

  • Weigh the appropriate amount of this compound powder and place it in a sterile conical tube.

  • Prepare the 0.5% CMC-Na vehicle by dissolving the appropriate amount of CMC-Na powder in sterile water.

  • Add a small volume of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose at a 10 mL/kg dosing volume).

  • Vortex the suspension vigorously for 5-10 minutes to ensure it is well-mixed.

  • For optimal homogeneity, sonicate the suspension for 10-15 minutes.

  • Store the formulation at 4°C for short-term use (prepare fresh weekly).

  • Crucially, before each gavage, vortex or sonicate the suspension again to ensure the compound is evenly distributed.

Standard Operating Procedure: Oral Gavage in Mice

Purpose: To administer a precise volume of this compound formulation directly into the stomach of a mouse.[2][3][9]

Materials:

  • Appropriately sized gavage needle (20-22 gauge, 1.5-2 inches long with a ball tip is suitable for most adult mice).[3]

  • Syringe (1 mL)

  • This compound formulation

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back.[3][9]

    • The head should be immobilized and in a straight line with the body.[2]

  • Gavage Needle Insertion:

    • With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side to avoid the incisors.[3]

    • Gently advance the needle along the roof of the mouth towards the back of the throat.[3]

    • The mouse should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance.[2]

    • If resistance is met or the animal struggles excessively, withdraw the needle immediately and restart. This may indicate entry into the trachea.[1][2]

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the formulation.[9]

    • Do not administer the substance too quickly, as this can cause reflux.[1]

  • Post-Administration:

    • Smoothly withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose, for at least 15-30 minutes.[9]

Visualizations

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival S6K->Proliferation 4E-BP1->Proliferation This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation This compound Formulation (CMC-Na Suspension) Dosing Oral Gavage (Daily) Formulation->Dosing Animals Acclimatize Animals (e.g., Nude Mice) Tumor Tumor Implantation (Xenograft) Animals->Tumor Randomization Randomize into Groups Tumor->Randomization Randomization->Dosing Monitoring Monitor Tumor Volume & Animal Weight Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size) Monitoring->Endpoint Tissue Tissue Collection (Tumor, Blood) Endpoint->Tissue Analysis Pharmacodynamic & Efficacy Analysis Tissue->Analysis Troubleshooting_Logic Start High Variability Observed Check_Formulation Review Formulation Protocol Start->Check_Formulation Check_Gavage Assess Gavage Technique Check_Formulation->Check_Gavage [Consistent] Sol_Formulation Ensure Homogenous Suspension Check_Formulation->Sol_Formulation [Inconsistent] Check_Model Evaluate Animal & Tumor Model Check_Gavage->Check_Model [Consistent] Sol_Gavage Retrain Personnel Check_Gavage->Sol_Gavage [Inconsistent] Sol_Model Standardize Animal Supply & Cell Passage Check_Model->Sol_Model

References

Validation & Comparative

A Head-to-Head Comparison of XL765 (Gedatolisib) and Other PI3K Inhibitors for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of PI3K pathway inhibition is both promising and complex. This guide provides a detailed, data-driven comparison of XL765 (Gedatolisib), a dual PI3K/mTOR inhibitor, with other key PI3K inhibitors, offering insights into their biochemical potency, cellular effects, and clinical efficacy.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. A diverse array of PI3K inhibitors has been developed, ranging from isoform-specific and pan-PI3K inhibitors to dual PI3K/mTOR inhibitors like this compound. This guide aims to provide a clear and objective comparison to aid in the selection and application of these compounds in research and clinical development.

Biochemical Potency: A Comparative Analysis

The in vitro inhibitory activity of this compound and other PI3K inhibitors against the different Class I PI3K isoforms (α, β, δ, γ) and mTOR is a key determinant of their biological effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTypePI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)mTOR IC50 (nM)
This compound (Gedatolisib) Dual PI3K/mTOR0.46861.6
AlpelisibPI3Kα-specific51156290213>1000
IdelalisibPI3Kδ-specific860040001.1120>10000
DuvelisibPI3Kδ/γ768002.527-
CopanlisibPan-PI3K0.53.70.76.4-

Note: IC50 values can vary between different studies and assay conditions. The data presented here are compiled from various sources for comparative purposes.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a complex cascade of signaling events. Understanding this pathway is crucial for interpreting the mechanism of action of PI3K inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Kinase_Assay_Workflow start Start step1 Prepare reaction mix: - Kinase enzyme - Substrate (e.g., PIP2) - ATP start->step1 step2 Add test inhibitor (e.g., this compound) at varying concentrations step1->step2 step3 Incubate at a specific temperature and time step2->step3 step4 Stop reaction step3->step4 step5 Measure product formation (e.g., PIP3) using a detection system (e.g., luminescence) step4->step5 step6 Calculate IC50 value step5->step6 end End step6->end Inhibitor_Comparison cluster_pros_cons Characteristics Inhibitor_Classes PI3K Inhibitor Classes Dual_PI3K_mTOR Dual PI3K/mTOR (e.g., this compound) Inhibitor_Classes->Dual_PI3K_mTOR Pan_PI3K Pan-PI3K (e.g., Copanlisib) Inhibitor_Classes->Pan_PI3K Isoform_Specific Isoform-Specific (e.g., Alpelisib, Idelalisib) Inhibitor_Classes->Isoform_Specific Dual_Pros Pros: - Comprehensive pathway blockade - Potential to overcome resistance Dual_PI3K_mTOR->Dual_Pros Dual_Cons Cons: - Potential for increased toxicity Dual_PI3K_mTOR->Dual_Cons Pan_Pros Pros: - Broad activity across tumors with different PI3K alterations Pan_PI3K->Pan_Pros Pan_Cons Cons: - Off-isoform effects and potential for toxicity Pan_PI3K->Pan_Cons Isoform_Pros Pros: - Potentially better tolerability - Targeted efficacy in specific genetic contexts Isoform_Specific->Isoform_Pros Isoform_Cons Cons: - Limited efficacy in tumors not driven by the specific isoform Isoform_Specific->Isoform_Cons

Validating XL765's Mechanism of Action: A Comparative Guide Using siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of XL765, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), with other alternative inhibitors. We delve into the validation of its mechanism of action using small interfering RNA (siRNA) knockdown, supported by experimental data and detailed protocols.

Executive Summary

This compound (also known as SAR245409) is a potent, orally bioavailable small molecule that targets two key nodes in a critical signaling pathway often dysregulated in cancer: PI3K and mTOR.[1][2] This dual-targeting approach offers a potential advantage over single-target inhibitors by simultaneously blocking upstream and downstream signals in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3] This guide will explore how siRNA-mediated gene silencing can be a powerful tool to unequivocally validate the on-target effects of this compound and compare its efficacy to other inhibitors targeting the same pathway.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This compound exerts its effect by inhibiting both PI3K and mTOR, leading to a comprehensive shutdown of this signaling cascade.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Promotes Translation This compound This compound This compound->PI3K This compound->mTORC1 siRNA_PI3K siRNA (PI3K) siRNA_PI3K->PI3K Knockdown siRNA_mTOR siRNA (mTOR) siRNA_mTOR->mTORC1 Knockdown

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and siRNA.

Comparison of this compound with Alternative PI3K/mTOR Inhibitors

This compound is one of several dual PI3K/mTOR inhibitors that have been developed. The following table provides a comparative overview of this compound and other selected inhibitors based on their half-maximal inhibitory concentrations (IC50) against different PI3K isoforms and mTOR. Lower IC50 values indicate greater potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)Reference
This compound (SAR245409) 39113943157--INVALID-LINK--
NVP-BEZ235 (Dactolisib) 4767521[4]
GDC-0980 (Apitolisib) 27111386217[5]
PF-04691502 1.82.11.61.916[]
PI-103 2315-8[7]

Validating this compound's Mechanism of Action with siRNA Knockdown

To confirm that the anti-proliferative effects of this compound are indeed mediated through the inhibition of PI3K and mTOR, a gene knockdown approach using siRNA is a highly specific and powerful validation strategy. The rationale is that if the cellular effects of this compound are attenuated in cells where PI3K or mTOR expression is already silenced, it strongly supports an on-target mechanism of action.

siRNA_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_validation Validation Culture Culture Cancer Cell Line Transfection Transfect with siRNA (Control, PI3K, mTOR) Culture->Transfection Treatment Treat with this compound (or vehicle control) Transfection->Treatment Western Western Blot (p-AKT, p-S6K) Treatment->Western Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Validation Confirm On-Target Mechanism of Action Western->Validation Viability->Validation

Caption: Experimental workflow for validating this compound's mechanism of action using siRNA.

Experimental Protocols

siRNA Transfection

This protocol outlines the general steps for transiently knocking down PI3K and mTOR gene expression in a cancer cell line (e.g., A172 glioblastoma cells).[1]

Materials:

  • Cancer cell line (e.g., A172)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • siRNA targeting PI3K (specific isoform, e.g., PIK3CA)

  • siRNA targeting mTOR

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 10-30 pmol of siRNA into Opti-MEM I Medium to a final volume of 100 µL.

    • In a separate tube, dilute the transfection reagent in Opti-MEM I Medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically to achieve maximal knockdown.

  • Verification of Knockdown: After incubation, harvest a subset of cells to verify the knockdown efficiency by Western blot or qRT-PCR for PI3K and mTOR protein or mRNA levels, respectively.

This compound Treatment and Cell Viability Assay

Materials:

  • Transfected cells

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding: After the desired siRNA incubation period, trypsinize and seed the transfected cells into 96-well plates at an appropriate density.

  • Treatment: Allow the cells to adhere overnight, then treat with a dose-range of this compound or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis

Materials:

  • Transfected and treated cell lysates

  • Protein electrophoresis system (e.g., SDS-PAGE)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-PI3K, anti-mTOR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Expected Outcomes and Interpretation

  • Successful Knockdown: Western blot analysis should confirm a significant reduction in PI3K and mTOR protein levels in the respective siRNA-transfected cells compared to the control siRNA group.

  • Validation of On-Target Effect:

    • In control siRNA-transfected cells, this compound treatment should lead to a dose-dependent decrease in the phosphorylation of AKT and S6K, as well as a reduction in cell viability.

    • In PI3K or mTOR siRNA-transfected cells, the effect of this compound on the phosphorylation of downstream targets and cell viability is expected to be blunted. For example, in mTOR knockdown cells, the effect of this compound on S6K phosphorylation should be less pronounced, as the target is already diminished. This would provide strong evidence that this compound's activity is dependent on the presence of its targets.

Conclusion

The use of siRNA-mediated gene knockdown is an indispensable tool for the precise validation of a drug's mechanism of action. For a dual inhibitor like this compound, this technique can dissect the individual contributions of PI3K and mTOR inhibition to its overall anti-cancer effects. The experimental framework provided in this guide offers a robust approach for researchers to confirm the on-target activity of this compound and to objectively compare its performance against other inhibitors in the PI3K/AKT/mTOR pathway, thereby aiding in the strategic development of targeted cancer therapies.

References

Analysis of XL765 Clinical Trial Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the clinical and preclinical data on XL765 (voxtalisib, SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The information is presented to facilitate comparison with other PI3K/mTOR pathway inhibitors.

Comparative Analysis of this compound and Other PI3K/mTOR Inhibitors

This compound is a potent, orally bioavailable inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ) and mTOR. Its mechanism of action involves the inhibition of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[1][2] Preclinical and clinical studies have demonstrated that this compound effectively inhibits this pathway, as evidenced by the reduced phosphorylation of downstream targets such as AKT, p70S6K, and S6 ribosomal protein.[1][3][4]

Preclinical Activity of this compound in Cancer Cell Lines

In preclinical studies, this compound has demonstrated a broad range of activity against various cancer cell lines with different genetic alterations in the PI3K pathway. The sensitivity to this compound appears to be influenced by the underlying genetic mutations.

Cell LineCancer TypeKey Genetic AlterationsThis compound IC50 (Proliferation)Reference
MCF7Breast AdenocarcinomaPIK3CA (E545K) activating mutation1,070 nmol/L[5]
PC-3Prostate AdenocarcinomaPTEN deletion1,840 nmol/L[5]
OVCAR-3Ovarian CarcinomaPIK3CA amplificationNot specified[5]
U87-MGGlioblastomaPTEN deletionNot specified[5]
A549Lung CarcinomaKRAS mutation, LKB-1 loss-of-functionNot specified[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Preclinical evidence suggests that cell lines with PIK3CA mutations tend to be more sensitive to this compound, while those with RAS or BRAF mutations may be less sensitive.[5]

Comparison with Other PI3K/mTOR Inhibitors (Preclinical)

While direct head-to-head clinical comparisons are limited, preclinical data for other PI3K/mTOR inhibitors can provide context for the activity of this compound.

InhibitorTargetKey Preclinical FindingsReference
This compound (Voxtalisib) Pan-Class I PI3K, mTORActive in PIK3CA mutant and PTEN-deficient models.[5][5]
GDC-0941 (Pictilisib) Pan-Class I PI3KSensitive in models with PIK3CA mutations and HER2 amplification.[1][1]
BEZ235 (Dactolisib) Dual Pan-Class I PI3K, mTORInduces apoptosis in HER2 amplified and/or PIK3CA mutant breast cancer cells.[2][4][2][4]
Clinical Trial Data for this compound (Phase I)

A first-in-human Phase I clinical trial of this compound (SAR245409) was conducted in patients with advanced solid tumors. The study established the safety, tolerability, and pharmacodynamic effects of the drug.

ParameterFindingReference
Maximum Tolerated Dose (MTD) 50 mg twice daily and 90 mg once daily[6]
Common Adverse Events Nausea, diarrhea, vomiting, decreased appetite[6]
Pharmacodynamic Effects Reduction in PI3K and mTORC1/mTORC2 pathway signaling in hair sheath cells, skin, and tumor samples[6]
Clinical Activity Best response was stable disease in 48% of evaluable patients. No trend was observed correlating tumor molecular alteration with antitumor activity.[6]

While molecular profiling of patient tumors was performed, a clear predictive biomarker for response to this compound was not identified in this early-phase trial.[6] This highlights the complexity of targeting the PI3K/mTOR pathway and the need for further research to identify patient populations most likely to benefit.

Experimental Protocols

Detailed experimental protocols from the this compound clinical trials are not publicly available. However, based on the methodologies cited in the publications, the following are generalized protocols for the key biomarker analyses performed.

Immunohistochemistry (IHC) for Phospho-S6 (pS6)

Immunohistochemistry is a widely used technique to visualize the presence and location of a specific protein in a tissue sample. In the context of the this compound trials, IHC for pS6 was likely used to assess the pharmacodynamic effect of the drug on the mTOR pathway.

Generalized Protocol:

  • Deparaffinization and Rehydration: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized using xylene and rehydrated through a series of graded ethanol washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating. This step is crucial for unmasking the antigen epitopes.

  • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking serum (e.g., goat serum).

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific for phospho-S6 ribosomal protein (pS6). The antibody is diluted in a suitable buffer.

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is applied. The signal is then visualized using a chromogenic substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.

  • Counterstaining, Dehydration, and Mounting: The sections are counterstained with a nuclear stain like hematoxylin, dehydrated, and mounted with a coverslip.

Western Blot for PI3K Pathway Inhibition

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It can be used to quantify the changes in protein expression or phosphorylation status.

Generalized Protocol:

  • Protein Extraction: Proteins are extracted from tissue samples or cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6, total S6).

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate, and the resulting light is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates S6 S6 p70S6K->S6 Phosphorylates CellGrowth Cell Growth & Proliferation S6->CellGrowth _4EBP1->CellGrowth Inhibits (when unphosphorylated) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Biomarker_Analysis_Workflow cluster_patient Patient cluster_lab Laboratory Analysis cluster_data Data Analysis Patient Patient with Advanced Solid Tumor TumorBiopsy Tumor Biopsy Patient->TumorBiopsy BloodSample Blood Sample Patient->BloodSample MolecularProfiling Tumor Molecular Profiling (NGS) TumorBiopsy->MolecularProfiling IHC Immunohistochemistry (p-AKT, p-S6) TumorBiopsy->IHC ctDNA Circulating Tumor DNA Analysis BloodSample->ctDNA BiomarkerIdentification Identification of Potential Biomarkers (e.g., PIK3CA mutation) MolecularProfiling->BiomarkerIdentification Correlation Correlation with Clinical Outcome (Response, SD, PFS) IHC->Correlation ctDNA->BiomarkerIdentification BiomarkerIdentification->Correlation

Caption: Experimental workflow for biomarker analysis in this compound clinical trials.

Biomarker_Response_Relationship cluster_positive Biomarker Positive (e.g., PIK3CA mutation) cluster_negative Biomarker Negative (e.g., Wild-Type PIK3CA) BiomarkerStatus Tumor Biomarker Status PathwayActivation Constitutive PI3K Pathway Activation BiomarkerStatus->PathwayActivation AlternativePathways Alternative Growth Signaling Pathways BiomarkerStatus->AlternativePathways IncreasedSensitivity Hypothesized Increased Sensitivity to this compound PathwayActivation->IncreasedSensitivity PositiveOutcome Potential for Positive Clinical Outcome (e.g., Tumor Regression, Stable Disease) IncreasedSensitivity->PositiveOutcome DecreasedSensitivity Hypothesized Decreased Sensitivity to this compound AlternativePathways->DecreasedSensitivity NegativeOutcome Potential for Limited Clinical Benefit DecreasedSensitivity->NegativeOutcome

Caption: Logical relationship between biomarker status and treatment response.

References

XL765: A Comparative Analysis of Combination Therapy and Monotherapy in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of XL765 (voxtalisib), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), when used as a monotherapy versus in combination with other anticancer agents. The data presented is compiled from preclinical and clinical studies to support researchers in evaluating its therapeutic potential.

Executive Summary

This compound, also known as SAR245409, has demonstrated activity as both a single agent and in combination therapies across various cancer models. Preclinical evidence, particularly in glioblastoma, strongly suggests a synergistic effect when this compound is combined with the standard-of-care chemotherapy agent temozolomide (TMZ).[1][2] While monotherapy shows cytostatic effects, the combination often leads to enhanced tumor growth inhibition and improved survival in animal models.[2] Clinical trials have established the safety and tolerability of this compound in both monotherapy and combination regimens, with promising signs of clinical activity.[3][4][5]

Mechanism of Action: Targeting the PI3K/mTOR Pathway

This compound is a potent, orally bioavailable inhibitor of class I PI3K and mTOR (mTORC1 and mTORC2).[6] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers. By dual-targeting both PI3K and mTOR, this compound aims to provide a more complete blockade of this pathway, potentially overcoming resistance mechanisms that can arise from targeting a single node.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibits translation when unphosphorylated This compound This compound (Voxtalisib) This compound->PI3K This compound->mTORC2 This compound->mTORC1

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy: Monotherapy vs. Combination Therapy

Glioblastoma (GBM) Xenograft Model

A key preclinical study investigated the efficacy of this compound as a single agent and in combination with temozolomide (TMZ) in an intracranial glioblastoma xenograft model using GBM39-luc cells in nude mice.[2]

Table 1: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

Treatment GroupMedian Survival (days)p-value (vs. Control)p-value (vs. TMZ alone)
Control (Vehicle)55--
This compound (50 mg/kg, BID)680.05-
TMZ (10 mg/kg, QD)830.001-
This compound + TMZ117<0.001<0.001

Data sourced from Prasad et al., 2011.[2]

The combination of this compound and TMZ resulted in a 16-fold decrease in tumor burden compared to TMZ alone at day 63.[2] These data demonstrate a significant survival advantage for the combination therapy over either monotherapy. Another study using an A172 GBM xenograft model also confirmed that the combination of this compound and TMZ had a more dramatic suppressive effect on tumor growth compared to either single agent.[1]

In Vitro Cytotoxicity in GBM

In vitro studies on primary human GBM xenograft cell lines showed that this compound has an IC50 in the mid-micromolar range. The addition of TMZ to this compound resulted in a statistically significant improvement in cytotoxicity in 4 out of 5 GBM xenografts tested.[2] A separate study reported IC50 values for this compound in the A172, U87, and T98G GBM cell lines.[1]

Table 2: In Vitro IC50 Values of this compound in GBM Cell Lines

Cell LineIC50 (µM) after 48h
A1727.9
U8710.3
T98G12.6

Data sourced from Yu et al., 2019.[1]

Clinical Efficacy

Clinical trials have evaluated this compound in various settings, providing insights into its activity in patients.

Table 3: Summary of Clinical Trial Results

Trial SettingCancer TypeCombination Agent(s)Key Efficacy ResultsReference
Monotherapy (Phase I)Advanced Solid TumorsN/AStable Disease: 48% of evaluable patients[3][4]
Combination (Phase I)High-Grade GliomaTemozolomide (TMZ)Partial Response: 4%; Stable Disease: 68%[5]
Combination (Phase Ib)B-cell MalignanciesRituximab or Rituximab + BendamustineOverall Response Rate: 48.5% (11.4% Complete Response, 37.1% Partial Response)[7]

Experimental Protocols

In Vivo Glioblastoma Xenograft Study

The following is a summary of the experimental protocol used in the preclinical glioblastoma study by Prasad et al., 2011.[2]

Xenograft_Workflow start Start implantation Intracranial Implantation of GBM39-luc Cells in Nude Mice start->implantation randomization Tumor Establishment & Randomization into 4 Treatment Groups implantation->randomization treatment Treatment Administration: - Vehicle Control - this compound (50 mg/kg, BID) - TMZ (10 mg/kg, QD) - this compound + TMZ randomization->treatment monitoring Tumor Burden Monitoring (Bioluminescence Imaging) treatment->monitoring endpoint Endpoint: - Survival Analysis - Immunohistochemistry (pS6) monitoring->endpoint end End endpoint->end

References

Voxtalisib vs. Rapamycin: A Comparative Analysis of mTORC1/2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and survival. As a central node in cellular signaling, mTOR has emerged as a key target in cancer therapy. This guide provides a detailed comparison of two prominent mTOR inhibitors, Voxtalisib and rapamycin, focusing on their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize them.

Mechanism of Action: A Tale of Two Inhibitors

Voxtalisib (also known as SAR245409 or XL765) is a dual pan-Class I phosphoinositide 3-kinase (PI3K) and mTOR inhibitor.[1][2] It acts as an ATP-competitive inhibitor, targeting the kinase domain of both PI3K and mTOR.[1] This dual-action allows Voxtalisib to block the PI3K/AKT/mTOR pathway at two critical points, offering a comprehensive blockade of this key signaling cascade.

In contrast, rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTOR. Rapamycin first binds to the intracellular protein FKBP12, and this complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This interaction primarily inhibits the function of mTOR Complex 1 (mTORC1), which is sensitive to rapamycin, while mTOR Complex 2 (mTORC2) is largely considered insensitive to acute rapamycin treatment. However, prolonged treatment with rapamycin can lead to the partial inhibition of mTORC2 in some cell types.[3]

Data Presentation: Inhibitory Profiles

The following tables summarize the quantitative data on the inhibitory activity of Voxtalisib and rapamycin against their respective targets.

Voxtalisib (SAR245409, this compound) Inhibitory Activity (IC50)
Target IC50 (nM)
p110α39[4]
p110β113[4]
p110γ9[4]
p110δ43[4]
mTOR157[4]
mTORC1160
mTORC2910
DNA-PK150[4]
Rapamycin Inhibitory Activity (IC50)
Target IC50 (nM)
mTORC1Low nanomolar (in the presence of FKBP12)[5]
mTORC2Largely insensitive (high micromolar)

Signaling Pathways and Experimental Workflow

The distinct mechanisms of Voxtalisib and rapamycin lead to different effects on the mTOR signaling pathway. Voxtalisib's dual inhibition of PI3K and mTOR results in the suppression of downstream effectors of both mTORC1 (e.g., S6K, 4E-BP1) and mTORC2 (e.g., Akt). Rapamycin's selective inhibition of mTORC1 primarily affects S6K and 4E-BP1 phosphorylation, while the impact on Akt is often indirect and can be cell-type dependent. A common experimental workflow to compare these inhibitors is outlined below.

G cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Activates (S473) Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Voxtalisib Voxtalisib Voxtalisib->PI3K Inhibits Voxtalisib->mTORC1 Inhibits Voxtalisib->mTORC2 Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: mTOR Signaling Pathway and Points of Inhibition.

G Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Incubate cells Cell Lysis Cell Lysis Treatment->Cell Lysis Voxtalisib or Rapamycin Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay e.g., MTT, WST-1 Western Blot Western Blot Cell Lysis->Western Blot Protein extraction Kinase Assay Kinase Assay Cell Lysis->Kinase Assay Immunoprecipitation Data Analysis Data Analysis Western Blot->Data Analysis Kinase Assay->Data Analysis Cell Viability Assay->Data Analysis

Caption: Experimental Workflow for Inhibitor Comparison.

Experimental Protocols

In Vitro Kinase Assay (mTORC1)

This assay measures the direct inhibitory effect of compounds on the kinase activity of mTORC1.

  • Immunoprecipitation of mTORC1:

    • Culture cells (e.g., HEK293T) and lyse them in a CHAPS-based buffer to maintain the integrity of the mTORC1 complex.

    • Incubate cell lysates with an antibody against an mTORC1 component (e.g., Raptor) coupled to protein A/G beads.

    • Wash the beads to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in a kinase buffer.

    • Add the test inhibitor (Voxtalisib or Rapamycin pre-complexed with FKBP12) at various concentrations.

    • Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP (often radiolabeled with γ-³²P).

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Detect substrate phosphorylation by autoradiography (for radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

Western Blotting for Downstream Signaling

This method assesses the effect of the inhibitors on the phosphorylation status of key downstream effectors of the mTOR pathway in whole cells.

  • Cell Treatment and Lysis:

    • Plate cells and treat with Voxtalisib or rapamycin at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-S6K, p-4E-BP1, p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the target proteins or a housekeeping protein like β-actin or GAPDH.

Cell Viability Assay (e.g., MTT Assay)

This assay determines the effect of the inhibitors on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • After allowing the cells to adhere, treat them with a range of concentrations of Voxtalisib or rapamycin.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Plot the cell viability against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

Voxtalisib and rapamycin represent two distinct classes of mTOR pathway inhibitors with different mechanisms of action and selectivity profiles. Voxtalisib, as a dual PI3K/mTOR inhibitor, provides a broad-spectrum blockade of the pathway, impacting both mTORC1 and mTORC2 signaling. Rapamycin, on the other hand, offers a more targeted inhibition of mTORC1. The choice between these inhibitors depends on the specific research question and the desired therapeutic strategy. The experimental protocols outlined in this guide provide a framework for the rigorous comparative evaluation of these and other mTOR pathway inhibitors.

References

Investigating Synergistic Effects of XL765 with Other Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

XL765 (Voxtalisib), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has shown promise in preclinical and clinical settings for the treatment of various cancers. This guide provides an objective comparison of the synergistic effects of this compound when combined with other targeted therapies, supported by experimental data. The information is intended to aid researchers in designing further studies and advancing the development of effective combination cancer therapies.

I. Synergistic Combination of this compound with Temozolomide in Glioblastoma

The combination of this compound with the alkylating agent temozolomide (TMZ) has been investigated as a therapeutic strategy for glioblastoma (GBM), a highly aggressive brain tumor.

Preclinical Data

In preclinical studies, the combination of this compound and TMZ has demonstrated significant synergistic effects in GBM cell lines and in vivo models.

Table 1: In Vitro and In Vivo Efficacy of this compound in Combination with Temozolomide in Glioblastoma

Cell LineTreatmentApoptosis Rate (%)In Vivo Tumor Growth InhibitionReference
U87 (TMZ-sensitive)TMZIncreased-[1]
This compound + TMZFurther Increased-[1]
A172 (TMZ-sensitive)TMZIncreased-[1]
This compound + TMZFurther Increased-[1]
T98G (TMZ-resistant)TMZNo obvious increase-[1]
This compound + TMZIncreased-[1]
A172 XenograftThis compoundSuppressed tumor growthComparable to TMZ alone[1]
TMZSuppressed tumor growthComparable to this compound alone[1]
This compound + TMZDramatically suppressed tumor growthSuperior to single agents[1]
Experimental Protocols

Cell Viability and Apoptosis Assays: GBM cell lines (A172, U87MG, and T98G) were treated with this compound, TMZ, or the combination. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Apoptosis was quantified by Hoechst 33258 staining and Annexin V/propidium iodide (PI) staining followed by flow cytometry[1].

In Vivo Xenograft Studies: A172 cells were subcutaneously implanted into nude mice. Once tumors were established, mice were treated with vehicle, this compound (100 mg/kg, every 2 days), TMZ, or the combination. Tumor growth was monitored and measured[1].

Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and TMZ is attributed to the dual inhibition of the PI3K/mTOR pathway by this compound, which sensitizes GBM cells to the DNA-damaging effects of TMZ.

G cluster_0 Cellular Response cluster_1 Drug Action cluster_2 Signaling Pathways Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleArrest->Apoptosis This compound This compound PI3K PI3K This compound->PI3K inhibits mTOR mTOR This compound->mTOR inhibits TMZ Temozolomide (TMZ) DNA_Damage DNA Damage TMZ->DNA_Damage induces AKT AKT PI3K->AKT AKT->mTOR mTOR->CellCycleArrest regulates DNA_Damage->Apoptosis triggers G start Start cell_culture Culture GBM Cell Lines (A172, U87, T98G) start->cell_culture xenograft_model Establish A172 Xenograft in Nude Mice start->xenograft_model treatment Treat cells with This compound, TMZ, or Combination cell_culture->treatment viability_assay Assess Cell Viability (CCK-8 Assay) treatment->viability_assay apoptosis_assay Quantify Apoptosis (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Analyze and Compare In Vitro and In Vivo Data viability_assay->data_analysis apoptosis_assay->data_analysis in_vivo_treatment Treat Mice with This compound, TMZ, or Combination xenograft_model->in_vivo_treatment tumor_measurement Monitor and Measure Tumor Growth in_vivo_treatment->tumor_measurement tumor_measurement->data_analysis end End data_analysis->end G cluster_0 Cellular Response cluster_1 Drug Action cluster_2 Signaling Pathways Proliferation Cell Proliferation Survival Cell Survival This compound This compound (PI3K/mTORi) PI3K PI3K This compound->PI3K inhibits mTOR mTOR This compound->mTOR inhibits MEKi MEK Inhibitor MEK MEK MEKi->MEK inhibits RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival AKT AKT PI3K->AKT AKT->mTOR mTOR->Proliferation mTOR->Survival

References

Validating In Vitro Efficacy of XL765 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dual PI3K/mTOR inhibitor XL765 with other alternative therapies, supported by experimental data from patient-derived xenograft (PDX) models. The objective is to offer a clear, data-driven resource for validating in vitro findings and guiding preclinical research.

Mechanism of Action: this compound in the PI3K/mTOR Signaling Pathway

This compound is a potent, orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] This dual-targeting mechanism is critical in cancer therapy as the PI3K/AKT/mTOR pathway is frequently dysregulated in various tumors, playing a central role in cell growth, proliferation, survival, and angiogenesis.[2] this compound specifically targets Class I PI3K isoforms (α, β, γ, and δ) and both mTORC1 and mTORC2 complexes.[3] By inhibiting both PI3K and mTOR, this compound can achieve a more complete blockade of this critical signaling cascade, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.

XL765_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: Simplified signaling pathway of this compound targeting PI3K and mTOR.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation in PDX Models

The validation of in vitro findings in patient-derived xenograft (PDX) models is a critical step in preclinical drug development. This workflow ensures that the promising results observed in cell cultures translate to a more complex, in vivo tumor microenvironment that more closely mimics the human condition.

IVIV_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase (PDX Models) invitro_screening High-Throughput Screening (Cancer Cell Lines) dose_response Dose-Response & IC50 Determination (e.g., Cell Viability Assays) invitro_screening->dose_response mechanistic_studies Mechanistic Studies (e.g., Apoptosis, Western Blot) dose_response->mechanistic_studies pdx_establishment PDX Model Establishment (Implantation of Patient Tumor) mechanistic_studies->pdx_establishment Promising Candidate validation Validation of In Vitro Findings mechanistic_studies->validation pdx_characterization PDX Model Characterization (Genomics, Histology) pdx_establishment->pdx_characterization efficacy_study In Vivo Efficacy Study (Tumor Growth Inhibition) pdx_characterization->efficacy_study biomarker_analysis Biomarker Analysis (Pharmacodynamics) efficacy_study->biomarker_analysis biomarker_analysis->validation

Figure 2: Experimental workflow for validating in vitro findings in PDX models.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators.

Table 1: In Vitro IC50 Values of PI3K/mTOR Inhibitors in Cancer Cell Lines

CompoundTarget(s)Cell LineCancer TypeIC50 (nM)
This compound PI3K/mTOR MCF7 Breast Cancer ~100-200
This compound PI3K/mTOR PC3 Prostate Cancer ~200-500
BKM120 (Buparlisib) pan-PI3KVariousVariousVaries
Alpelisib (BYL719) PI3KαVarious (PIK3CA mutant)Breast CancerVaries
Everolimus (RAD001) mTORC1VariousVariousVaries

Note: IC50 values can vary significantly based on the specific assay conditions and cell lines used. The values presented here are approximate ranges based on available literature.

Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models

CompoundPDX ModelCancer TypeDosingTumor Growth Inhibition (%)Reference
This compound Multiple ModelsMultipleOral, dose-dependentSignificant[4]
BKM120 (Buparlisib) GlioblastomaBrain Cancer30 mg/kg, oral, dailySignificant[5]
Alpelisib (BYL719) Breast Cancer (PIK3CA mutant)Breast Cancer35 mg/kg, oral, dailySensitive models showed regression[6]
Everolimus (RAD001) Uveal MelanomaEye Cancer2 mg/kg, oral, 3x/week38-57%[1]
Everolimus (RAD001) Hepatocellular CarcinomaLiver Cancer2.5 mg/kg, oral, dailySignificant[7]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of this compound or comparator drugs for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Patient-Derived Xenograft (PDX) Efficacy Study
  • PDX Model Establishment: Surgically resected human tumor specimens are implanted subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth and Cohort Formation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration: Administer this compound or comparator drugs orally at the predetermined dose and schedule. The vehicle is administered to the control group.

  • Tumor Measurement: Measure tumor volume using digital calipers twice a week.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice regularly as an indicator of toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Comparison with Alternatives

FeatureThis compoundBKM120 (Buparlisib)Alpelisib (BYL719)Everolimus (RAD001)
Target Dual PI3K/mTORPan-Class I PI3KPI3Kα isoform-specificmTORC1
Mechanism Broad pathway inhibitionPotent inhibition of all Class I PI3K isoformsSpecific to tumors with PIK3CA mutationsAllosteric inhibitor of mTORC1
Potential Advantage Overcomes feedback loopsBroad activity across PI3K-driven tumorsHigh specificity and potentially lower toxicity in selected populationsWell-established with known clinical profile
Potential Limitation Potential for broader toxicity compared to isoform-specific inhibitorsOff-target effects and toxicity have been a concern in clinical developmentEfficacy is limited to PIK3CA-mutant tumorsActivation of upstream signaling (AKT) via feedback loop
PDX Efficacy Demonstrated significant tumor growth inhibition in multiple models.[4]Effective in glioblastoma PDX models.[5]Shows significant efficacy, including regression, in PIK3CA-mutant breast cancer PDX models.[6]Demonstrates tumor growth inhibition in various PDX models, including uveal melanoma and hepatocellular carcinoma.[1][7]

Conclusion

This compound demonstrates significant preclinical activity both in vitro and in patient-derived xenograft models, consistent with its mechanism as a dual PI3K/mTOR inhibitor. Its ability to potently inhibit key nodes in this critical cancer signaling pathway provides a strong rationale for its continued investigation.

When compared to other PI3K/mTOR pathway inhibitors, this compound offers the advantage of a broader pathway blockade, which may be beneficial in overcoming resistance mechanisms. However, this must be balanced against the potential for increased toxicity compared to more targeted agents like the isoform-specific inhibitor Alpelisib. The choice of inhibitor for a specific cancer type will likely depend on the underlying genetic alterations of the tumor. The use of well-characterized PDX models is crucial for validating the in vitro efficacy of these targeted therapies and for identifying patient populations most likely to benefit from each specific inhibitor. This comparative guide provides a framework for researchers to design and interpret preclinical studies aimed at translating promising in vitro findings into effective in vivo therapeutic strategies.

References

Comparative Safety Analysis of XL765 (Gedatolisib) and Other PI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety and tolerability profiles of the pan-PI3K/mTOR inhibitor XL765 (gedatolisib) in comparison to other prominent PI3K inhibitors, including alpelisib, duvelisib, idelalisib, and copanlisib. This guide provides a comprehensive overview of adverse events reported in key clinical trials, outlines experimental protocols for safety assessment, and visualizes the underlying signaling pathway.

The development of phosphoinositide 3-kinase (PI3K) inhibitors has marked a significant advancement in targeted cancer therapy. These agents modulate the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in various malignancies.[1][2][3][4][5] However, the therapeutic benefits of PI3K inhibitors are often accompanied by a range of on-target and off-target toxicities. Understanding the nuanced safety profiles of different PI3K inhibitors is paramount for researchers, scientists, and drug development professionals in optimizing their clinical application and developing next-generation therapies with improved safety margins.

This guide presents a comparative analysis of the safety profile of this compound (gedatolisib), a potent pan-PI3K and mTOR inhibitor, against other notable PI3K inhibitors that have been evaluated in major clinical trials.

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the most frequently reported adverse events (AEs) for this compound and other PI3K inhibitors, based on data from key clinical trials. The data is presented to facilitate a clear comparison of the toxicity profiles.

Table 1: Safety Profile of this compound (Gedatolisib)

Adverse EventAny Grade (%)Grade 3/4 (%)Key Clinical Trial(s)
Gedatolisib (this compound/SAR245409)
Nausea36.1-Phase I (NCT00621523)
Diarrhea21.7-Phase I (NCT00621523)
Vomiting19.3-Phase I (NCT00621523)
Decreased Appetite16.9-Phase I (NCT00621523)
Alanine Aminotransferase (ALT) Increase-6.0Phase I (NCT00621523)
Aspartate Aminotransferase (AST) Increase-4.8Phase I (NCT00621523)
Gedatolisib (in combination with palbociclib and fulvestrant)
Stomatitis--VIKTORIA-1 (NCT05501886)[6]
Hyperglycemia26-VIKTORIA-1 (NCT05501886)[6]

Table 2: Comparative Safety Profiles of Other PI3K Inhibitors

InhibitorAdverse EventAny Grade (%)Grade 3/4 (%)Key Clinical Trial(s)
Alpelisib (α-specific) Hyperglycemia63.736.6SOLAR-1 (NCT02437318)
Diarrhea57.77.0SOLAR-1 (NCT02437318)
Rash35.69.9SOLAR-1 (NCT02437318)
Nausea35.22.5SOLAR-1 (NCT02437318)
Duvelisib (δ/γ inhibitor) Diarrhea/Colitis47.025.0DUO (NCT02004522)
Neutropenia30.025.0DUO (NCT02004522)
Pyrexia29.05.0DUO (NCT02004522)
Nausea22.01.0DUO (NCT02004522)
Anemia20.012.0DUO (NCT02004522)
Idelalisib (δ-specific) Diarrhea/Colitis43.016.0Study 116 (NCT01539512)
Pyrexia29.04.0Study 116 (NCT01539512)
Fatigue24.03.0Study 116 (NCT01539512)
Nausea24.01.0Study 116 (NCT01539512)
Transaminase Elevations-13.0Study 116 (NCT01539512)
Copanlisib (pan-Class I) Hyperglycemia49.033.0CHRONOS-3 (NCT02367040)
Hypertension34.020.0CHRONOS-3 (NCT02367040)
Diarrhea27.05.0CHRONOS-3 (NCT02367040)
Neutropenia22.012.0CHRONOS-3 (NCT02367040)

Experimental Protocols for Safety Assessment

The robust assessment of safety and tolerability in clinical trials of PI3K inhibitors is crucial. While specific protocol details can vary between studies, the following outlines a generalized experimental methodology for monitoring and managing adverse events, based on standard practices in oncology clinical trials.[7][8][9]

1. Adverse Event Monitoring and Reporting:

  • Data Collection: Adverse events are systematically collected from the time a patient provides informed consent and throughout the study, including a follow-up period after the last dose of the investigational drug (typically 30 days).[7]

  • Grading: The severity of AEs is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[7] This standardized system categorizes AEs on a scale of 1 to 5:

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

    • Grade 5: Death related to AE.

  • Causality Assessment: The relationship of each AE to the investigational drug is assessed by the investigator as either related or unrelated.

  • Reporting: All AEs are recorded in the patient's source documents and on the electronic Case Report Forms (eCRFs). Serious Adverse Events (SAEs) are reported to the study sponsor and regulatory authorities within expedited timelines.[9]

2. Management of Common PI3K Inhibitor-Associated Toxicities:

  • Hyperglycemia:

    • Monitoring: Regular monitoring of blood glucose levels (e.g., fasting plasma glucose, HbA1c) is conducted, especially during the initial cycles of treatment.

    • Management: Management strategies may include dietary modifications, initiation or adjustment of anti-hyperglycemic medications (e.g., metformin), and in severe cases, dose interruption or reduction of the PI3K inhibitor.[8]

  • Diarrhea/Colitis:

    • Monitoring: Patients are educated to report any changes in bowel habits. The frequency and severity of diarrhea are closely monitored.

    • Management: Management includes supportive care with anti-diarrheal agents (e.g., loperamide), dietary advice, and ensuring adequate hydration. For severe or persistent diarrhea, dose modifications or discontinuation of the study drug may be necessary.

  • Rash:

    • Monitoring: Skin is regularly examined for the appearance and progression of any rash.

    • Management: Treatment with topical corticosteroids and oral antihistamines is often initiated. For more severe rashes, systemic corticosteroids and dose adjustments of the PI3K inhibitor may be required.

  • Hepatotoxicity (Transaminase Elevations):

    • Monitoring: Liver function tests (ALT, AST, bilirubin) are monitored at baseline and at regular intervals during treatment.

    • Management: Depending on the severity of the elevation, management can range from more frequent monitoring to dose interruption or discontinuation of the study drug.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the context of safety assessments, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for a clinical trial involving a PI3K inhibitor.

PI3K_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Survival AKT->Survival S6K S6K mTORC1->S6K activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Cell Growth Cell Growth S6K->Cell Growth Proliferation Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow Clinical Trial Safety Assessment Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycles cluster_assessment AE Assessment & Management cluster_reporting Data Reporting Informed Consent Informed Consent Baseline Assessments Baseline Assessments (Labs, Vitals, ECOG) Informed Consent->Baseline Assessments Drug Administration PI3K Inhibitor Administration Baseline Assessments->Drug Administration AE Monitoring Adverse Event Monitoring Drug Administration->AE Monitoring Safety Labs Regular Safety Labs (Hematology, Chemistry) Drug Administration->Safety Labs AE Grading AE Grading (CTCAE) AE Monitoring->AE Grading Safety Labs->AE Grading Causality Causality Assessment AE Grading->Causality eCRF Entry eCRF Data Entry AE Grading->eCRF Entry SAE Reporting SAE Reporting AE Grading->SAE Reporting If Serious Management AE Management (Supportive Care, Dose Mod) Causality->Management Management->Drug Administration Continue/Modify Tx

Caption: Clinical trial safety assessment workflow.

Conclusion

The safety profiles of PI3K inhibitors are diverse and influenced by their isoform selectivity. Pan-PI3K inhibitors like this compound and copanlisib, as well as isoform-specific inhibitors such as alpelisib, duvelisib, and idelalisib, each present a unique spectrum of adverse events. While class-wide toxicities like gastrointestinal and metabolic disturbances are common, the incidence and severity can vary significantly between agents. A thorough understanding of these differences, coupled with robust safety monitoring and management strategies within well-defined clinical trial protocols, is essential for the continued development and safe implementation of this important class of targeted therapies. This guide provides a foundational resource for researchers to navigate the complex landscape of PI3K inhibitor safety and to inform the design of future studies aimed at maximizing therapeutic benefit while minimizing patient risk.

References

Confirming XL765 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of XL765 (SAR245409), a potent pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other key inhibitors of the PI3K/mTOR pathway. The following sections detail the in vivo target engagement of this compound, supported by experimental data, and compare its performance with alternative compounds.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention. This compound is an ATP-competitive inhibitor that targets all four class I PI3K isoforms (α, β, γ, and δ) as well as mTOR, leading to the suppression of downstream signaling.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K mTORC2 mTORC2 mTORC2->AKT S6 S6 S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

In Vivo Target Engagement of this compound

Oral administration of this compound in mouse xenograft models has demonstrated dose-dependent inhibition of the PI3K pathway.[1][2] This is evidenced by a reduction in the phosphorylation of key downstream biomarkers, including AKT, p70S6 kinase (p70S6K), and ribosomal protein S6 (S6).[1][2] The duration of this inhibitory action has been shown to be approximately 24 hours.[1][2]

Experimental Workflow for Assessing Target Engagement

Experimental_Workflow cluster_animal_model In Vivo Xenograft Model cluster_analysis Pharmacodynamic Analysis TumorImplantation Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth DrugAdministration Oral Administration of this compound TumorGrowth->DrugAdministration TumorHarvest Tumor Harvest DrugAdministration->TumorHarvest ProteinExtraction Protein Extraction TumorHarvest->ProteinExtraction WesternBlot Western Blot (pAKT, pS6K, pS6) ProteinExtraction->WesternBlot

Caption: A typical experimental workflow for evaluating this compound target engagement in vivo.

Comparative Analysis of PI3K/mTOR Inhibitors

The following table summarizes the in vivo performance of this compound in comparison to other notable PI3K/mTOR inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data is often generated from separate studies using different models and protocols.

InhibitorTargetsIn Vivo Model(s)Key Pharmacodynamic MarkersObserved In Vivo Effects
This compound (SAR245409) Pan-class I PI3K, mTORHuman tumor xenografts (e.g., breast, lung, glioblastoma)pAKT, p-p70S6K, pS6Dose-dependent inhibition of tumor growth, anti-angiogenic and pro-apoptotic effects.[1][2]
Gedatolisib (PF-05212384) PI3Kα/γ, mTORNon-small cell lung cancer (NSCLC) xenograftsNot explicitly detailed in provided abstractsHigh survival rate in a H1975 NSCLC xenograft model.[3]
Buparlisib (BKM120) Pan-class I PI3KGlioblastoma xenograftspAKTInhibition of glioma cell proliferation and prolonged survival in nude rats.[4]
Pictilisib (GDC-0941) Pan-class I PI3KMultiple myeloma xenograftspAKT, p4E-BP1Inhibition of tumor growth and synergy with other agents.[5][6]
Omipalisib (GSK2126458) Pan-class I PI3K, mTORBT474 breast cancer xenografts, Idiopathic Pulmonary Fibrosis (IPF) modelspAKT, PIP3, 18F-FDG uptakeDose-dependent reduction in pAKT levels and metabolic activity in tumors and fibrotic lung tissue.[1][7][8]

Experimental Protocols

In Vivo Xenograft Studies
  • Animal Models: Athymic nude mice are typically used for establishing human tumor xenografts.

  • Tumor Cell Implantation: Tumor cells (e.g., MCF7 for breast cancer, U87MG for glioblastoma) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups. This compound is administered orally, typically once daily.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for pharmacodynamic analysis.

Western Immunoblotting for Pharmacodynamic Analysis
  • Protein Extraction: Excised tumor tissues are homogenized and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of AKT (e.g., pAKT Ser473), p70S6K (e.g., p-p70S6K Thr389), and S6 (e.g., pS6 Ser235/236).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

18F-FDG PET/CT Imaging (for Omipalisib)
  • Radiotracer Injection: Animals are fasted overnight and then injected with 18F-FDG.

  • Imaging: After a defined uptake period, animals are anesthetized and imaged using a microPET/CT scanner.

  • Image Analysis: The uptake of 18F-FDG in the tumor is quantified and often expressed as a target-to-background ratio.[1][8]

Logical Relationship of Target Engagement and Therapeutic Effect

Logical_Relationship XL765_Admin This compound Administration Target_Engagement PI3K & mTOR Inhibition XL765_Admin->Target_Engagement Pathway_Inhibition Decreased pAKT, pS6K, pS6 Target_Engagement->Pathway_Inhibition Cellular_Effects Inhibition of Proliferation Induction of Apoptosis Pathway_Inhibition->Cellular_Effects Therapeutic_Outcome Tumor Growth Inhibition Cellular_Effects->Therapeutic_Outcome

Caption: The logical cascade from this compound administration to its therapeutic effect in vivo.

References

Statistical Validation of XL765: A Comparative Analysis of a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental results of XL765 (Voxtalisib, SAR245409), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The data presented is intended to offer a clear perspective on its performance relative to other inhibitors targeting the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell growth and survival.[1][2]

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound is an ATP-competitive inhibitor that targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes, mTORC1 and mTORC2.[3][4] This dual inhibition is designed to provide a more complete blockade of the pathway compared to agents that target either PI3K or mTOR alone, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[5] The inhibition of this pathway leads to decreased cell proliferation, and induction of apoptosis and autophagy in various cancer cell lines.[6][7]

Below is a diagram illustrating the central role of PI3K and mTOR in the signaling cascade and the points of inhibition by this compound.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/mTOR signaling pathway and this compound inhibition points.

Comparative In Vitro Potency

The inhibitory activity of this compound has been quantified against various isoforms of PI3K and mTOR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and provides a comparison with other notable PI3K/mTOR inhibitors.

TargetThis compound IC50 (nM)ZSTK474 IC50 (nM)PI-103 IC50 (nM)
p110α39[3][8]182[4]
p110β113[3][8]3803[4]
p110δ43[3]373[4]
p110γ9[3][8]3615[4]
mTOR157[3][8]>100020
DNA-PK150[3][8]Not Reported14[4]

Preclinical and Clinical Experimental Results

This compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials. Oral administration in human xenograft tumor models in mice resulted in dose-dependent inhibition of the PI3K pathway and significant tumor growth inhibition.[7]

Phase I clinical trials in patients with advanced solid tumors have established the safety profile and maximum tolerated dose (MTD) of this compound.[5][9] These studies also showed robust pharmacodynamic effects, with significant reductions in the phosphorylation of key pathway components like AKT, 4EBP1, and S6 in tumor and surrogate tissues.

Study TypeModel/Patient PopulationKey Findings
Preclinical (In Vitro)Pancreatic, Breast, Prostate Cancer Cell LinesDose-dependent decrease in cell viability; induction of apoptosis and autophagy.[6][7][8]
Preclinical (In Vivo)Human Tumor Xenografts in MiceDose-dependent inhibition of PI3K pathway signaling; significant tumor growth inhibition.[7]
Phase I Clinical TrialPatients with Advanced Solid TumorsMTD established at 50 mg twice daily and 90 mg once daily.[5][9]
PharmacodynamicsTumor and Surrogate Tissues (Hair, Skin, PBMCs)80-90% reduction in phosphorylation of AKT, 4EBP1, and S6.
Clinical EfficacyPatients with Advanced Solid TumorsStable disease observed in 48% of evaluable patients.[9]

Experimental Protocols

The validation of this compound's efficacy relies on a set of standardized experimental procedures. Below are the detailed methodologies for key experiments cited in the validation of PI3K/mTOR inhibitors.

Western Immunoblotting for Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, providing a direct measure of the inhibitor's effect.

  • Cell Lysis: Tumor cells, treated with various concentrations of this compound or a vehicle control, are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-AKT, AKT, p-S6K, S6K, p-4EBP1, 4EBP1).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

Cell Viability Assay (CCK-8)

This assay measures the number of viable cells and is used to determine the cytotoxic or cytostatic effects of this compound.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

  • Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Reagent Addition: At the end of the treatment period, the CCK-8 reagent is added to each well and the plate is incubated.

  • Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with this compound as described for the viability assay. Both adherent and floating cells are collected.

  • Cell Staining: The harvested cells are washed and then resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Data Interpretation: The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

The following diagram illustrates a general workflow for the in vitro validation of a kinase inhibitor like this compound.

Experimental_Workflow cluster_planning Experimental Design cluster_execution In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Line_Selection Select Cancer Cell Lines Dose_Response Determine Drug Concentration Range Cell_Line_Selection->Dose_Response Cell_Treatment Treat Cells with this compound (and Controls) Dose_Response->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Cell_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Treatment->Apoptosis_Assay Western_Blot Western Blot for Pathway Analysis Cell_Treatment->Western_Blot IC50_Calculation Calculate IC50 for Cell Viability Viability_Assay->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cell Population Apoptosis_Assay->Apoptosis_Quantification Phospho_Analysis Analyze Protein Phosphorylation Levels Western_Blot->Phospho_Analysis Conclusion Draw Conclusions on Drug Efficacy IC50_Calculation->Conclusion Apoptosis_Quantification->Conclusion Phospho_Analysis->Conclusion

Caption: General workflow for in vitro validation of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for XL765: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of XL765, a potent PI3K/mTOR inhibitor. Adherence to these procedures is vital to mitigate risks to personnel and the environment, ensuring that your laboratory operations meet the highest safety standards.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, it is imperative to understand the inherent hazards of the substance. While a specific Safety Data Sheet (SDS) for this compound from all manufacturers could not be publicly accessed, the available information and the nature of the compound as a potent bioactive molecule necessitate treating it as hazardous waste. Key considerations include its potential toxicity and pharmacological effects. All waste containing this compound, including pure compound, solutions, and contaminated labware, must be handled with care.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative information pertinent to the handling of this compound.

ParameterValueSource
CAS Number 934493-76-2LKT Labs
Molecular Formula C₁₃H₁₄N₆OLKT Labs
Molecular Weight 270.29 g/mol LKT Labs
Solubility in DMSO 12 mg/mLLKT Labs
Solubility in Water InsolubleLKT Labs
Solubility in Ethanol InsolubleLKT Labs
Storage Temperature -20°CLKT Labs

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of this compound waste. These procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.

Protocol 1: Disposal of Unused this compound Compound (Solid)
  • Characterization: Unused or expired this compound solid compound is to be treated as hazardous chemical waste.

  • Packaging:

    • Ensure the primary container holding the this compound is securely sealed and clearly labeled with the chemical name ("this compound", "Voxtalisib", or "SAR245409") and CAS number (934493-76-2).

    • Place the primary container into a larger, sealable, and chemically resistant secondary container.

    • Affix a hazardous waste label to the outer container, clearly indicating the contents and associated hazards.

  • Storage: Store the packaged waste in a designated satellite accumulation area for hazardous chemical waste, away from incompatible materials.

  • Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

Protocol 2: Disposal of this compound Solutions
  • Segregation: Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your EHS department. Solutions of this compound, particularly in organic solvents like DMSO, should be collected separately.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container for liquid this compound waste. The container should be clearly labeled "Hazardous Waste: this compound in [Solvent Name]".

    • Keep the container sealed when not in use to prevent evaporation and accidental spills.

  • Storage: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.

  • Disposal: When the container is full, arrange for its collection by your institution's EHS department or a certified hazardous waste disposal service. Under no circumstances should this compound solutions be poured down the drain.

Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Solid Waste:

    • Items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound should be considered contaminated solid waste.

    • Collect these materials in a designated, clearly labeled hazardous waste bag or container.

  • Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

    • The sharps container must be labeled as containing chemically contaminated sharps.

  • Glassware:

    • Contaminated glassware should be decontaminated if possible, following a validated procedure approved by your EHS department.

    • If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.

  • Collection: All containers of contaminated solid waste and sharps must be sealed and disposed of through your institution's hazardous waste management program.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final collection.

XL765_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Packaging cluster_storage Temporary Storage cluster_disposal Final Disposal Unused_this compound Unused this compound (Solid) Solid_Waste_Container Labeled Hazardous Solid Waste Container Unused_this compound->Solid_Waste_Container XL765_Solutions This compound Solutions Liquid_Waste_Container Labeled Hazardous Liquid Waste Container XL765_Solutions->Liquid_Waste_Container Contaminated_Labware Contaminated Labware/PPE Contaminated_Labware->Solid_Waste_Container Sharps_Container Labeled Sharps Container Contaminated_Labware->Sharps_Container if sharps SAA Satellite Accumulation Area Solid_Waste_Container->SAA Liquid_Waste_Container->SAA Sharps_Container->SAA EHS_Pickup EHS/Contractor Collection SAA->EHS_Pickup

Caption: Workflow for the proper disposal of this compound waste streams.

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

Essential Safety and Logistical Information for Handling XL765

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for XL765 (Voxtalisib) was publicly available at the time of this document's creation. The following guidance is based on best practices for handling potent, powdered pharmaceutical compounds, including cytotoxic agents and kinase inhibitors. It is imperative to supplement this information with your institution's specific safety protocols and to perform a risk assessment before handling this compound.

Personal Protective Equipment (PPE)

Given that this compound is a potent PI3K/mTOR inhibitor, it should be handled with the assumption that it is a hazardous compound. Engineering controls, such as a certified chemical fume hood or a biological safety cabinet, are the primary means of exposure control. The following PPE should be used as a secondary measure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves compliant with ASTM D6978 (chemotherapy-tested).[1]Provides a barrier against direct skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects eyes from splashes or aerosols of the compound. A face shield offers broader protection for the entire face.
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.[1]Prevents contamination of personal clothing and skin. A disposable gown eliminates the need for laundering contaminated apparel.
Respiratory Protection An N95 respirator or higher, especially when handling the powder outside of a certified fume hood.[2]Minimizes the risk of inhaling aerosolized powder, which is a primary route of exposure for potent compounds.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to use in experiments.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Follow the manufacturer's recommendations for storage temperature.

Preparation of Stock Solutions
  • All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.

  • Before handling, ensure the work area is clean and free of clutter.

  • Don all required PPE as outlined in the table above.

  • Carefully weigh the required amount of this compound powder. Use a dedicated spatula and weighing vessel.

  • To dissolve, add the solvent to the powder slowly to avoid splashing.

  • Cap the vial securely and mix gently until the compound is fully dissolved.

Use in Experiments
  • When diluting stock solutions or adding this compound to experimental setups, wear appropriate PPE.

  • Conduct all procedures that may generate aerosols or splashes within a fume hood.

  • Clearly label all solutions containing this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, disposable gowns) should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Waste Collection and Disposal
  • Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.

  • Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards before pickup by your institution's environmental health and safety (EHS) department.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

XL765_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive and Store this compound don_ppe Don Full PPE start->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh_powder Weigh this compound Powder fume_hood->weigh_powder prepare_solution Prepare Stock Solution weigh_powder->prepare_solution use_in_exp Use in Experiment prepare_solution->use_in_exp segregate_waste Segregate Waste use_in_exp->segregate_waste dispose_solid Solid Waste Container segregate_waste->dispose_solid dispose_liquid Liquid Waste Container segregate_waste->dispose_liquid dispose_sharps Sharps Waste Container segregate_waste->dispose_sharps ehs_pickup EHS Waste Pickup dispose_solid->ehs_pickup dispose_liquid->ehs_pickup dispose_sharps->ehs_pickup end End ehs_pickup->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.